molecular formula C74H117N4O14PS2 B069224 Texas Red DHPE CAS No. 187099-99-6

Texas Red DHPE

Cat. No.: B069224
CAS No.: 187099-99-6
M. Wt: 1381.8 g/mol
InChI Key: DLENCXDZIZEKQI-KINGROEASA-N
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Description

Texas red DHPE is an organic heteroheptacyclic compound and an organoammonium salt. It has a role as a fluorochrome. It contains a this compound(1-).

Properties

CAS No.

187099-99-6

Molecular Formula

C74H117N4O14PS2

Molecular Weight

1381.8 g/mol

IUPAC Name

N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1

InChI Key

DLENCXDZIZEKQI-KINGROEASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Synonyms

SulforhodaMine 101 DHPE [N-(RhodaMine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolaMine, triethylaMMoniuM salt]

Origin of Product

United States

Foundational & Exploratory

The Core Principles of Texas Red DHPE Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a vital fluorescent lipid probe extensively utilized in cellular and biophysical research. This guide delves into the fundamental principles of its fluorescence, its applications in studying membrane dynamics, and detailed protocols for its use.

Fundamental Principles of this compound Fluorescence

This compound is a glycerophosphoethanolamine (B1239297) lipid where the headgroup is covalently linked to a Texas Red fluorophore.[1] Texas Red, a derivative of sulforhodamine 101, is a bright, red-emitting fluorescent dye.[2][3] The fluorescence of this compound is governed by the photophysical properties of its Texas Red moiety, which are influenced by its local environment within the lipid bilayer.

The core principle of its fluorescence lies in the absorption of photons by the Texas Red fluorophore, which excites electrons to a higher energy state. As the electrons return to their ground state, they emit photons of a longer wavelength, resulting in the characteristic red fluorescence. The lipid anchor, DHPE, ensures the fluorophore is localized to the membrane, making it an excellent tool for probing lipid bilayers.[4]

Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. While the quantum yield for this compound within a membrane is not extensively reported, the free dye exhibits a high quantum yield.[2] The fluorescence lifetime of Texas Red is approximately 4.2 nanoseconds in an aqueous solution.[5] However, the fluorescence properties, including lifetime, can be modulated by the local lipid environment, such as the membrane phase.[6]

Table 1: Photophysical Properties of Texas Red and this compound

PropertyValueSolvent/EnvironmentReference(s)
This compound
Excitation Maximum~582 - 595 nmMethanol, DMSO[2][4]
Emission Maximum~601 - 615 nmMethanol, DMSO[2][4]
Texas Red (Fluorophore)
Excitation Maximum~586 nm[7]
Emission Maximum~603 nm[7]
Molar Extinction Coefficient~85,000 M⁻¹cm⁻¹ at 596 nm
Fluorescence Lifetime~4.2 nsWater[5]
Sulforhodamine 101 (Core Structure)
Excitation Maximum~578 - 586 nm[1][3]
Emission Maximum~593 - 605 nm[1][3]
Quantum Yield~0.9Ethanol[2]

Key Applications and Experimental Protocols

This compound is a versatile tool for investigating cellular membrane dynamics, primarily through its use in Förster Resonance Energy Transfer (FRET) assays for membrane fusion and as a tracer for endocytic pathways.

Membrane Fusion Assays using FRET

A primary application of this compound is in monitoring membrane fusion events. It typically serves as the acceptor fluorophore in a FRET pair with a donor fluorophore, commonly NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[4]

Principle of the FRET-based Fusion Assay:

  • Initial State (High FRET): Donor (NBD-PE) and acceptor (this compound) probes are co-localized in the same liposome (B1194612) membrane at a high surface density. When the donor is excited, it efficiently transfers its energy to the nearby acceptor, resulting in acceptor fluorescence and quenched donor fluorescence.[8]

  • Fusion Event: The labeled liposomes fuse with an unlabeled population of liposomes.

  • Final State (Low FRET): The fusion event leads to the dilution of the donor and acceptor probes in the newly formed, larger membrane. This increases the average distance between the donor and acceptor, decreasing FRET efficiency. Consequently, donor fluorescence increases, and acceptor fluorescence decreases.[8]

This protocol outlines a representative method for monitoring liposome fusion using the NBD-PE/Texas Red DHPE FRET pair.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • NBD-PE

  • This compound

  • Chloroform (B151607)

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Labeled Liposomes: In a glass tube, mix DOPC, NBD-PE, and this compound in chloroform at a molar ratio of 98:1:1.

    • Unlabeled Liposomes: In a separate glass tube, add only DOPC in chloroform.

    • Dry the lipid mixtures to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

    • Hydrate the lipid films with the buffer to a final lipid concentration of 1 mM. Vortex vigorously to form multilamellar vesicles.

    • Subject the vesicle suspensions to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the liposome suspensions 11-21 times through a 100 nm polycarbonate membrane to produce unilamellar vesicles of a defined size.

  • Fusion Assay:

    • In a fluorometer cuvette, add unlabeled liposomes to the desired final concentration (e.g., 0.9 mM) in the assay buffer.

    • Record the baseline fluorescence of the NBD donor (Excitation: ~460 nm, Emission: ~535 nm).

    • Initiate the fusion reaction by adding the labeled liposomes to the cuvette (e.g., to a final concentration of 0.1 mM).

    • Continuously monitor the increase in NBD fluorescence over time.

    • After the reaction has reached a plateau, add a detergent (e.g., 0.1% Triton X-100) to completely disrupt all liposomes and achieve maximum probe dilution. This value represents 100% lipid mixing.

  • Data Analysis:

    • The percentage of fusion (%F) can be calculated using the following formula: %F = [(F_t - F_0) / (F_max - F_0)] * 100 where:

      • F_t is the fluorescence intensity at time t.

      • F_0 is the initial fluorescence intensity.

      • F_max is the maximum fluorescence intensity after detergent addition.

Diagram of FRET-based Membrane Fusion Assay Workflow:

FRET_Fusion_Assay cluster_prep Liposome Preparation cluster_assay Fusion Assay Lipid_Mixing Lipid Mixing (DOPC, NBD-PE, TR-DHPE) Drying Drying to Lipid Film Lipid_Mixing->Drying Hydration Hydration (Buffer) Drying->Hydration Drying->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Hydration->Freeze_Thaw Extrusion Extrusion (100 nm) Freeze_Thaw->Extrusion Freeze_Thaw->Extrusion Labeled_LUVs Labeled LUVs Extrusion->Labeled_LUVs Unlabeled_LUVs Unlabeled LUVs Extrusion->Unlabeled_LUVs Mix_Liposomes Mix Labeled and Unlabeled LUVs Labeled_LUVs->Mix_Liposomes Unlabeled_LUVs->Mix_Liposomes DOPC DOPC only DOPC->Drying Monitor_Fluorescence Monitor NBD Fluorescence (Ex: 460 nm, Em: 535 nm) Mix_Liposomes->Monitor_Fluorescence Add_Detergent Add Triton X-100 (Maximum Dilution) Monitor_Fluorescence->Add_Detergent Data_Analysis Calculate % Fusion Add_Detergent->Data_Analysis Clathrin_Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo TR-DHPE Liposome Receptor Receptor Cargo->Receptor Binding Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Recruitment Clathrin Clathrin Adaptor->Clathrin Recruitment Clathrin_Pit Clathrin-Coated Pit Clathrin->Clathrin_Pit Assembly Dynamin Dynamin Clathrin_Pit->Dynamin Scission Clathrin_Vesicle Clathrin-Coated Vesicle Dynamin->Clathrin_Vesicle Formation Uncoating Uncoating Clathrin_Vesicle->Uncoating Release of Coat Early_Endosome Early Endosome Uncoating->Early_Endosome Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion

References

An In-depth Technical Guide to Texas Red DHPE for Membrane Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Texas Red™ DHPE (N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a fluorescent lipid analog widely utilized for labeling cellular and artificial membranes. We will delve into its core properties, mechanisms of action, and detailed protocols for its application in research and drug development.

Core Principles of Texas Red DHPE

This compound is a glycerophosphoethanolamine (B1239297) lipid where the hydrophilic head group is covalently attached to the bright, red-fluorescent Texas Red dye.[1][2] This unique structure allows it to be a powerful tool for investigating membrane dynamics.

The labeling mechanism relies on the amphipathic nature of the molecule. The two hexadecanoyl (C16) lipid tails are hydrophobic and readily insert into the lipid bilayer of cell membranes or liposomes, while the polar headgroup, carrying the Texas Red fluorophore, remains at the membrane-water interface. This results in stable and specific labeling of the membrane.[3][4]

One of the significant advantages of this compound is its utility in Fluorescence Resonance Energy Transfer (FRET) studies. It is often employed as an energy transfer acceptor in conjunction with donor probes like NBD-PE, BODIPY-PE, or fluorescein-PE.[1][2] The longer emission wavelength of Texas Red provides excellent spectral separation from the emission of these donor dyes, which is crucial for accurate FRET measurements used in membrane fusion assays.[1][2]

Quantitative Data

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₇₄H₁₁₇N₄O₁₄PS₂[1]
Molecular Weight ~1380.77 g/mol [1]
Excitation Maximum (λex) ~582 - 595 nm (in Methanol/DMSO)[1][2]
Emission Maximum (λem) ~601 - 615 nm (in Methanol/DMSO)[1][2]
Fluorescence Lifetime (τ) ~4.2 ns (for Texas Red in water)[4]
Solubility Chloroform (B151607), DMSO, Ethanol (B145695)[1][2][5]
Storage -20°C, desiccated and protected from light[1][2]

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment (e.g., lipid bilayer composition).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

membrane_labeling_mechanism membrane TR_DHPE This compound Texas Red (Headgroup) Dihexadecanoyl (Tails) Labeled_Membrane Texas Red TR_DHPE->Labeled_Membrane:tr_head Insertion TR_in_Membrane TR-DHPE

Caption: Mechanism of this compound insertion into a lipid bilayer.

liposome_labeling_workflow start Start step1 Dissolve lipids and This compound in chloroform start->step1 step2 Create thin lipid film by solvent evaporation step1->step2 step3 Hydrate lipid film with aqueous buffer step2->step3 step4 Form liposomes via sonication or extrusion step3->step4 step5 Purify labeled liposomes (e.g., size exclusion chromatography) step4->step5 end Labeled Liposomes Ready for Use step5->end

Caption: Experimental workflow for labeling liposomes with this compound.

drug_delivery_tracking cluster_liposome Drug-Loaded Liposome (B1194612) liposome This compound (Label) Encapsulated Drug Lipid Bilayer cell Target Cell Cell Membrane Cytoplasm liposome->cell:mem Binding endocytosis Cellular Uptake (Endocytosis) cell:mem->endocytosis release Drug Release endocytosis->release imaging Fluorescence Imaging (Tracking) release->imaging Visualization of Liposome Location

Caption: Tracking drug delivery liposomes using this compound labeling.

Experimental Protocols

Labeling of Artificial Membranes (Liposomes)

This protocol is adapted from methodologies described for preparing fluorescently labeled liposomes.[5][6][7]

Materials:

  • Primary lipids (e.g., DOPC, DPPC, Cholesterol)

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator or a gentle stream of nitrogen gas

  • Extruder or sonicator

  • Size exclusion chromatography column (optional, for purification)

Procedure:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the primary lipids and this compound in the organic solvent.

    • A typical molar ratio for labeling is between 0.5 and 1 mol% of this compound relative to the total lipid concentration.[5][7][8] For example, for a DOPC:Cholesterol liposome formulation of 54:45, 1 mol% of this compound would be added.[5][7]

  • Lipid Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure or by slowly rotating the flask under a gentle stream of nitrogen gas.

    • This will result in a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortexing or gentle shaking will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To produce unilamellar vesicles of a defined size, the MLV suspension can be sonicated or extruded.

    • Extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) is the preferred method for generating liposomes with a narrow size distribution.[5][7][9][10]

  • Purification (Optional):

    • To remove any unincorporated this compound or other impurities, the liposome suspension can be passed through a size exclusion chromatography column.

Labeling of Live Cell Membranes

This protocol provides a general guideline for labeling the plasma membrane of live cells. Optimal conditions may vary depending on the cell type.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • This compound

  • DMSO or ethanol for stock solution preparation

  • Live-cell imaging medium or balanced salt solution (e.g., HBSS, PBS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.[2] Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Dilute the stock solution in a pre-warmed (37°C) live-cell imaging medium or a balanced salt solution to the desired final working concentration.

    • A typical starting concentration is in the range of 1 to 5 µM.[11] The optimal concentration should be determined empirically for each cell type to achieve sufficient labeling without causing cytotoxicity.

  • Cell Labeling:

    • Wash the cells once with the pre-warmed imaging medium.

    • Remove the medium and add the this compound working solution to the cells.

    • Incubate the cells for 5 to 20 minutes at 37°C.[11] The incubation time may need to be optimized.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with the pre-warmed imaging medium to remove any unincorporated dye.

  • Imaging:

    • The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Texas Red (e.g., excitation ~580-595 nm, emission ~610-620 nm).[8]

Applications in Drug Development

This compound is a valuable tool in drug development, particularly in the design and evaluation of lipid-based drug delivery systems such as liposomes. By incorporating this compound into the liposome bilayer, researchers can:

  • Track Biodistribution and Cellular Uptake: The fluorescence of this compound allows for the visualization and quantification of liposome accumulation in tissues and uptake by target cells using techniques like fluorescence microscopy and flow cytometry.[6]

  • Study Liposome-Cell Interactions: The fate of liposomes, including binding to the cell surface, internalization pathways (e.g., endocytosis), and intracellular trafficking, can be monitored in real-time.[6]

  • Assess Formulation Stability: Changes in the fluorescence properties of this compound can potentially provide insights into the stability and integrity of liposomes in biological environments.

References

An In-depth Technical Guide to Texas Red DHPE Applications in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Texas Red™ DHPE (N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a versatile fluorescent lipid probe, and its applications in cell biology. We will delve into its core principles, provide detailed experimental protocols, and offer insights into data interpretation and potential challenges.

Introduction to Texas Red DHPE

This compound is a rhodamine-labeled glycerophosphoethanolamine (B1239297) lipid that integrates into cellular membranes, allowing for the visualization and tracking of various dynamic processes.[1] Its bright red fluorescence, with excitation and emission maxima around 595 nm and 615 nm respectively, makes it a popular choice for fluorescence microscopy.[2][3] A key feature of this compound is its utility as a fluorescence resonance energy transfer (FRET) acceptor, often paired with donor fluorophores like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).[1] This property is fundamental to its application in studying membrane fusion. Furthermore, its lipophilic nature allows for the tracking of membrane trafficking events such as endocytosis and the visualization of specialized membrane microdomains like lipid rafts.

Quantitative Data

A summary of the key quantitative properties of this compound is presented below for easy reference and comparison.

PropertyValueSource
Chemical Name N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[1]
Molecular Weight ~1380.77 g/mol [1]
Excitation Maximum ~595 nm[2][3]
Emission Maximum ~615 nm[2][3]
Recommended Laser Lines 561 nm or 594 nm[2]
Solubility Chloroform, DMSO[1][3]
Storage -20°C, protected from light[1]

Core Applications and Experimental Protocols

This section details the primary applications of this compound in cell biology and provides step-by-step experimental protocols.

Membrane Fusion Assays using FRET

One of the principal applications of this compound is in monitoring membrane fusion events through Fluorescence Resonance Energy Transfer (FRET). In this assay, one population of lipid vesicles is labeled with a FRET donor, typically NBD-PE, and an acceptor, this compound. When these probes are in close proximity within the same membrane, excitation of the donor (NBD) results in energy transfer to the acceptor (Texas Red), leading to acceptor fluorescence and quenching of the donor fluorescence. Upon fusion with an unlabeled vesicle population, the probes are diluted in the newly formed membrane, increasing the distance between them. This leads to a decrease in FRET efficiency, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.[4]

FRET_Membrane_Fusion cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Vesicles (NBD-PE + this compound) mix Mix Labeled and Unlabeled Vesicles prep_labeled->mix prep_unlabeled Prepare Unlabeled Vesicles prep_unlabeled->mix induce_fusion Induce Fusion (e.g., with Ca2+, SNAREs) mix->induce_fusion measure Measure Fluorescence (Donor & Acceptor Channels) induce_fusion->measure calculate_fret Calculate FRET Efficiency measure->calculate_fret plot Plot FRET vs. Time calculate_fret->plot

Visualization of the clathrin-mediated endocytosis pathway.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Grow cells to the desired confluency.

  • Labeling:

    • Prepare a working solution of this compound in a serum-free medium or an appropriate buffer (e.g., HBSS). A typical starting concentration is 5-10 µM.

    • Wash the cells once with the serum-free medium.

    • Incubate the cells with the this compound solution for 15-30 minutes at 37°C.

[5]3. Induction and Imaging:

  • Wash the cells to remove excess dye.
  • If studying receptor-mediated endocytosis, add the specific ligand to stimulate internalization.
  • Image the cells using a fluorescence microscope equipped with a suitable filter set for Texas Red (e.g., Excitation: 560/40 nm, Emission: 630/75 nm).
  • Acquire time-lapse images to track the movement of fluorescently labeled vesicles from the plasma membrane into the cytoplasm.

Visualization of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. This compound can be used to visualize these domains, often in conjunction with other raft markers like the cholera toxin B subunit (CTB), which binds to the ganglioside GM1, a component of lipid rafts. B[6]y co-localizing this compound with a known raft marker, researchers can study the distribution and dynamics of these microdomains.

Lipid Raft Visualization Workflow

Lipid_Raft_Workflow label_cells Label Live Cells with this compound stain_rafts Stain with Fluorescent Cholera Toxin B (e.g., FITC-CTB) label_cells->stain_rafts image_cells Acquire Dual-Channel Fluorescence Images stain_rafts->image_cells analyze_coloc Analyze Co-localization image_cells->analyze_coloc

Workflow for visualizing lipid rafts using this compound.

Detailed Protocol:

  • Cell Preparation:

    • Grow cells on coverslips as described for endocytosis tracking.

  • Labeling and Staining:

    • Label the cells with this compound as described in the endocytosis protocol.

    • After washing, incubate the cells with a fluorescently labeled cholera toxin B subunit (e.g., FITC-CTB or Alexa Fluor 488-CTB) at a concentration of 1-5 µg/mL for 30-60 minutes on ice to label the plasma membrane rafts.

[7]3. Imaging and Analysis:

  • Wash the cells to remove unbound CTB.
  • Image the cells using a fluorescence microscope with appropriate filter sets for both Texas Red and the CTB fluorophore.
  • Analyze the images for co-localization between the this compound signal and the CTB signal. Regions of high co-localization are indicative of lipid rafts.

Potential Artifacts and Troubleshooting

While a powerful tool, the use of this compound is not without potential challenges.

IssuePotential CauseSuggested Solution
High Background Fluorescence Excess unbound probe.Ensure thorough washing steps after labeling. Optimize the probe concentration; use the lowest effective concentration.
Photobleaching Excessive exposure to excitation light.Minimize exposure time and intensity. Use an anti-fade mounting medium for fixed cells. Consider using more photostable alternatives if photobleaching is severe.
Non-specific Staining Probe aggregation or binding to non-membrane structures.Ensure the probe is fully solubilized in the working solution. Use BSA in the incubation buffer to block non-specific binding sites.
Alteration of Membrane Properties High concentrations of the lipid probe can potentially alter membrane fluidity or organization.Use the lowest possible concentration of this compound that provides a sufficient signal-to-noise ratio.
Spectral Bleed-through in Multi-color Imaging Overlap between the emission spectrum of Texas Red and the excitation spectrum of another fluorophore.Use appropriate filter sets with narrow bandpass filters to minimize spectral overlap. Perform spectral unmixing if the microscope is equipped with this capability.

Conclusion

This compound remains a valuable and widely used tool in cell biology for investigating the dynamic nature of cellular membranes. Its utility in FRET-based fusion assays, tracking endocytic pathways, and visualizing lipid rafts provides researchers with a powerful means to explore fundamental cellular processes. By understanding the principles behind its application and following optimized protocols, scientists can leverage the capabilities of this fluorescent lipid probe to gain deeper insights into the intricate workings of the cell.

References

Texas Red DHPE: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Texas Red™ DHPE (N-(Texas Red Sulfonyl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt). This fluorescent lipid probe is a vital tool for investigating membrane dynamics, fusion events, and cellular trafficking. This document consolidates key data, presents detailed experimental protocols, and offers visualizations of experimental workflows to support its effective use in research and development.

Core Properties of Texas Red DHPE

This compound is a glycerophosphoethanolamine (B1239297) lipid where the head group is covalently linked to the bright, red-fluorescent dye, Texas Red™. This structure allows for its seamless integration into lipid bilayers, making it an excellent tracer for membrane studies.

Physicochemical and Spectral Characteristics

Quantitative data for this compound has been compiled from various sources to provide a clear reference for experimental design.

PropertyValueCitation(s)
Chemical Formula C₇₄H₁₁₇N₄O₁₄PS₂[1][2]
Molecular Weight 1380.77 g/mol [1][2]
CAS Number 187099-99-6[1]
Appearance Dark solid[1]
Solubility Chloroform, DMSO, 100% Ethanol (B145695)[1]
Excitation Maximum (λex) ~582 nm (in Methanol), ~595 nm[1]
Emission Maximum (λem) ~601 nm (in Methanol), ~615 nm[1]
Storage Conditions -20°C, protected from light, desiccated[1]

Experimental Protocols and Applications

This compound is a versatile tool employed in a range of biophysical and cell biology applications. Below are detailed protocols for its most common uses.

Membrane Labeling of Liposomes and Cells

This compound can be incorporated into artificial lipid bilayers (liposomes) or used to label the plasma membrane of living cells.

Protocol for Liposome (B1194612) Incorporation:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., POPC, DPPC) in chloroform.

    • Add this compound to the lipid mixture. A final concentration of 0.5-2 mol% of the fluorescent lipid is typically sufficient.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask's interior.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

Protocol for Cell Membrane Labeling:

  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.

    • Dilute the stock solution in a physiologically compatible buffer (e.g., HBSS, serum-free medium) to the final working concentration (typically 1-5 µM).

  • Cell Staining:

    • Wash the cultured cells twice with the staining buffer.

    • Incubate the cells with the this compound staining solution at 4°C for 10-15 minutes to label the outer leaflet of the plasma membrane. Incubation at lower temperatures minimizes endocytosis.

    • Wash the cells three times with cold staining buffer to remove any unbound probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm).

FRET-Based Membrane Fusion Assay

This compound is commonly used as a FRET (Förster Resonance Energy Transfer) acceptor in conjunction with a donor probe, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), to monitor membrane fusion events.

Principle: When donor (NBD-PE) and acceptor (this compound) probes are in close proximity within the same membrane, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. Upon fusion with an unlabeled membrane, the probes diffuse over a larger area, increasing the distance between them and leading to a decrease in FRET efficiency (i.e., an increase in donor fluorescence and a decrease in acceptor fluorescence).

Protocol:

  • Prepare Labeled and Unlabeled Vesicles:

    • Prepare one population of liposomes co-labeled with NBD-PE (donor) and this compound (acceptor) at a concentration that allows for efficient FRET (e.g., 1 mol% of each probe).

    • Prepare a second population of unlabeled liposomes.

  • Initiate Fusion:

    • Mix the labeled and unlabeled liposome populations in a fluorometer cuvette.

    • Induce fusion using a fusogenic agent (e.g., polyethylene (B3416737) glycol (PEG), calcium ions for vesicles containing negatively charged lipids, or specific proteins).

  • Monitor Fluorescence:

    • Excite the donor (NBD-PE) at its excitation maximum (~460 nm).

    • Simultaneously monitor the fluorescence emission of both the donor (~535 nm) and the acceptor (~615 nm) over time.

    • A decrease in the acceptor emission and a simultaneous increase in the donor emission indicate membrane fusion.

FRET_Membrane_Fusion cluster_pre_fusion Pre-Fusion cluster_post_fusion Post-Fusion cluster_fret FRET Signal labeled_vesicle Labeled Vesicle (NBD-PE + this compound) fused_vesicle Fused Vesicle (Diluted Probes) labeled_vesicle->fused_vesicle Fusion high_fret High FRET labeled_vesicle->high_fret unlabeled_vesicle Unlabeled Vesicle unlabeled_vesicle->fused_vesicle low_fret Low FRET fused_vesicle->low_fret

Caption: Workflow for a FRET-based membrane fusion assay.

Tracking Endocytosis

The internalization of this compound from the plasma membrane can be used to visualize and quantify endocytic pathways.

Protocol:

  • Cell Labeling:

    • Label the plasma membrane of cells with this compound as described in section 2.1, typically at 4°C to inhibit initial internalization.

  • Initiate Endocytosis:

    • After washing away the unbound probe, warm the cells to 37°C to allow endocytosis to proceed.

  • Time-Lapse Imaging:

    • Acquire fluorescence images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization of the fluorescent lipid into endocytic vesicles and its transport to various intracellular compartments.

  • Co-localization Studies (Optional):

    • To identify the nature of the endocytic compartments, cells can be co-stained with markers for specific organelles, such as early endosomes (e.g., anti-EEA1 antibody, Rab5-GFP), late endosomes (e.g., anti-LAMP1 antibody, Rab7-GFP), or lysosomes (e.g., LysoTracker™).

Endocytosis_Tracking plasma_membrane Plasma Membrane Labeling (this compound at 4°C) wash Wash Unbound Probe plasma_membrane->wash warm Warm to 37°C to Initiate Internalization wash->warm early_endosome Early Endosomes warm->early_endosome 5-15 min late_endosome Late Endosomes early_endosome->late_endosome 15-30 min lysosome Lysosomes late_endosome->lysosome >30 min

Caption: Generalized workflow for tracking endocytosis using this compound.

Conclusion

This compound remains an invaluable tool for researchers in cell biology and drug development. Its well-characterized spectral properties and its ability to faithfully mimic the behavior of natural phospholipids (B1166683) make it a reliable probe for a multitude of applications. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in elucidating complex biological processes at the membrane level.

References

A Technical Guide to Förster Resonance Energy Transfer (FRET) using Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET) with a specific focus on the application of Texas Red™ DHPE as an acceptor fluorophore in membrane studies. This document details the core principles of FRET, experimental protocols for lipid mixing assays, and the quantitative analysis of FRET data.

Introduction to Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore.[1] When a donor fluorophore is excited, it can transfer its excitation energy to an acceptor molecule in close proximity (typically 1-10 nanometers) without the emission of a photon.[2] This phenomenon, often referred to as a "molecular ruler," is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes, and the dynamics of biological processes.[3][4]

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.[4] For FRET to occur, several conditions must be met:

  • The donor and acceptor molecules must be in close spatial proximity.[2]

  • The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[2]

  • The transition dipole moments of the donor and acceptor must be favorably oriented.

In the context of membrane biology, FRET is widely employed to monitor events such as membrane fusion and lipid mixing. A common strategy involves labeling a population of vesicles with both a donor and an acceptor lipid probe. Upon fusion with an unlabeled vesicle population, the average distance between the donor and acceptor probes increases, leading to a decrease in FRET efficiency. This change in FRET can be monitored by measuring the fluorescence emission of the donor and acceptor.[5][6]

Texas Red™ DHPE as a FRET Acceptor

Texas Red™ DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid commonly used as a FRET acceptor in membrane-based assays.[7] It is often paired with a donor fluorophore such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[5]

Key properties of Texas Red™ DHPE that make it suitable for FRET studies include:

  • Spectral Properties: It has an excitation maximum around 582 nm and an emission maximum around 601 nm in methanol, which overlaps well with the emission spectrum of donors like NBD-PE.[7]

  • Lipid Anchor: The DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid anchor ensures its stable incorporation into lipid bilayers.

  • Slow Flip-Flop Rate: As a double-tailed phospholipid-based label, Texas Red-DHPE exhibits a much slower rate of translocation (flip-flop) between the inner and outer leaflets of a lipid bilayer compared to single-tailed probes. This property is advantageous for studying distinct outer and inner leaflet fusion events.[8]

Experimental Design: Lipid Mixing Assay

A common application of FRET with Texas Red DHPE is the lipid mixing assay, used to study membrane fusion. The general principle involves preparing a population of liposomes co-labeled with a FRET donor (e.g., NBD-PE) and acceptor (this compound) and inducing their fusion with a population of unlabeled liposomes.

Principle of the Lipid Mixing Assay

The workflow for a typical lipid mixing assay is depicted below.

FRET_Lipid_Mixing_Workflow cluster_preparation Liposome Preparation cluster_assay FRET Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (Donor + Acceptor) mix Mix Labeled and Unlabeled Liposomes prep_labeled->mix prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix induce_fusion Induce Fusion (e.g., Sonication) mix->induce_fusion measure Measure Fluorescence (Donor & Acceptor Emission) induce_fusion->measure calculate Calculate FRET Efficiency measure->calculate interpret Interpret Results (Extent of Fusion) calculate->interpret FRET_Mechanism Probes are diluted, increasing the average distance between donor (D) and acceptor (A), leading to a decrease in FRET efficiency. cluster_before Before Fusion cluster_after After Fusion & Lipid Mixing Donor1 D Acceptor1 A Donor1->Acceptor1 High FRET Donor2 D Acceptor2 A Donor2->Acceptor2 High FRET Donor3 D Acceptor3 A Donor4 D Fusion Fusion with Unlabeled Liposome cluster_after cluster_after cluster_before cluster_before

References

Texas Red DHPE: An In-depth Technical Guide to its Spectroscopic Properties and Applications in Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Texas Red™ DHPE (N-(Texas Red™ Sulfonyl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), a widely utilized fluorescent lipid probe. This document details its core spectroscopic characteristics, provides in-depth experimental protocols for its application, and visualizes its role in key biological processes.

Core Spectroscopic and Physical Properties

Texas Red DHPE is a phospholipid labeled on its headgroup with the bright, red-fluorescent Texas Red dye. Its spectral properties are crucial for designing and interpreting fluorescence-based assays. The table below summarizes the key quantitative data for this compound. It is important to note that the excitation and emission maxima can exhibit slight variations depending on the solvent environment.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~582 - 596 nmMethanol, PBS
Emission Maximum (λem) ~601 - 615 nmMethanol, PBS
Extinction Coefficient (ε) ~85,000 - 116,000 M⁻¹cm⁻¹at ~596 nm
Quantum Yield (Φ) 0.93 - 0.97PBS, Ethanol
Molecular Weight ~1380.77 g/mol
Solubility DMSO, Chloroform

Applications in Cellular and Membrane Biology

This compound is a versatile tool for investigating the structure and dynamics of lipid bilayers. Its primary applications include:

  • Fluorescence Resonance Energy Transfer (FRET) Assays: this compound is frequently employed as a FRET acceptor.[1] When paired with a suitable donor fluorophore, such as NBD-PE (7-nitrobenz-2-oxa-1,3-diazol-4-yl-phosphatidylethanolamine), FRET can be used to monitor processes that alter the distance between the donor and acceptor, such as membrane fusion and lipid transfer.[2][3]

  • Membrane Fusion and Trafficking: The dequenching of fluorescence upon the fusion of labeled vesicles with unlabeled membranes provides a robust method for studying membrane fusion events.[2] This technique has been instrumental in elucidating the mechanics of processes like endocytosis, exocytosis, and viral entry.[1]

  • Lipid Domain and Raft Studies: As a lipid analog, this compound can be incorporated into model membranes and cellular systems to visualize the distribution and dynamics of lipid domains, including lipid rafts. However, it is crucial to consider that the fluorescent label itself may have a minor influence on the properties of the lipid bilayer.

Experimental Protocols

Protocol 1: In Vitro SNARE-Mediated Liposome (B1194612) Fusion Assay using FRET

This protocol describes a bulk FRET assay to monitor the fusion of two populations of liposomes, one representing a vesicle (v-liposome) and the other a target membrane (t-liposome), driven by SNARE proteins.

Materials:

  • v-SNARE protein (e.g., VAMP2/Synaptobrevin)

  • t-SNARE proteins (e.g., Syntaxin, SNAP-25)

  • Lipids (e.g., POPC, DOPS)

  • NBD-PE (FRET donor)

  • This compound (FRET acceptor)

  • Buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)

  • Detergent (e.g., n-Dodecyl-β-D-maltoside)

  • Size-exclusion chromatography column

  • Fluorometer

Methodology:

  • Liposome Preparation:

    • Prepare two lipid mixtures in chloroform. For the v-liposomes, include 1.5 mol% NBD-PE and 1.5 mol% this compound along with the bulk lipids. The t-liposomes will be unlabeled.

    • Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid films with buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.

  • Proteoliposome Reconstitution:

    • Solubilize the prepared liposomes and the purified SNARE proteins with a detergent.

    • Mix the solubilized components (v-SNAREs with labeled liposomes, t-SNAREs with unlabeled liposomes).

    • Remove the detergent slowly using dialysis or bio-beads to allow the proteins to insert into the liposome membranes, forming proteoliposomes.

    • Purify the proteoliposomes from unincorporated proteins using size-exclusion chromatography.

  • FRET-Based Fusion Assay:

    • In a fluorometer cuvette, mix the v-SNARE proteoliposomes and t-SNARE proteoliposomes at a desired ratio (e.g., 1:9).

    • Set the fluorometer to excite the NBD donor (e.g., at 465 nm) and monitor the emission of both the NBD donor (e.g., at 530 nm) and the Texas Red acceptor (e.g., at 610 nm) over time.

    • Initiate the fusion reaction (e.g., by adding Ca²⁺ if studying calcium-triggered fusion).

    • As fusion occurs, the NBD-PE and this compound from the v-liposomes will diffuse into the larger membrane area of the fused vesicle, increasing the average distance between them. This leads to a decrease in FRET, resulting in an increase in NBD fluorescence and a decrease in Texas Red fluorescence.

  • Data Analysis:

    • Normalize the NBD fluorescence intensity. The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the liposomes and eliminate FRET.

    • The increase in NBD fluorescence over time reflects the rate and extent of membrane fusion.

Protocol 2: Live-Cell Imaging of Endocytosis

This protocol provides a general framework for visualizing the internalization of this compound into live cells to study endocytic pathways.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • This compound

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)

  • Fluorescence microscope with live-cell imaging capabilities (temperature and CO₂ control)

  • (Optional) Fluorescently tagged markers for specific endocytic pathways (e.g., GFP-clathrin, GFP-caveolin)

  • (Optional) Pharmacological inhibitors of endocytosis

Methodology:

  • Cell Preparation:

    • Plate cells at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • If co-transfecting with fluorescent protein markers, do so 24-48 hours before imaging.

  • Labeling with this compound:

    • Prepare a working solution of this compound in the imaging medium. The final concentration will need to be optimized but is typically in the low micromolar range.

    • Wash the cells once with pre-warmed imaging medium.

    • Incubate the cells with the this compound solution at 37°C for a specified time (e.g., 5-30 minutes) to allow for internalization.

  • Live-Cell Imaging:

    • Wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess probe from the plasma membrane.

    • Place the dish on the microscope stage equipped with an environmental chamber.

    • Acquire images using appropriate filter sets for Texas Red (and any other fluorophores). Time-lapse imaging can be used to track the movement of internalized vesicles.

  • Analysis and Interpretation:

    • Observe the localization of the this compound signal. Initially, it will label the plasma membrane, and over time, it will appear in intracellular puncta corresponding to endocytic vesicles.

    • If using co-localization markers, analyze the overlap between the this compound signal and markers for specific endocytic pathways.

    • If using inhibitors, compare the internalization of this compound in treated versus untreated cells to infer the involvement of specific pathways.

Visualizing Biological Processes with Graphviz

SNARE-Mediated Membrane Fusion

The following diagram illustrates the key steps in SNARE-mediated membrane fusion, a process that can be monitored using a FRET pair like NBD-PE and this compound.

SNARE_Fusion cluster_pre Initial State (High FRET) cluster_docking Docking cluster_fusion Membrane Fusion cluster_post Post-Fusion (Low FRET) v-Liposome v-Liposome (NBD-PE & TR-DHPE) Docked_Complex v-SNARE t-SNARE v-Liposome->Docked_Complex SNARE Pairing t-Liposome t-Liposome t-Liposome->Docked_Complex Hemifusion Hemifusion (Outer leaflet mixing) Docked_Complex->Hemifusion Fusion_Pore Fusion Pore Formation Hemifusion->Fusion_Pore Fused_Vesicle Fused Vesicle (Diluted Probes) Fusion_Pore->Fused_Vesicle Lipid & Content Mixing

Caption: Workflow of SNARE-mediated membrane fusion and the corresponding FRET state.

Experimental Workflow for FRET-Based Fusion Assay

This diagram outlines the major steps involved in conducting the in vitro SNARE-mediated liposome fusion assay described in Protocol 1.

FRET_Workflow Start Start Liposome_Prep Prepare Labeled (v) and Unlabeled (t) Liposomes Start->Liposome_Prep Protein_Recon Reconstitute SNARE Proteins into Liposomes Liposome_Prep->Protein_Recon Mix_Liposomes Mix v- and t-Proteoliposomes in Fluorometer Protein_Recon->Mix_Liposomes Measure_Baseline Measure Baseline Fluorescence Mix_Liposomes->Measure_Baseline Initiate_Fusion Initiate Fusion (e.g., add Ca²⁺) Measure_Baseline->Initiate_Fusion Monitor_Fluorescence Monitor NBD & Texas Red Emission Over Time Initiate_Fusion->Monitor_Fluorescence Analyze_Data Normalize Data and Calculate Fusion Rate Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro FRET-based membrane fusion assay.

References

The In-Depth Mechanism of Texas Red DHPE Insertion into Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the insertion of Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) into lipid bilayer membranes. This compound is a widely utilized fluorescent lipid probe for investigating membrane structure, dynamics, and trafficking. Understanding its insertion mechanism is critical for the accurate interpretation of experimental data and the design of robust membrane-based assays.

Core Principles of this compound Membrane Insertion

The insertion of this compound into a lipid bilayer is a spontaneous process driven by favorable thermodynamic considerations. The molecule itself is amphipathic, consisting of a hydrophilic Texas Red headgroup and a hydrophobic dihexadecanoyl (DHPE) lipid tail. This dual nature is the primary driver for its partitioning from an aqueous environment into the anisotropic environment of the lipid membrane.

The overall mechanism can be conceptualized as a multi-step process:

  • Aqueous Phase Dynamics: In aqueous solution, this compound molecules exist as monomers or in small aggregates, depending on the concentration.

  • Interfacial Adsorption: The initial contact with the membrane surface is likely mediated by a combination of electrostatic and hydrophobic interactions. The zwitterionic phosphate (B84403) group of the DHPE anchor and the charged sulfonyl group of the Texas Red moiety can interact with the polar headgroups of the membrane lipids.

  • Hydrophobic Insertion: The hydrophobic dihexadecanoyl lipid tails of DHPE are driven to partition into the nonpolar core of the lipid bilayer to minimize their contact with water. This is the primary thermodynamic driving force for insertion.

  • Final Accommodation: Once inserted, the this compound molecule orients itself within the bilayer to satisfy the energetic requirements of both its hydrophobic and hydrophilic components. Molecular dynamics simulations suggest that the Texas Red fluorophore resides in the upper acyl chain region of the bilayer, near the lipid headgroup interface.[1] This positioning minimizes the exposure of the hydrophobic lipid tails to the aqueous phase while allowing the polar headgroup to remain hydrated.

The following diagram illustrates the proposed insertion pathway:

G A This compound Monomer B Interfacial Adsorption A->B C Hydrophobic Tail Insertion B->C D Final Transmembrane Orientation C->D G A Dissolve Lipid and This compound in Chloroform B Evaporate Solvent to Form Lipid Film A->B C Hydrate Lipid Film with Buffer B->C D Sonication or Extrusion C->D E Labeled SUVs D->E G cluster_initial Initial State cluster_final Final State A Donor-labeled Liposome (High Donor Emission) C This compound Inserted (FRET Occurs) A->C Insertion B Free this compound B->C D Quenched Donor Emission, High Acceptor Emission C->D

References

Texas Red DHPE solubility and handling instructions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Texas Red DHPE: Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Texas Red® DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid widely utilized in membrane and lipid research. Its bright red fluorescence makes it an excellent tool for various applications, including membrane fusion assays, lipid trafficking studies, and as an acceptor in Förster Resonance Energy Transfer (FRET) experiments. Proper understanding of its solubility and handling is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the technical data, handling protocols, and safety precautions for this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValue
Molecular Formula C₇₄H₁₁₇N₄O₁₄PS₂
Molecular Weight ~1381 g/mol [1][2]
CAS Number 187099-99-6[1][3][4]
Appearance Dark solid[4][5][6]
Excitation Maximum (in Methanol) ~582 - 595 nm[4][7][8]
Emission Maximum (in Methanol) ~601 - 615 nm[4][7][8]

Solubility of this compound

This compound is a lipophilic molecule and is generally insoluble in aqueous solutions. Its solubility in common organic solvents is crucial for the preparation of stock solutions.

SolventSolubility and Concentration Notes
Chloroform (B151607) Soluble.[4][5][6] A concentration of approximately 10 mg/mL can be achieved, similar to other DHPE-labeled lipids.[1]
Dimethyl Sulfoxide (DMSO) Soluble.[7][8] Stock solutions of 1 mM and 5 mM can be readily prepared.[7]
Ethanol (100%) Soluble. Concentrated stock solutions of 1–2 mg/mL can be prepared. Sonication may be required to fully dissolve the compound.[2]

Handling and Storage Instructions

Proper handling and storage are essential to maintain the integrity and performance of this compound.

Storage:

  • Store in a freezer at -20°C or below.[4][5][6]

  • The material should be stored desiccated to prevent degradation from moisture.[2]

  • Protect from light to avoid photobleaching.[4][5][6]

  • The gradual accumulation of moisture may lead to aggregation of the reagent over time.[2]

Handling:

  • Allow the vial to warm to room temperature before opening to minimize moisture condensation.

  • When handling the solid compound, avoid dust formation.[3]

  • Use personal protective equipment, including gloves, safety glasses, and a lab coat.[1]

  • Avoid contact with skin, eyes, and clothing.[1] In case of contact, wash the affected area with copious amounts of water.[3]

  • Do not breathe in the dust, fume, gas, mist, vapors, or spray.[1]

  • For stock solutions, use tightly sealed vials to prevent solvent evaporation, especially for volatile solvents like ethanol.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous solvent (Chloroform, DMSO, or 100% Ethanol)

  • Glass vial with a PTFE-lined cap

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Carefully weigh the desired amount of this compound or use the entire contents of a pre-weighed vial.

  • Add the appropriate volume of the chosen solvent to achieve the desired concentration (refer to the solubility table). For example, to prepare a 1 mM stock solution in DMSO, add 723.67 µL of DMSO to 1 mg of this compound.[7]

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • If necessary, sonicate the solution for a few minutes to aid in dissolution, particularly when using ethanol.[2]

  • Store the stock solution at -20°C, protected from light.

Incorporation of this compound into Liposomes

This protocol describes the thin-film hydration method for preparing liposomes containing this compound.

Materials:

  • Primary lipid(s) (e.g., DOPC, DOPS) in chloroform

  • This compound stock solution in chloroform

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes of the desired pore size

Procedure:

  • In a clean round-bottom flask, combine the desired amount of the primary lipid(s) and the this compound stock solution. The final concentration of this compound is typically in the range of 0.1 to 2 mol%.

  • Mix the lipids thoroughly.

  • Remove the chloroform using a rotary evaporator or by slowly rotating the flask under a gentle stream of inert gas. This will form a thin lipid film on the wall of the flask.

  • Continue the evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.[1]

  • Hydrate the lipid film by adding the desired volume of hydration buffer. The buffer should be pre-warmed to a temperature above the phase transition temperature of the primary lipid.

  • Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.

  • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

Visualizations

Experimental Workflow for Liposome Labeling

G cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Size Control A 1. Combine primary lipids and This compound in chloroform B 2. Evaporate solvent to form a thin lipid film A->B C 3. Hydrate lipid film with aqueous buffer B->C D 4. Agitate to form Multilamellar Vesicles (MLVs) C->D E 5. Extrude MLVs through a membrane D->E F 6. Collect Unilamellar Vesicles (LUVs) E->F

Caption: Workflow for preparing this compound-labeled liposomes.

Principle of FRET with this compound as an Acceptor

FRET cluster_donor Donor Fluorophore (e.g., NBD-PE) cluster_acceptor Acceptor (this compound) Donor_Excited Excited State FRET Förster Resonance Energy Transfer Donor_Excited->FRET Non-radiative transfer Donor_Emission Donor Emission (~535 nm) Donor_Excited->Donor_Emission Donor_Ground Ground State Acceptor_Excited Excited State Acceptor_Emission Acceptor Emission (~615 nm) Acceptor_Excited->Acceptor_Emission Emission Acceptor_Ground Ground State Light Excitation Light (~460 nm) Light->Donor_Ground Excitation

Caption: FRET using NBD-PE (donor) and this compound (acceptor).

Safety Precautions

The hazards of this compound have not been thoroughly investigated.[3] Therefore, it is recommended to handle this chemical with caution.[3] Standard laboratory safety practices should be followed. In case of exposure, seek medical advice.[3] Collect and dispose of all waste in accordance with applicable laws.[3] For more detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Safety Considerations for Working with Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling procedures, and experimental applications of Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt). This fluorescently labeled phospholipid is a valuable tool in cellular and molecular biology, primarily utilized for tracing membrane dynamics. Adherence to proper safety protocols is crucial when working with this and any other laboratory chemical.

Chemical and Physical Properties

This compound is a rhodamine-labeled glycerophosphoethanolamine (B1239297) lipid.[1] Its fluorescent properties make it a powerful tool for visualizing lipid bilayers. A summary of its key physical and spectral properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇₄H₁₁₇N₄O₁₄PS₂[2]
Molecular Weight 1380.77 g/mol [2]
Appearance Dark solid[2]
Solubility Chloroform, DMSO, 100% Ethanol[2][3][4]
Excitation Maximum (λex) ~582-595 nm[2][5]
Emission Maximum (λem) ~601-615 nm[2][5]
CAS Number 187099-99-6[2]

Hazard Identification and Toxicity

The hazards of this compound have not been thoroughly investigated.[6] Therefore, it should be handled with caution, assuming it is potentially harmful. The Safety Data Sheet (SDS) indicates that there is no established occupational exposure limit.[6]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled.[6]

  • Ingestion: May be harmful if swallowed.[6]

  • Skin Contact: May cause skin irritation in susceptible individuals.[6]

  • Eye Contact: May cause eye irritation in susceptible individuals.[6]

Due to the lack of comprehensive toxicological data, it is imperative to minimize exposure through appropriate handling and the use of personal protective equipment.

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Temperature: Store at -20°C for long-term stability.[2]

  • Light: Protect from light to prevent photobleaching of the fluorescent dye.[2]

  • Moisture: Store in a dry, desiccated environment. The gradual accumulation of moisture can promote aggregation.[4]

  • Container: Keep the container tightly sealed.

Experimental Protocols and Applications

This compound is widely used as a fluorescent probe in various cell biology applications, most notably in Fluorescence Resonance Energy Transfer (FRET) assays to study membrane fusion and in tracking endocytosis.[2][7]

General Workflow for Liposome Preparation and Labeling

The following diagram outlines a general workflow for preparing and labeling liposomes with this compound.

G General Workflow for Liposome Preparation and Labeling cluster_prep Lipid Film Preparation cluster_hydration Liposome Formation cluster_extrusion Size Control cluster_final Final Product start Dissolve lipids (e.g., POPC, POPS) and this compound in chloroform evaporate Evaporate solvent under nitrogen stream to form a thin lipid film start->evaporate dry Dry the film under vacuum to remove residual solvent evaporate->dry hydrate Hydrate the lipid film with an appropriate buffer (e.g., MES) dry->hydrate vortex Vortex to form multilamellar vesicles (MLVs) hydrate->vortex extrude Extrude the MLV suspension through a polycarbonate membrane to form large unilamellar vesicles (LUVs) vortex->extrude end This compound-labeled liposomes ready for use extrude->end G Principle of FRET-based Membrane Fusion Assay cluster_before Before Fusion cluster_after After Fusion donor_acceptor_vesicle Donor (NBD-PE) and Acceptor (this compound) labeled vesicle fret FRET donor_acceptor_vesicle->fret High FRET fusion_event Fusion excitation Excitation of Donor acceptor_emission Acceptor Emission fret->acceptor_emission fused_vesicle Fused vesicle with unlabeled vesicle population (decreased fluorophore density) no_fret Low FRET fused_vesicle->no_fret Low FRET excitation2 Excitation of Donor donor_emission Donor Emission no_fret->donor_emission G Visualization of Endocytosis using this compound cell Live Cell labeling Incubate cells with this compound-labeled liposomes cell->labeling pm_labeled Plasma membrane becomes labeled labeling->pm_labeled endocytosis Endocytosis occurs pm_labeled->endocytosis internalized_vesicles Internalized vesicles containing this compound are observed endocytosis->internalized_vesicles imaging Visualize with fluorescence microscopy over time internalized_vesicles->imaging

References

Methodological & Application

Application Notes: Texas Red DHPE Protocol for Membrane Fusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental cellular process essential for events such as neurotransmitter release, viral entry, and intracellular trafficking. The ability to accurately monitor membrane fusion in real-time is crucial for understanding these mechanisms and for the development of therapeutics that target these pathways. This application note details a robust and widely used in vitro method for studying membrane fusion: a lipid-mixing assay based on Förster Resonance Energy Transfer (FRET) using the fluorescent lipid probes N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) as the donor and Texas Red™ 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red DHPE) as the acceptor.

The principle of this assay relies on the dequenching of the NBD-PE fluorescence upon membrane fusion.[1][2] In this system, two populations of liposomes (or other membrane vesicles) are prepared: a "labeled" population containing both NBD-PE and this compound, and an "unlabeled" population. In the labeled liposomes, the close proximity of the two fluorophores allows for efficient FRET, where the energy from the excited NBD-PE is transferred to the this compound, quenching the NBD-PE fluorescence. When the labeled and unlabeled liposomes fuse, the lipid probes from the labeled liposomes are diluted into the larger membrane area of the fused vesicle.[1] This increased distance between the NBD-PE and this compound molecules reduces FRET efficiency, leading to an increase in the fluorescence emission of NBD-PE. This dequenching of NBD fluorescence is directly proportional to the extent of membrane fusion.

Core Principle: FRET-Based Dequenching

The signaling pathway, or more accurately, the photophysical principle of the assay is illustrated below. Excitation of the donor fluorophore (NBD-PE) leads to energy transfer to the acceptor (this compound) when they are in close proximity, resulting in quenched donor fluorescence. Upon fusion with an unlabeled membrane, the probes are diluted, increasing the inter-probe distance and disrupting FRET, which in turn leads to an increase in donor fluorescence.

FRET_Principle Mechanism of FRET-Based Membrane Fusion Assay cluster_before Before Fusion cluster_after After Fusion & Lipid Mixing Excitation Excitation NBD_PE_Excited NBD-PE (Excited Donor) Excitation->NBD_PE_Excited 460 nm Texas_Red_DHPE This compound (Acceptor) NBD_PE_Excited->Texas_Red_DHPE FRET Quenched_Fluorescence Quenched NBD Fluorescence NBD_PE_Excited->Quenched_Fluorescence Fusion_Event Membrane Fusion Excitation_After Excitation NBD_PE_Excited_After NBD-PE (Excited Donor) Excitation_After->NBD_PE_Excited_After 460 nm Texas_Red_DHPE_After This compound (Acceptor) Dequenched_Fluorescence Increased NBD Fluorescence NBD_PE_Excited_After->Dequenched_Fluorescence No FRET

Caption: FRET mechanism in the membrane fusion assay.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the this compound membrane fusion assay using liposomes. These values may require optimization depending on the specific experimental system.

ParameterTypical ValueNotes
Labeled Liposome (B1194612) Composition
NBD-PE Concentration0.5 - 1.5 mol%Both probes are incorporated into the same "labeled" liposome population.[3]
This compound Concentration0.5 - 1.5 mol%Equal molar ratios of donor and acceptor are commonly used.[3]
Assay Conditions
Labeled to Unlabeled Liposome Ratio1:9 to 1:10 (molar ratio)An excess of unlabeled liposomes is required for effective probe dilution.[4]
Total Lipid Concentration20 - 100 µMThe final concentration in the reaction cuvette.[4]
Incubation Temperature25 - 37 °CShould be above the phase transition temperature of the lipids used.
Fluorescence Spectrometer Settings
NBD-PE Excitation Wavelength~460-470 nm[4][5][6]
NBD-PE Emission Wavelength~530-540 nm[4][5][6]
Slit Widths (Excitation/Emission)5 nm / 5 nmNarrow slit widths are recommended to minimize background and scattering.

Experimental Protocol

This protocol provides a detailed methodology for performing a liposome-based membrane fusion assay.

Materials and Reagents
  • Phospholipids (B1166683) (e.g., POPC, DOPS)

  • NBD-PE (in chloroform)

  • This compound (in chloroform)

  • Organic solvent (chloroform)

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer with temperature control

  • Detergent (e.g., 10% (w/v) Triton X-100 or n-Dodecyl-β-D-maltoside (DDM))

Liposome Preparation
  • Preparation of Lipid Films:

    • Labeled Liposomes: In a glass test tube, combine the desired phospholipids with NBD-PE and this compound (e.g., at a molar ratio of 97:1.5:1.5).

    • Unlabeled Liposomes: In a separate glass test tube, add only the phospholipids.

    • Evaporate the chloroform (B151607) under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tubes.

    • Place the tubes under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the appropriate volume of hydration buffer to each tube to achieve the desired final lipid concentration (e.g., 1-5 mM).

    • Hydrate the lipid films by vortexing vigorously for 5-10 minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To form unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to 10-15 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the liposome suspension through the extruder 11-21 times to generate LUVs with a uniform diameter. The solution should become clearer.

Membrane Fusion Assay
  • Setup:

    • Equilibrate the fluorometer to the desired temperature (e.g., 37°C).

    • Set the excitation and emission wavelengths to ~460 nm and ~535 nm, respectively.[4]

  • Baseline Fluorescence (F0):

    • In a quartz cuvette, add the hydration buffer.

    • Add the labeled liposomes (e.g., to a final concentration of 5 µM) and unlabeled liposomes (e.g., to a final concentration of 45 µM) for a 1:9 ratio.[4]

    • Record the initial fluorescence intensity (F0) for 1-2 minutes to establish a stable baseline. This represents 0% fusion.

  • Initiation of Fusion:

    • Add the fusogenic agent (e.g., protein, peptide, ion) to the cuvette and mix gently.

    • Immediately begin recording the fluorescence intensity (Ft) over time until the signal plateaus, indicating the completion of the fusion reaction.

  • Maximum Fluorescence (Fmax):

    • To determine the fluorescence intensity corresponding to 100% fusion, add a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to the cuvette to completely disrupt all liposomes and dilute the probes.

    • Record the final, maximum fluorescence intensity (Fmax).

Data Analysis

The percentage of membrane fusion at a given time point (t) can be calculated using the following formula:

% Fusion = [ (Ft - F0) / (Fmax - F0) ] * 100

Where:

  • Ft is the fluorescence intensity at time t.

  • F0 is the initial fluorescence intensity (0% fusion).

  • Fmax is the maximum fluorescence intensity after detergent lysis (100% fusion).

Experimental Workflow

The following diagram outlines the key steps in the this compound membrane fusion assay.

Workflow Experimental Workflow for Membrane Fusion Assay cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Lipid_Film 1. Prepare Labeled (NBD-PE/ This compound) and Unlabeled Lipid Films Hydration 2. Hydrate Films to form MLVs Lipid_Film->Hydration Extrusion 3. Extrude to form 100nm LUVs Hydration->Extrusion Baseline 4. Establish Baseline Fluorescence (F0) (Labeled + Unlabeled Liposomes) Extrusion->Baseline Initiate 5. Add Fusogen & Monitor Fluorescence Increase (Ft) Baseline->Initiate Max_Fluorescence 6. Add Detergent for Maximum Fluorescence (Fmax) Initiate->Max_Fluorescence Calculate 7. Calculate % Fusion vs. Time Max_Fluorescence->Calculate

References

Tracking Endocytosis with Texas Red DHPE: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor expression, and nutrient absorption. The ability to accurately track and quantify endocytosis is crucial for understanding a wide range of biological processes and for the development of novel therapeutics that target cellular uptake pathways. Texas Red™ DHPE (N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid that serves as an excellent probe for monitoring endocytosis.[1] This lipophilic dye readily inserts into the outer leaflet of the plasma membrane, and its internalization can be tracked over time using fluorescence microscopy, providing a quantitative measure of endocytic activity.

This application note provides a detailed step-by-step guide for tracking endocytosis in live cells using Texas Red DHPE. It includes protocols for cell preparation, labeling, induction of endocytosis, and image acquisition, as well as guidelines for data analysis and visualization.

Principle of the Assay

The assay is based on the labeling of the plasma membrane with this compound. This fluorescent lipid analogue incorporates into the cell membrane, resulting in a bright and uniform fluorescent signal at the cell periphery. Upon induction of endocytosis, portions of the plasma membrane invaginate and pinch off to form intracellular vesicles. These endocytic vesicles carry the this compound probe into the cell. The internalization of the fluorescent probe can be visualized and quantified as the appearance of fluorescent puncta within the cytoplasm and a corresponding decrease in fluorescence at the plasma membrane over time.

Materials and Reagents

  • Texas Red™ DHPE (e.g., Thermo Fisher Scientific, Cat. No. T1395MP)

  • Adherent mammalian cell line of choice (e.g., HeLa, COS-7, CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging solution (e.g., HBSS or phenol (B47542) red-free medium)

  • Reagent for inducing endocytosis (optional, e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), growth factors, or hypertonic sucrose (B13894) solution)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Texas Red.

Experimental Protocols

Cell Preparation
  • Cell Seeding: Seed adherent cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

Labeling of Plasma Membrane with this compound
  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol (B145695) at a concentration of 1-5 mM.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging solution to a final working concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Labeling:

    • Aspirate the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light. The optimal incubation time should be minimized to ensure specific labeling of the plasma membrane.

  • Washing:

    • Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove unincorporated dye. After the final wash, add fresh, pre-warmed live-cell imaging solution to the cells for imaging.

Induction and Tracking of Endocytosis
  • Baseline Imaging:

    • Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO₂).

    • Acquire initial images of the labeled cells to establish the baseline fluorescence at the plasma membrane (Time 0).

  • Induction of Endocytosis (Optional):

    • To study stimulated endocytosis, add the inducing agent (e.g., PMA at 100-200 nM) to the imaging medium.

    • For constitutive endocytosis, no inducing agent is needed.

  • Time-Lapse Imaging:

    • Immediately after adding the inducing agent (or after baseline imaging for constitutive endocytosis), begin acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes, or as experimentally determined.

    • Use the appropriate filter set for Texas Red (Excitation/Emission: ~582/601 nm).[1]

Image Acquisition and Settings
  • Microscope: A confocal or widefield fluorescence microscope equipped for live-cell imaging is recommended.

  • Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.

  • Excitation/Emission: Use a filter set appropriate for Texas Red, such as a TRITC or Texas Red filter set.

  • Image Acquisition Settings:

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and the shortest possible exposure times that provide a good signal-to-noise ratio.

    • Acquire images at a single focal plane through the center of the cells to visualize both the plasma membrane and intracellular vesicles.

Data Presentation and Analysis

Quantitative analysis of endocytosis can be performed by measuring the change in fluorescence intensity over time.

Quantitative Data Summary

The following table provides a representative example of how to structure quantitative data from a this compound endocytosis tracking experiment.

Time (minutes)Mean Plasma Membrane Fluorescence Intensity (Arbitrary Units)Number of Internalized Vesicles per CellMean Vesicle Fluorescence Intensity (Arbitrary Units)
01500 ± 1205 ± 2200 ± 50
51250 ± 11025 ± 5350 ± 60
101000 ± 9050 ± 8450 ± 70
15800 ± 7570 ± 10500 ± 75
30500 ± 6095 ± 12520 ± 80
60300 ± 50110 ± 15510 ± 80

Data are presented as mean ± standard deviation from n=20 cells.

Data Analysis Methods
  • Quantification of Plasma Membrane Fluorescence:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define a region of interest (ROI) around the plasma membrane of individual cells at each time point.

    • Measure the mean fluorescence intensity within the plasma membrane ROI for each cell.

    • Plot the normalized mean fluorescence intensity against time to visualize the rate of endocytosis.

  • Quantification of Internalized Vesicles:

    • Use particle analysis functions in image analysis software to identify and count the number of fluorescent vesicles within the cytoplasm of each cell at each time point.

    • Measure the mean fluorescence intensity of the internalized vesicles.

    • Plot the number of vesicles per cell and their mean intensity against time.

Visualization of Endocytosis Workflow and Signaling Pathway

Experimental Workflow

G Experimental Workflow for Tracking Endocytosis cluster_prep Cell Preparation cluster_label Membrane Labeling cluster_image Imaging and Analysis seed Seed cells on imaging dish culture Culture overnight seed->culture wash_pbs Wash cells with PBS culture->wash_pbs prepare_stain Prepare this compound solution add_stain Incubate with this compound prepare_stain->add_stain wash_pbs->add_stain wash_media Wash to remove excess dye add_stain->wash_media baseline Acquire baseline image (T=0) wash_media->baseline induce Induce endocytosis (optional) baseline->induce timelapse Acquire time-lapse images induce->timelapse analyze Quantify fluorescence changes timelapse->analyze

Caption: A flowchart illustrating the key steps for tracking endocytosis using this compound.

Clathrin-Mediated Endocytosis Signaling Pathway

Clathrin-mediated endocytosis is a major pathway for the internalization of membrane components.[2][3][4] The following diagram illustrates the key steps and molecular players in this process.

G Clathrin-Mediated Endocytosis Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cargo Cargo-Receptor Complex ap2 AP2 Adaptor Protein cargo->ap2 recruits clathrin Clathrin ap2->clathrin recruits pit Clathrin-Coated Pit clathrin->pit assembles into vesicle Clathrin-Coated Vesicle pit->vesicle pinches off via dynamin Dynamin dynamin->vesicle mediates scission uncoating Uncoating vesicle->uncoating undergoes naked_vesicle Uncoated Vesicle uncoating->naked_vesicle releases early_endosome Early Endosome naked_vesicle->early_endosome fuses with

Caption: A diagram of the key molecular events in clathrin-mediated endocytosis.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of unbound dye.Increase the number and duration of washing steps after labeling. Use a lower concentration of this compound.
No or weak plasma membrane staining Insufficient dye concentration or incubation time.Increase the concentration of this compound or the incubation time. Ensure the stock solution is properly dissolved.
Rapid photobleaching High excitation light intensity or long exposure times.Reduce the laser power/light intensity and exposure time. Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging.
Cells appear unhealthy or are detaching Cytotoxicity from the dye or imaging conditions.Use the lowest effective concentration of this compound. Minimize the duration of the experiment and the exposure to excitation light. Ensure the live-cell imaging chamber is maintaining proper environmental conditions.
No observable endocytosis Cell type has a low basal rate of endocytosis. The inducing agent is not effective.Use a positive control for endocytosis (e.g., a cell line known to be highly endocytic). Use an inducing agent known to stimulate endocytosis in the specific cell type.

Conclusion

This compound is a valuable tool for the real-time visualization and quantification of endocytosis in living cells. The protocols and guidelines presented in this application note provide a robust framework for designing and executing experiments to study this fundamental cellular process. By following these detailed methodologies, researchers can obtain reliable and reproducible data to investigate the mechanisms of endocytosis and its role in health and disease.

References

Application Notes: A Detailed Protocol for Labeling Liposomes with Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the fluorescent labeling of liposomes using Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt (Texas Red DHPE). This lipophilic fluorescent dye is incorporated into the lipid bilayer during the liposome (B1194612) formation process, enabling visualization and tracking of the liposomes in various applications, including drug delivery studies, cellular uptake assays, and membrane fusion experiments.

Introduction

This compound is a phospholipid derivative labeled on its headgroup with the bright, red-fluorescent Texas Red dye. It exhibits excitation and emission maxima of approximately 595 nm and 615 nm, respectively, making it suitable for fluorescence microscopy and spectroscopy. Its integration into the liposomal membrane is stable, allowing for reliable tracking of the vesicles. This protocol is based on the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.

Key Considerations

  • Lipid Composition: The choice of lipids will determine the physicochemical properties of the liposomes, such as their size, charge, and phase transition temperature (Tm). A common formulation includes 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and cholesterol (CHOL), which forms stable bilayers.

  • Molar Ratio of this compound: The concentration of the fluorescent probe should be kept low (typically 0.1-1 mol%) to avoid self-quenching and potential alterations to the membrane properties.

  • Hydration Temperature: The hydration of the lipid film must be performed at a temperature above the Tm of the lipid with the highest transition temperature to ensure proper formation of the lipid bilayers.

  • Purification: It is crucial to remove any unincorporated this compound from the liposome preparation to prevent interference from free dye in downstream applications. Size-exclusion chromatography is an effective method for this purpose.

  • Storage: Labeled liposomes should be protected from light and stored at 2-8°C to maintain their stability.[1][2][3][4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the preparation and characterization of this compound-labeled liposomes.

Table 1: Reagent and Lipid Composition

ComponentMolar Ratio (Example)Typical ConcentrationNotes
Primary Phospholipid (e.g., DOPC)54-5510-20 mg/mLThe main structural component of the liposome.
Cholesterol (CHOL)455-10 mg/mLModulates membrane fluidity and stability.
This compound0.5-10.1-0.5 mg/mLThe fluorescent lipid probe. Higher concentrations can lead to fluorescence quenching.[5]
Organic SolventN/AN/AA mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is commonly used to dissolve lipids.[6]
Hydration BufferN/AN/APhosphate-buffered saline (PBS) or HEPES-buffered sucrose (B13894) are common choices.[1]

Table 2: Experimental Parameters and Expected Outcomes

ParameterTypical Value/RangeMethod of DeterminationNotes
Preparation
Initial Total Lipid Concentration10-50 mMCalculationBased on the amount of lipids and the volume of hydration buffer.
Hydration Temperature> Highest Tm of lipidsN/AFor DOPC/CHOL mixtures, hydration can be done at room temperature. For lipids with higher Tm like DPPC, hydration should be at 50-60°C.[7][8]
Extrusion Pore Size100-200 nmManufacturer's SpecificationDetermines the final size of the liposomes.
Characterization
Mean Particle Size (Z-average)100-250 nmDynamic Light Scattering (DLS)The size will be slightly larger than the extrusion membrane pore size.[9][10]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)A PDI below 0.2 indicates a monodisperse population of liposomes.
Labeling Efficiency> 95% (after purification)Fluorescence SpectroscopyDetermined by comparing the fluorescence of the liposome solution before and after purification.
Storage
Storage Temperature2-8°CN/ADo not freeze.[11]
Shelf-life3-6 monthsDLS and Fluorescence StabilityProtect from light to prevent photobleaching of the Texas Red dye.[1][2]

Experimental Protocol

This protocol describes the preparation of this compound-labeled liposomes using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (CHOL)

  • Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Glass vials

Procedure:

1. Preparation of the Lipid Film

  • In a clean round-bottom flask, add the desired amounts of DOPC, cholesterol, and this compound dissolved in chloroform or a chloroform:methanol mixture to achieve the desired molar ratio (e.g., 54:45:1).

  • Mix the lipids thoroughly by swirling the flask until a clear, homogenous solution is obtained.

  • Remove the organic solvent using a rotary evaporator. The water bath temperature should be set to be above the phase transition temperature of the lipids, though for DOPC/CHOL, room temperature is sufficient.[12][13]

  • A thin, uniform lipid film should form on the inner surface of the flask.

  • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours or overnight.

2. Hydration of the Lipid Film

  • Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of all lipid components.[13]

  • Hydrate the lipid film by gentle rotation of the flask. This process will form multilamellar vesicles (MLVs). The solution will appear milky.

  • To facilitate the formation of smaller vesicles, the suspension can be subjected to several freeze-thaw cycles (optional).

3. Liposome Extrusion

  • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

  • Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution. The liposome solution should become more translucent.[12]

4. Purification of Labeled Liposomes

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) by equilibrating it with the hydration buffer.

  • Carefully load the extruded liposome suspension onto the top of the column.

  • Elute the liposomes with the hydration buffer. The labeled liposomes will elute in the void volume (the first colored fraction), while the smaller, unincorporated this compound molecules will be retained by the column and elute later.

  • Collect the fractions containing the labeled liposomes. The separation can often be monitored visually due to the red color of the Texas Red dye.

5. Characterization of Labeled Liposomes

  • Size and Polydispersity: Determine the mean particle size and polydispersity index (PDI) of the purified liposomes using Dynamic Light Scattering (DLS).

  • Labeling Efficiency: Measure the fluorescence intensity of the liposome solution before and after purification using a fluorometer (Excitation: ~595 nm, Emission: ~615 nm). The labeling efficiency can be calculated as: (Fluorescence after purification / Fluorescence before purification) x 100%.

  • Lipid Concentration: The final lipid concentration can be determined using a phosphate (B84403) assay or by assuming minimal lipid loss during the process and calculating based on the initial amounts and final volume.

6. Storage

Store the purified, labeled liposomes in a sterile, light-protected container at 2-8°C.

Experimental Workflow Diagram

LiposomeLabelingWorkflow Workflow for Labeling Liposomes with this compound cluster_prep 1. Lipid Film Preparation cluster_formation 2. Liposome Formation cluster_purification 3. Purification cluster_characterization 4. Characterization & Storage dissolve Dissolve Lipids & this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Lipid Film with Aqueous Buffer dry->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude sec Size-Exclusion Chromatography (e.g., Sephadex G-50) extrude->sec collect Collect Labeled Liposome Fraction sec->collect dls DLS Analysis (Size & PDI) collect->dls fluor Fluorescence Spectroscopy (Labeling Efficiency) collect->fluor store Store at 2-8°C (Protect from Light) dls->store fluor->store

References

Application Notes and Protocols for Live Cell Imaging Using Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Texas Red™ DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) for live cell imaging. This fluorescently labeled phospholipid is a powerful tool for investigating membrane dynamics, trafficking, and protein interactions in living cells.

Introduction to Texas Red DHPE

This compound is a lipid probe where the bright, red-fluorescent Texas Red dye is attached to the headgroup of a phosphoethanolamine lipid.[1] This structure allows it to readily incorporate into the plasma membrane of live cells, serving as a tracer for various cellular processes. Its primary applications include the visualization of membrane traffic during endocytosis and its use as an acceptor molecule in Fluorescence Resonance Energy Transfer (FRET) studies to investigate molecular interactions at the cell membrane.[2][3] The Texas Red dye is known for its brightness and relative photostability, making it suitable for time-lapse imaging.[4]

Properties of this compound

Here are the key photophysical and chemical properties of this compound:

PropertyValueReference
Excitation Maximum (Ex) ~582-595 nm[1][2][5]
Emission Maximum (Em) ~601-615 nm[1][2][5]
Molecular Weight ~1381.84 g/mol [2]
Quantum Yield (Ethanol) 0.97[6]
Quantum Yield (PBS) 0.93[6]
Solubility DMSO, Chloroform[1][3]
Cellular Localization Plasma membrane, vesicular membranes[5]

Application Notes

Membrane Labeling and Dynamics

This compound efficiently labels the outer leaflet of the plasma membrane of live cells. Its integration into the membrane allows for the direct visualization of membrane morphology, dynamics, and integrity. It can be used to study processes such as cell fusion, lipid raft formation, and changes in membrane structure in response to stimuli.

Endocytosis and Membrane Trafficking

A key application of this compound is the tracking of endocytic pathways.[3] Once the plasma membrane is labeled, the internalization of the probe via endocytic vesicles can be monitored over time using fluorescence microscopy. This allows researchers to study the kinetics of endocytosis and the subsequent trafficking of vesicles within the cell.

Fluorescence Resonance Energy Transfer (FRET) Acceptor

This compound is an excellent FRET acceptor for donor fluorophores such as NBD, BODIPY, or fluorescein-labeled lipids and proteins.[2] FRET is a technique that can detect the proximity of two molecules on a nanometer scale. When a donor and acceptor molecule are in close proximity (typically 1-10 nm), the excited donor can transfer its energy to the acceptor, which then fluoresces. This can be used to study protein-lipid interactions, membrane fusion events, and the organization of membrane domains.[7][8][9]

Experimental Protocols

General Protocol for Live Cell Membrane Labeling

This protocol provides a general guideline for labeling the plasma membrane of live cells with this compound. Optimal conditions may vary depending on the cell type.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.[2] Store the stock solution at -20°C, protected from light.

  • Prepare a working solution: Dilute the stock solution in pre-warmed live cell imaging medium to a final concentration of 1-5 µM. Vortex briefly to ensure complete mixing.

  • Cell preparation: Grow cells to a confluence of 70-80%.

  • Labeling: Remove the culture medium and wash the cells once with pre-warmed imaging medium. Add the working solution to the cells and incubate for 5-15 minutes at 37°C.

  • Washing: Gently remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove unincorporated dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red (e.g., excitation ~590 nm, emission ~615 nm).

G cluster_prep Preparation cluster_labeling Labeling Protocol prep_stock Prepare 1 mg/mL Stock in DMSO prep_working Dilute to 1-5 µM in Medium prep_stock->prep_working culture_cells Culture Cells (70-80% Confluence) wash1 Wash Cells culture_cells->wash1 add_dye Incubate with Dye (5-15 min) wash1->add_dye wash2 Wash Cells (2-3x) add_dye->wash2 image Live Cell Imaging wash2->image

General workflow for labeling live cells with this compound.

Protocol for Tracking Endocytosis

This protocol allows for the visualization of the internalization of this compound to study endocytosis.

Procedure:

  • Label the cells with this compound as described in the general protocol.

  • After the final wash, add fresh, pre-warmed imaging medium.

  • Place the cells on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization of the fluorescent probe.

  • Analyze the images to observe the formation of fluorescently labeled endocytic vesicles and their movement within the cell.

G PM Plasma Membrane (Labeled with this compound) EE Early Endosome PM->EE Endocytosis LE Late Endosome EE->LE Maturation Recycling Recycling to Plasma Membrane EE->Recycling LY Lysosome LE->LY Fusion Recycling->PM

Simplified diagram of the endocytic pathway tracked by this compound.

Protocol for FRET Imaging

This protocol outlines the use of this compound as a FRET acceptor. The specific donor and experimental conditions will depend on the biological question being addressed.

Procedure:

  • Prepare cells expressing or labeled with the donor fluorophore.

  • Label the cells with this compound (the acceptor) using the general labeling protocol. The concentration of this compound may need to be optimized to achieve the desired donor-to-acceptor ratio.

  • Image the cells using a microscope equipped for FRET imaging. This typically involves acquiring images in three channels:

    • Donor excitation and donor emission.

    • Donor excitation and acceptor emission (the FRET channel).

    • Acceptor excitation and acceptor emission.

  • Process and analyze the images to calculate the FRET efficiency. This will require appropriate controls, including cells labeled with only the donor and cells labeled with only the acceptor.

Considerations and Limitations

While this compound is a valuable tool, researchers should be aware of potential artifacts. The Texas Red moiety is relatively large and can potentially alter the physical properties of the lipid bilayer.[10] Studies have shown that it can interact with other lipids and may reduce the diffusion coefficient of the probe itself.[5][10] At higher concentrations, it has been reported to induce domain formation in model membranes.[5] Therefore, it is crucial to:

  • Use the lowest possible concentration of this compound that gives a sufficient signal-to-noise ratio.

  • Perform control experiments to ensure that the observed effects are not artifacts of the probe itself.

  • Be cautious when interpreting quantitative data on membrane dynamics, as the probe's behavior may not perfectly mimic that of an unlabeled lipid.

By following these guidelines and being mindful of the potential limitations, researchers can effectively use this compound to gain valuable insights into the dynamic processes of live cells.

References

Application Notes: Preparing Supported Lipid Bilayers with Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, providing a stable and accessible model of the cell membrane. Incorporating fluorescent probes like Texas Red™ 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red DHPE) allows for the direct visualization and quantitative analysis of membrane dynamics, structure, and interactions. This compound is a phospholipid labeled on its head group with the bright, red-fluorescent Texas Red dye.[1][2] It is frequently used for fluorescence microscopy, tracking membrane traffic, and as a fluorescence resonance energy transfer (FRET) acceptor.[1][2]

However, it is crucial to recognize that the Texas Red moiety is a significant perturbation to the lipid structure.[3] Molecular dynamics simulations and experimental data have shown that this compound can interact with neighboring lipids, particularly through electrostatic interactions with phosphocholine (B91661) (PC) headgroups.[4][5][6] This can lead to a reduction in the lateral diffusion coefficient of the probe and, at higher concentrations, induce the formation of distinct lipid domains.[3][4][5] Researchers should be aware of these potential artifacts when interpreting experimental results.

Data Presentation

Quantitative data for the use of this compound in SLB preparation is summarized below.

Table 1: Properties of this compound

PropertyValueSource
Excitation Maximum~582-595 nm[1][2][7]
Emission Maximum~601-615 nm[1][2][7]
Molecular Weight~1380.77 g/mol [2]
Recommended SolventChloroform (B151607)[2][3]
Common ApplicationsFRET Acceptor, Membrane Fusion Assays, Endocytosis Tracking[2]

Table 2: Reported Effects of this compound on Bilayer Properties

ParameterObservationMolar ConcentrationLipid SystemSource
Lateral DiffusionReduced diffusion coefficient by ~34% relative to unlabeled lipids.Not specifiedDPPC[4][5]
Domain FormationInduces domain formation.>0.2 mol%DMPC[3]
Phase TransitionEstimated to increase the liquid to liquid-ordered transition temperature by ~5 °C.Not specifiedTernary Lipid System[4][5]

Experimental Workflow

The general workflow for preparing and characterizing an SLB containing this compound is outlined below. This process involves preparing the lipid vesicles, forming the bilayer on a clean substrate, and subsequent analysis.

SLB_Preparation_Workflow cluster_prep Vesicle Preparation cluster_formation Bilayer Formation cluster_analysis Analysis start 1. Prepare Lipid Mixture (e.g., DOPC + this compound in Chloroform) film 2. Create Thin Lipid Film (Evaporate Solvent) start->film hydrate 3. Rehydrate Film (Form Multilamellar Vesicles) film->hydrate extrude 4. Extrude Vesicles (Create Small Unilamellar Vesicles - SUVs) hydrate->extrude fuse 6. Vesicle Fusion (Incubate SUVs on Substrate) extrude->fuse clean 5. Clean Substrate (e.g., Glass, SiO2) clean->fuse rinse 7. Rinse (Remove Excess Vesicles) analyze 8. Characterize SLB (e.g., FRAP, Microscopy) rinse->analyze

Fig. 1: Experimental workflow for SLB preparation.

Experimental Protocols

This section provides a detailed protocol for forming an SLB with this compound on a glass substrate using the vesicle fusion method.

Materials and Reagents
  • Primary Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Chloroform, HPLC grade

  • Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

  • Calcium Chloride (CaCl₂)

  • Glass coverslips or other hydrophilic substrate (e.g., SiO₂)

  • Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream or vacuum desiccator

  • Sonicator bath

  • 10M Sodium Hydroxide (NaOH)

  • 70% Ethanol (B145695)

Protocol Steps

1. Substrate Cleaning (Critical Step) A pristine, hydrophilic surface is essential for the formation of a uniform SLB.[8][9]

  • Place glass coverslips in a rack.

  • Sonicate in a detergent solution for 20 minutes.

  • Rinse thoroughly with Milli-Q water.

  • Immerse in 10M NaOH for 15-20 minutes.[8]

  • Rinse thoroughly with Milli-Q water.

  • Immerse in 70% ethanol for 5 minutes.[8]

  • Rinse thoroughly with Milli-Q water.

  • Dry the slides completely using a nitrogen stream and store in a clean, dry container.[8]

2. Lipid Film Preparation

  • In a clean glass vial, combine the primary lipid and this compound from their chloroform stocks. A typical final concentration for the fluorescent probe is 0.1 to 0.5 mol%. Be aware that concentrations above 0.2 mol% may induce domain formation.[3]

  • Mix thoroughly by vortexing.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

  • To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours (or overnight).[8]

3. Small Unilamellar Vesicle (SUV) Formation via Extrusion

  • Rehydrate the lipid film with the desired aqueous buffer (e.g., PBS) to a final total lipid concentration of 1 mg/mL.[8]

  • Vortex the solution for 30-60 seconds. The solution will appear milky due to the formation of large, multilamellar vesicles (MLVs).[8]

  • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Hydrate the membrane and pre-heat the extruder block to a temperature above the phase transition temperature of the primary lipid (for DOPC, room temperature is sufficient).

  • Pass the MLV suspension through the extruder 11-21 times. This will produce a more translucent solution of small unilamellar vesicles (SUVs).[8]

  • Store the resulting vesicle solution at 4°C for up to two weeks.[8]

4. SLB Formation by Vesicle Fusion The vesicle fusion process involves the adsorption, rupture, and spreading of vesicles on the hydrophilic substrate.[10]

  • Place the cleaned glass substrate in a suitable chamber.

  • Dilute the SUV suspension to a final concentration of 0.1 mg/mL in a buffer containing 2-5 mM CaCl₂. Divalent cations like Ca²⁺ can accelerate the adsorption and fusion process.[8][10]

  • Pipette the diluted vesicle solution onto the substrate, ensuring the entire surface is covered.

  • Incubate for 30-60 minutes at room temperature.[8][11] This allows time for the vesicles to adsorb to the surface, rupture, and fuse into a continuous bilayer.[10]

  • Gently rinse the substrate by exchanging the vesicle solution with fresh buffer multiple times to remove any unfused or excess vesicles.[8] The SLB is now formed and ready for characterization.

5. Characterization

  • Fluorescence Microscopy: Initially, inspect the bilayer under a fluorescence microscope. A successfully formed SLB will show uniform fluorescence across the surface. Voids or bright, immobile puncta may indicate incomplete bilayer formation or adsorbed vesicles.

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to confirm the lateral mobility of the lipids within the bilayer, a key characteristic of a fluid SLB.[11][12] By photobleaching a small area and monitoring the recovery of fluorescence, one can calculate the diffusion coefficient (D) and the mobile fraction (R) of the this compound probes.[12] A high mobile fraction indicates a continuous and fluid bilayer.

Logical Relationships

The incorporation of a fluorescent probe is fundamental to visualizing the bilayer. The probe's structure, however, can influence the very system it is meant to observe.

Probe_Influence cluster_ideal Ideal Observation cluster_reality Potential Perturbation Probe Fluorescent Probe (this compound) Bilayer Lipid Bilayer Probe->Bilayer is incorporated into Perturbation Probe-Lipid Interactions (e.g., Electrostatic) Probe->Perturbation can cause Observation Accurate Measurement of Bilayer Properties Bilayer->Observation allows Altered Altered Bilayer Properties (Diffusion, Domains) Perturbation->Altered leading to

Fig. 2: Probe incorporation and potential perturbation.

References

Application Notes and Protocols for Texas Red DHPE in Single-Vesicle Fusion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Texas Red™ DHPE (Texas Red™ 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) in single-vesicle fusion experiments. This document includes detailed protocols for vesicle preparation, labeling, and fusion assays, as well as data interpretation and troubleshooting.

Introduction to Single-Vesicle Fusion Assays

Single-vesicle fusion assays are powerful in vitro techniques used to study the molecular mechanisms of membrane fusion, a fundamental process in biology. These assays allow for the real-time observation of individual fusion events between two distinct lipid vesicles, providing insights into the kinetics and regulation of processes such as synaptic vesicle exocytosis, viral entry, and intracellular trafficking. By fluorescently labeling the vesicles, researchers can monitor the mixing of lipids and/or aqueous contents, key indicators of membrane fusion.

Texas Red DHPE is a fluorescently labeled phospholipid ideally suited for these assays. It is commonly employed as a fluorescence resonance energy transfer (FRET) acceptor in combination with a donor fluorophore, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). The principle of this assay relies on the dequenching of the donor's fluorescence or an increase in the acceptor's fluorescence upon the dilution of the probes following membrane fusion.

Properties of this compound

This compound is a lipid conjugate where the bright, red-fluorescent Texas Red dye is attached to the headgroup of a DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) molecule. Its spectral properties make it an excellent FRET acceptor for donors like NBD, BODIPY, and fluorescein.[1][2]

PropertyValueReference
Excitation Maximum (λex) ~582-595 nm[1][3][4][5]
Emission Maximum (λem) ~601-615 nm[1][3][4][5]
Molar Extinction Coefficient ~116,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ) ~0.97 (in Ethanol), ~0.93 (in PBS)[6][7]
Molecular Weight ~1380.77 g/mol [3][4][5]
Solubility Chloroform (B151607), DMSO, Ethanol[1][4][6]

Experimental Protocols

I. Preparation of Fluorescently Labeled Vesicles

This protocol describes the preparation of two populations of vesicles: "donor" vesicles labeled with a FRET donor (e.g., NBD-PE) and "acceptor" vesicles labeled with this compound.

Materials:

  • Phospholipids (e.g., POPC, DOPS in chloroform)

  • NBD-PE (in chloroform)

  • This compound (in chloroform)

  • Hydration Buffer (e.g., 25 mM HEPES, 150 mM KCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids to achieve the target lipid composition. A common composition for fusion assays is POPC:DOPS (85:15 molar ratio).

    • For donor vesicles, add NBD-PE to the lipid mixture at a final concentration of 0.5-2 mol%.

    • For acceptor vesicles, add this compound to the lipid mixture at a final concentration of 0.5-2 mol%.

    • Evaporate the chloroform solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • To ensure complete removal of the solvent, place the flask under vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing vigorously for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To form unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath).

    • Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder. Pass the suspension through the membrane 11-21 times to ensure a homogenous population of large unilamellar vesicles (LUVs).

  • Purification (Optional but Recommended):

    • To remove unincorporated dyes and smaller lipid aggregates, the vesicle suspension can be purified by size exclusion chromatography using a Sepharose CL-4B or similar column.

II. Single-Vesicle Fusion Assay using FRET

This protocol outlines a method to observe single-vesicle fusion events using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Donor and acceptor vesicles (prepared as described above)

  • Microscope cover glass

  • TIRF microscope equipped with appropriate lasers and filters for NBD and Texas Red excitation and emission

  • Syringe pump

  • Fusion Buffer (Hydration buffer, may be supplemented with fusogenic agents like Ca²⁺)

Procedure:

  • Surface Passivation:

    • Clean the microscope cover glass thoroughly.

    • Passivate the surface to prevent non-specific binding of vesicles. This can be achieved by creating a supported lipid bilayer (SLB) or by coating with a polymer like PEG.

  • Vesicle Immobilization:

    • Immobilize one population of vesicles (e.g., acceptor vesicles) onto the passivated surface. This can be achieved through biotin-neutravidin interactions by including a small percentage of biotinylated lipids in the vesicle composition.

  • Initiation of Fusion:

    • Introduce the second population of vesicles (e.g., donor vesicles) into the flow cell using a syringe pump.

    • Induce fusion by changing the buffer to one containing a fusogenic agent (e.g., Ca²⁺ for SNARE-mediated fusion).

  • Data Acquisition:

    • Acquire time-lapse images of the vesicles using the TIRF microscope.

    • Use a dual-view or filter wheel system to simultaneously or sequentially capture the fluorescence from the donor and acceptor channels.

Data Analysis and Interpretation

The analysis of single-vesicle fusion data involves identifying individual fusion events and quantifying the changes in fluorescence intensity over time.

  • Lipid Mixing: In a FRET-based assay, the fusion of a donor-labeled vesicle with an acceptor-labeled vesicle will lead to a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity as the probes diffuse and their average distance increases.

  • Quantification: The efficiency of FRET can be calculated from the intensities of the donor (I_D) and acceptor (I_A) fluorophores: FRET efficiency = I_A / (I_A + I_D). A decrease in FRET efficiency over time is indicative of lipid mixing.

Diagrams

experimental_workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_acq Data Acquisition & Analysis prep_donor Prepare Donor Vesicles (with NBD-PE) immobilize Immobilize Acceptor Vesicles prep_acceptor Prepare Acceptor Vesicles (with this compound) prep_acceptor->immobilize add_donor Introduce Donor Vesicles immobilize->add_donor induce_fusion Induce Fusion (e.g., with Ca²⁺) add_donor->induce_fusion acquire_images TIRF Microscopy Imaging induce_fusion->acquire_images analyze_fret Analyze FRET Signal Changes acquire_images->analyze_fret interpret Interpret Fusion Events analyze_fret->interpret

Caption: Experimental workflow for a single-vesicle fusion assay.

lipid_mixing cluster_before Before Fusion cluster_after After Fusion donor_vesicle Donor Vesicle acceptor_vesicle Acceptor Vesicle fused_vesicle Fused Vesicle donor_vesicle->fused_vesicle Fusion acceptor_vesicle->fused_vesicle before_text High FRET (Donor Quenched) after_text Low FRET (Donor Dequenched)

Caption: Principle of lipid mixing FRET assay.

snare_pathway v_vesicle Vesicle (v-SNARE) docking Docking v_vesicle->docking t_membrane Target Membrane (t-SNARE) t_membrane->docking zippering SNARE Complex Zippering docking->zippering hemifusion Hemifusion zippering->hemifusion fusion_pore Fusion Pore Opening hemifusion->fusion_pore full_fusion Full Fusion & Content Release fusion_pore->full_fusion

Caption: SNARE-mediated vesicle fusion pathway.

References

Application Notes: Texas Red DHPE Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red® DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a lipophilic fluorescent dye that intercalates into the lipid bilayers of cellular membranes.[1][2] This rhodamine-labeled glycerophosphoethanolamine (B1239297) is a valuable tool for visualizing cell boundaries and morphology. While primarily used in live-cell imaging to study membrane trafficking and fusion, Texas Red DHPE can also be effectively used to stain the plasma membrane and vesicular structures in fixed cells.[1][2] This protocol provides a detailed methodology for the use of this compound in formaldehyde-fixed cells, addressing key steps from fixation to imaging.

The protocol is designed to ensure optimal staining by preserving cellular morphology while allowing the lipophilic dye to integrate into the membranes. Key considerations include the choice of fixative, the sequence of permeabilization and staining, and the selection of appropriate mounting media to prevent dye redistribution and signal loss.

Data Presentation

The optimal concentration of this compound for staining fixed cells should be empirically determined for each cell type and experimental condition. The following table provides recommended starting concentrations for preparing the staining solution, based on common practices for lipophilic membrane dyes.

ParameterRecommended Starting ConditionRange for Optimization
Stock Solution Concentration 1 mM in DMSO or Chloroform1-5 mM
Working Concentration 2 µM (1:500 dilution of 1 mM stock)1-10 µM
Incubation Time 10 minutes at room temperature5-20 minutes
Fixative 4% Paraformaldehyde (PFA) in PBS2-4% PFA
Permeabilization (Optional) 0.1% Triton X-100 in PBS0.1-0.5% Triton X-100

Experimental Protocols

This section details the protocols for staining both adherent and suspension cells with this compound after fixation.

Materials
  • Texas Red® DHPE

  • Dimethyl sulfoxide (B87167) (DMSO) or Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 16% solution

  • Triton X-100

  • Bovine Serum Albumin (BSA) for blocking (optional, for subsequent immunostaining)

  • Adherent or suspension cells

  • Coverslips and microscope slides

  • Coverslip sealant (e.g., nail polish)

Preparation of Reagents
  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution in high-quality, anhydrous DMSO or chloroform. Store at -20°C, protected from light.

  • 4% PFA Fixation Buffer: Dilute 16% PFA solution to a final concentration of 4% in PBS. Prepare this solution fresh.

  • Permeabilization Buffer (0.1% Triton X-100): Add Triton X-100 to PBS to a final concentration of 0.1% (v/v).

  • Staining Solution (2 µM): Immediately before use, dilute the 1 mM this compound stock solution 1:500 in PBS to achieve a final concentration of 2 µM. Vortex thoroughly to ensure the dye is fully dispersed.

Protocol for Adherent Cells
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Fixation: Add 4% PFA Fixation Buffer to the cells, ensuring they are fully covered. Incubate for 15-20 minutes at room temperature.

  • Washing after Fixation: Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If subsequent intracellular antibody staining is required, add Permeabilization Buffer (0.1% Triton X-100) and incubate for 10 minutes at room temperature.

  • Washing after Permeabilization: Aspirate the permeabilization buffer and wash the cells three times with PBS.

  • Staining: Add the freshly prepared 2 µM this compound Staining Solution to the cells. Incubate for 10 minutes at room temperature, protected from light.

  • Final Washes: Aspirate the staining solution and wash the cells three times with PBS. Crucially, do not include any detergents in these or subsequent wash steps, as this can cause the lipophilic dye to redistribute.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of PBS. Seal the edges of the coverslip with a suitable sealant. Avoid using glycerol-based mounting media as they can extract the dye and increase background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for Texas Red (Excitation/Emission: ~582/601 nm).

Protocol for Suspension Cells
  • Cell Preparation: Harvest up to 1x10^6 cells and transfer to a microcentrifuge tube.

  • Washing: Pellet the cells by centrifugation (e.g., 350 x g for 3 minutes). Resuspend the pellet in PBS and repeat for a total of two washes.

  • Fixation: Resuspend the cell pellet in 100 µL of 4% PFA Fixation Buffer. Incubate for 15 minutes at room temperature.

  • Washing after Fixation: Pellet the cells and wash twice with PBS.

  • Permeabilization (Optional): Resuspend the cell pellet in 100 µL of Permeabilization Buffer (0.1% Triton X-100) and incubate for 10 minutes at room temperature.

  • Washing after Permeabilization: Pellet the cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 100 µL of the freshly prepared 2 µM this compound Staining Solution. Incubate for 10 minutes at room temperature, protected from light.

  • Final Washes: Pellet the cells and wash twice with PBS. Do not use detergents in these washes.

  • Mounting: Resuspend the final cell pellet in a small volume of PBS. Pipette a drop onto a microscope slide, cover with a coverslip, and seal the edges.

  • Imaging: Image immediately as described for adherent cells.

Mandatory Visualization

Staining_Workflow Experimental Workflow for this compound Staining of Fixed Cells cluster_prep Cell Preparation cluster_fix_perm Fixation and Permeabilization cluster_stain_image Staining and Imaging start Start with Adherent or Suspension Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15-20 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Optional: Permeabilize with 0.1% Triton X-100 (10 min, RT) wash2->perm wash3 Wash with PBS (3x) perm->wash3 stain Stain with this compound (10 min, RT, protected from light) wash3->stain wash4 Wash with PBS (3x) (Detergent-Free) stain->wash4 mount Mount in PBS and Seal wash4->mount image Image (Ex/Em: ~582/601 nm) mount->image Membrane_Intercalation Conceptual Diagram of this compound in a Lipid Bilayer cluster_membrane Cell Membrane cluster_dye p_head1 1,1! p_head1->1,1! p_head2 2,1! p_head2->2,1! p_head3 3,1! p_head3->3,1! p_head4 p_head5 5,1! p_head5->5,1! p_head6 6,1! p_head6->6,1! p_head7 p_head7->1,1! p_head8 p_head8->2,1! p_head9 p_head10 4,1! p_head10->4,1! p_head11 p_head11->5,1! p_head12 p_head12->6,1! dhpe_head PE dhpe_head->4,1! texas_red Texas Red dhpe_head->texas_red label_ext Extracellular Space label_int Cytosol

References

Application Notes: Incorporation of Texas Red DHPE into Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

Giant Unilamellar Vesicles (GUVs) are valuable tools in biophysical and biomedical research, serving as simplified models of cellular membranes.[1][2][3] Their size, typically ranging from 10 to 200 microns, allows for direct visualization of membrane phenomena using light microscopy.[1] Incorporating fluorescent probes like Texas Red DHPE (Texas Red 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) into the GUV bilayer is crucial for studying membrane dynamics, lipid phase separation, and protein-membrane interactions.[4][5] this compound is a phospholipid labeled on its head group with the red-fluorescent Texas Red dye, which has excitation and emission maxima of approximately 595 nm and 615 nm, respectively.[6]

These notes provide detailed protocols for the incorporation of this compound into GUVs using various established methods, including electroformation, gentle hydration, and water-in-oil emulsion transfer.

Data Presentation: Quantitative Parameters

The successful formation of GUVs and the effective incorporation of this compound depend on several key parameters. The following tables summarize the critical quantitative data gathered from various experimental protocols.

Table 1: Recommended Concentrations for Lipids and this compound

ComponentStock Solution ConcentrationWorking Concentration / Molar RatioSolventReference
Primary Lipids (e.g., DOPC, DPPC, POPC)1-10 mg/mL or 10 mM0.5 mg/mL (final lipid mix)Chloroform (B151607) or Chloroform:Methanol (2:1 or 9:1 v/v)[1][4][7][8]
This compound1 mM0.5 - 1.0 mol% of total lipidChloroform or DMSO[4][7][9]
Cholesterol1 mg/mLVaries (e.g., 1:1:1 with other lipids)Chloroform[1][4]

Table 2: Comparison of GUV Formation Methods

MethodPrincipleAdvantagesDisadvantagesKey For
Electroformation An AC electric field is applied to a dried lipid film on conductive slides to induce swelling and vesicle formation.[1][10][11]High yield of unilamellar vesicles.[12]Less successful with charged lipids and high ionic strength buffers; potential for lipid degradation from electrodes.[10][12]Studies requiring a large population of GUVs from neutral lipids.
Gentle Hydration Spontaneous swelling of a dried lipid film upon hydration with an aqueous solution.[3][12]Simple, no special equipment needed. Works with charged lipids and physiological buffers.[12]Low yield, often results in multilamellar or oligolamellar vesicles.[3][12]Basic GUV formation and when electroformation is not suitable.
Water-in-Oil Emulsion Transfer Water-in-oil droplets containing lipids are transferred through an oil/water interface via centrifugation to form GUVs.[2][9]High encapsulation efficiency for water-soluble materials.[2]Technically more complex, potential for residual oil in the membrane.Encapsulation studies for artificial cell construction.[2][9]

Experimental Protocols & Visualizations

Protocol 1: GUV Formation by Electroformation

This is one of the most common methods for generating GUVs, especially for biophysical studies of membrane phase behavior.[10]

Materials:

  • Lipid of choice (e.g., DOPC, DPPC, Cholesterol) dissolved in chloroform.

  • This compound dissolved in chloroform (e.g., 1 mM stock).[7]

  • Indium Tin Oxide (ITO) coated glass slides.

  • Silicone or Teflon spacer.

  • Function generator and AC power supply.

  • Hydration solution (e.g., sucrose (B13894) solution, ~200-400 mM).[13]

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, mix the desired lipids and this compound in chloroform. A typical molar ratio for the fluorescent probe is 0.5-1% of the total lipid.[4][7]

  • Lipid Film Deposition: Spread a small volume (e.g., 10 µL) of the lipid mixture onto the conductive side of an ITO slide.[7]

  • Solvent Evaporation: Dry the lipid film under a gentle stream of nitrogen and then place it in a vacuum desiccator for at least 2 hours to remove all residual solvent.[8]

  • Chamber Assembly: Assemble the electroformation chamber by placing a spacer on top of the lipid-coated slide and then placing a second ITO slide on top, with the conductive sides facing each other.

  • Hydration and Electroformation:

    • Fill the chamber with the pre-heated hydration solution (e.g., sucrose). The temperature should be above the phase transition temperature of the lipids.[8]

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field. A typical protocol involves applying a voltage of 1.5-3.0 V at a frequency of 10 Hz for 1-2 hours, followed by a reduction in frequency (e.g., to 2-5 Hz) for 30 minutes to detach the vesicles.[4]

  • GUV Harvesting: Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to avoid rupturing the vesicles.

GUV_Electroformation_Workflow A Prepare Lipid Mixture (Lipids + this compound in Chloroform) B Deposit Lipid Mixture on ITO Slide A->B C Dry Lipid Film (Nitrogen Stream + Vacuum) B->C D Assemble Chamber (ITO Slides + Spacer) C->D E Hydrate with Sucrose Solution D->E F Apply AC Electric Field (e.g., 10Hz, 1.5-3V) E->F G Detach Vesicles (e.g., 2Hz) F->G H Harvest GUVs G->H

Caption: Workflow for GUV formation using the electroformation method.

Protocol 2: GUV Formation by Gentle Hydration

This method is simpler than electroformation and is suitable for charged lipids.[12]

Materials:

  • Lipid mixture including this compound in chloroform.

  • Glass vial or round-bottom flask.

  • Hydration buffer (can be a physiological buffer like PBS).

  • Water bath.

Procedure:

  • Lipid Film Formation: Add the lipid solution to a glass vial. Evaporate the solvent under a nitrogen stream while rotating the vial to create a thin, even film on the bottom. Further dry under vacuum for at least 2 hours.[8]

  • Pre-hydration: To improve GUV yield, pre-hydrate the lipid film by exposing it to a water-saturated nitrogen or argon stream for about 15 minutes.[8]

  • Hydration: Gently add the hydration buffer to the vial. The buffer should be pre-heated to a temperature above the lipid's main phase transition temperature.[8]

  • Incubation: Seal the vial and let it incubate without agitation at the elevated temperature for several hours to overnight.[8]

  • Vesicle Collection: The GUVs will detach from the glass surface and form a cloudy suspension. Carefully collect the supernatant containing the GUVs.

GUV_Gentle_Hydration_Workflow A Prepare Lipid Film in Vial (Lipids + this compound) B Pre-hydrate Film (Water-saturated N2/Ar) A->B C Add Hydration Buffer (Above Lipid Tm) B->C D Incubate (Swell) (Several hours to overnight) C->D E Collect GUV Suspension D->E

Caption: Workflow for GUV formation using the gentle hydration method.

Protocol 3: Fluorescence Microscopy of this compound-Labeled GUVs

Procedure:

  • Sample Preparation: Place a small aliquot of the GUV suspension onto a microscope slide. If the GUVs were formed in a sucrose solution, the external solution can be a glucose solution of the same osmolarity to cause the GUVs to settle at the bottom of the chamber for easier imaging.[12][14]

  • Microscopy Setup: Use an epifluorescence or confocal microscope equipped with appropriate filter sets for Texas Red (e.g., excitation ~590 nm, emission ~615 nm).[6][15]

  • Imaging:

    • First, locate the GUVs using phase-contrast or differential interference contrast (DIC) microscopy.

    • Switch to fluorescence imaging to visualize the this compound in the membrane.

    • Acquire images, being mindful of potential photobleaching or photo-induced artifacts. It is recommended to use low probe concentrations (< 0.1 mol%) and minimize light exposure to avoid light-induced domain formation.[12]

  • Analysis: The fluorescence intensity distribution around the vesicle circumference can be analyzed to assess unilamellarity and study the partitioning of the probe in different lipid phases.[5]

GUV_Property_Relationships Lipids Lipid Composition (e.g., DOPC, DPPC, Chol) GUV_Properties GUV Properties Lipids->GUV_Properties TR_DHPE This compound (Fluorescent Probe) TR_DHPE->GUV_Properties Method Formation Method (Electroformation, Hydration) Method->GUV_Properties Phase Phase Behavior (Lo/Ld Domains) GUV_Properties->Phase determines Mech Mechanical Properties (Stiffness, Tension) GUV_Properties->Mech influences Imaging Fluorescence Imaging (Visualization) GUV_Properties->Imaging enables

Caption: Key factors influencing the properties and analysis of GUVs.

Troubleshooting and Considerations

  • Low GUV Yield: This is common with the gentle hydration method.[12] Ensure the lipid film is thin and even. Pre-hydration can also improve the yield.[8] For electroformation, check the conductivity of the ITO slides and the electrical connections.

  • Multilamellar Vesicles: The presence of multiple rings of fluorescence indicates multilamellarity. This is more frequent in gentle hydration. Optimizing the swelling time and using a low lipid concentration can help.

  • Light-Induced Artifacts: Fluorescent probes can induce the formation of domains under intense illumination.[12] Use the lowest possible probe concentration and illumination intensity.

  • Cholesterol Crystallization: When using high concentrations of cholesterol, it can form crystals that do not incorporate into the GUV membrane.[10][11] Preparing GUVs from a damp lipid film made from a liposome (B1194612) suspension can mitigate this issue.[16]

  • Vesicle Stability: To enhance membrane stability, additives like cholesterol can be incorporated into the lipid mixture.[2]

References

Application Notes and Protocols for Time-Lapse Microscopy of Texas Red DHPE Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Texas Red® DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescent lipid probe that is invaluable for studying membrane dynamics in living cells.[1] This lipophilic dye intercalates into the plasma membrane, allowing for the visualization of various cellular processes in real-time through time-lapse microscopy. Its bright red fluorescence and photostability make it a suitable tool for long-term imaging studies.[2]

This document provides detailed protocols for labeling cells with Texas Red DHPE and performing time-lapse microscopy to investigate two key cellular events: endocytosis and membrane fusion, the latter often studied using Förster Resonance Energy Transfer (FRET).

Properties of this compound

This compound is a phospholipid labeled on its headgroup with the Texas Red fluorophore. This structure allows it to be readily incorporated into the lipid bilayer of cell membranes.

PropertyValueReference
Full Chemical NameN-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[1]
Molecular Weight~1380.77 g/mol [1]
Excitation Maximum~582-595 nm[1][2]
Emission Maximum~601-615 nm[1][2]
SolubilityChloroform, DMSO[1]
Cellular LocalizationPlasma membrane, endocytic vesicles[1]

Key Applications

  • Tracking Endocytosis: this compound labeling of the plasma membrane allows for the visualization of membrane internalization during endocytosis. As the membrane invaginates to form vesicles, the fluorescent signal can be tracked over time to analyze the dynamics of this process.[1]

  • Membrane Fusion Assays (FRET): this compound is commonly used as a FRET acceptor in combination with a suitable donor probe, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[1][3] When vesicles labeled with both probes fuse with unlabeled membranes, the distance between the donor and acceptor increases, leading to a decrease in FRET efficiency. This change in fluorescence can be monitored to study the kinetics of membrane fusion.[3]

Experimental Protocols

Protocol 1: General Cell Labeling with this compound for Time-Lapse Microscopy

This protocol describes the general procedure for labeling live cells with this compound for subsequent time-lapse imaging of membrane dynamics.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with FBS and HEPES)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Prepare a this compound stock solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration. A typical starting concentration is 1-5 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C. The optimal incubation time may vary.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unincorporated dye.

  • Imaging: Immediately proceed with time-lapse microscopy.

Protocol 2: Time-Lapse Microscopy of Endocytosis

This protocol outlines the steps for imaging the endocytosis of this compound-labeled plasma membrane.

Procedure:

  • Label cells with this compound following Protocol 1.

  • Mount the labeled cells on a microscope equipped with an environmental chamber maintained at 37°C and 5% CO2.[4]

  • Microscope Settings:

    • Objective: Use a high numerical aperture objective (e.g., 40x or 60x oil immersion).[4]

    • Excitation: Use a laser line or filter set appropriate for Texas Red (e.g., 561 nm or 594 nm).[2]

    • Emission: Use a filter set to collect emitted light between approximately 600-650 nm.

    • Laser Power and Exposure Time: Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.[5]

    • Pinhole: For confocal microscopy, set the pinhole to 1 Airy Unit (AU).[4]

  • Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 5-30 seconds) for a duration of 10-60 minutes, depending on the dynamics of the endocytic process being studied.

  • Data Analysis: The resulting image series can be analyzed to track the formation and movement of fluorescently labeled endocytic vesicles.

Protocol 3: FRET-Based Membrane Fusion Assay

This protocol describes how to use this compound as a FRET acceptor with NBD-PE as a donor to monitor membrane fusion. This example focuses on the fusion of labeled vesicles with the plasma membrane of cultured cells.

Materials:

  • NBD-PE

  • This compound

  • Liposome preparation materials (if preparing labeled vesicles)

  • Cells cultured on glass-bottom dishes

Procedure:

  • Prepare Labeled Vesicles: Prepare liposomes incorporating both NBD-PE (donor) and this compound (acceptor) at a molar ratio that allows for efficient FRET.

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish.

  • Induce Fusion: Introduce the dual-labeled vesicles to the cells and induce fusion using an appropriate method (e.g., chemical fusogens, viral proteins).

  • Time-Lapse FRET Imaging:

    • Mount the cells on a microscope equipped for FRET imaging with an environmental chamber.

    • Image Acquisition: Acquire images in three channels sequentially:

      • Donor Channel: Excite at the NBD excitation wavelength (~460 nm) and collect emission at the NBD emission wavelength (~535 nm).

      • Acceptor Channel: Excite at the Texas Red excitation wavelength (~580 nm) and collect emission at the Texas Red emission wavelength (~615 nm).

      • FRET Channel: Excite at the NBD excitation wavelength (~460 nm) and collect emission at the Texas Red emission wavelength (~615 nm).

    • Acquire images at regular intervals to monitor the change in FRET signal over time. A decrease in the FRET channel signal relative to the donor channel signal indicates membrane fusion.

  • Data Analysis: Calculate the FRET efficiency at each time point to quantify the kinetics of membrane fusion.

Data Presentation

Quantitative Imaging Parameters:

ParameterRecommended Range/ValueNotes
Labeling Concentration 1-10 µMOptimal concentration is cell-type dependent.
Incubation Time 5-30 minutesLonger times may lead to excessive internalization.
Excitation Wavelength 561 nm or 594 nm laser linesMatch to the excitation peak of Texas Red.[2]
Emission Filter 600-650 nm bandpassIsolate the Texas Red emission.
Laser Power <10% of maximumMinimize to reduce phototoxicity.[5]
Exposure Time 50-500 msAdjust for optimal signal-to-noise ratio.
Time Interval 5 s - 5 minDependent on the speed of the biological process.[4]
Imaging Duration 10 min - 12+ hoursDependent on experimental goals and cell health.

Visualizations

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Time-Lapse Microscopy cluster_analysis Data Analysis A Culture cells on glass-bottom dish C Wash cells with PBS A->C B Prepare this compound labeling solution D Incubate with This compound B->D C->D E Wash to remove unbound dye D->E F Mount on microscope with environmental chamber E->F G Set imaging parameters (excitation, emission, etc.) F->G H Acquire image sequence over time G->H I Track fluorescent vesicles or analyze FRET signal H->I J Quantify dynamics (e.g., speed, intensity) I->J

Caption: Experimental workflow for time-lapse microscopy.

FRET_Membrane_Fusion cluster_before Before Fusion cluster_after After Fusion Donor1 D Acceptor1 A Donor1->Acceptor1 FRET Emission1 High Acceptor Emission Acceptor1->Emission1 Donor2 D Acceptor2 A Donor2->Acceptor2 FRET Vesicle Labeled Vesicle FusedMembrane Fused Membrane Vesicle->FusedMembrane Fusion CellMembrane Cell Membrane Donor3 D Acceptor4 A Emission2 Low Acceptor Emission Donor3->Emission2 Donor Emission Acceptor3 A Donor4 D Excitation1 Excitation (Donor) Excitation1->Donor1 Excitation2 Excitation (Donor) Excitation2->Donor3

Caption: FRET mechanism in membrane fusion.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Photobleaching of Texas Red DHPE in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies to mitigate the photobleaching of Texas Red DHPE during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

Texas Red® DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescent lipid analog used to label cell membranes.[1] Like many fluorophores, it is susceptible to photobleaching, a process where the molecule irreversibly loses its ability to fluoresce upon exposure to excitation light. This occurs as the dye molecules react with oxygen in their excited triplet state, leading to their photochemical destruction.

Q2: What are the primary strategies to reduce photobleaching in live-cell imaging?

There are three main approaches to combat photobleaching:

  • Optimize Imaging Parameters: Minimize the intensity and duration of light exposure.

  • Utilize Antifade Reagents: Incorporate chemical agents into the imaging media that protect the fluorophore.

  • Select More Photostable Probes: When possible, choose alternative fluorescent dyes with greater resistance to photobleaching.

Q3: How do antifade reagents work in live-cell imaging?

Most antifade reagents for live-cell imaging are antioxidants or reactive oxygen species (ROS) scavengers.[2] During fluorescence excitation, ROS are generated, which can damage the fluorophore and the cell. Antifade agents neutralize these ROS, thereby preserving the fluorescent signal and improving cell viability.[2]

Q4: Can I use antifade mounting media designed for fixed cells in my live-cell experiments?

No, mounting media for fixed cells are generally not compatible with live-cell imaging due to their composition, which can be toxic to living cells.[2] It is crucial to use reagents specifically formulated for live-cell applications.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Rapid signal loss during time-lapse imaging. High excitation light intensity.Reduce the laser power or lamp intensity to the minimum level required for adequate signal detection.
Prolonged exposure time per frame.Decrease the exposure time and, if necessary, increase the camera gain or use a more sensitive detector.
Frequent image acquisition.Increase the interval between successive images in your time-lapse series.
High background fluorescence obscuring the signal. Excess unbound this compound.Ensure optimal staining concentration and incubation time. Consider a brief wash step with fresh imaging medium before imaging.
Autofluorescence from the cell culture medium.Use a phenol (B47542) red-free imaging medium. Specialized low-background imaging solutions are also commercially available.
Visible signs of cell stress or death (e.g., blebbing, detachment). Phototoxicity from excessive light exposure.Implement all strategies to reduce light exposure (lower intensity, shorter exposure, longer intervals). Consider using a less phototoxic, longer-wavelength alternative dye if the issue persists.
Cytotoxicity of the antifade reagent.Optimize the concentration of the antifade reagent. Perform a titration to find the highest concentration that does not impact cell health.

Quantitative Data: Photostability of Red Fluorescent Probes

While direct quantitative comparisons of this compound photostability with various antifade reagents in live cells are limited in the literature, the following table provides data for other relevant red fluorescent dyes to guide your experimental design. A lower photobleaching rate or a longer half-life indicates greater photostability.

Fluorophore Antifade Reagent Imaging Conditions Photobleaching Metric Reference
Alexa Fluor 568-Continuous illuminationBrighter fluorescence and higher photostability than FITC[3][4]
Atto 565TroloxTIRF microscopyPhotobleaching lifetime increases with Trolox concentration[5]
Rhodamine B-Not specifiedHigher photostability than Fluorescein[6]

Note: The effectiveness of an antifade reagent can be cell-type and instrument-dependent. It is always recommended to perform your own optimization.

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound
  • Cell Preparation: Seed your cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow them to adhere and reach the desired confluency.

  • Staining: Prepare a working solution of this compound in your preferred imaging buffer (e.g., phenol red-free cell culture medium or HBSS). A typical starting concentration is 1-5 µg/mL.

  • Remove the culture medium and add the this compound staining solution to the cells.

  • Incubate for 10-20 minutes at 37°C.

  • Washing (Optional but Recommended): Gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove unbound dye and reduce background fluorescence.

  • Imaging: Proceed with live-cell imaging on your fluorescence microscope.

Protocol 2: Using Trolox as an Antifade Reagent

Trolox is a water-soluble analog of Vitamin E that acts as an antioxidant.

  • Prepare a Trolox Stock Solution: Prepare a 100 mM stock solution of Trolox in ethanol.[6][7]

  • Prepare Imaging Medium with Trolox: On the day of imaging, dilute the Trolox stock solution into your imaging medium to a final working concentration of 0.1-1 mM.[6][7] The optimal concentration may vary depending on the cell type and should be determined experimentally.[6][7]

  • Cell Staining: Stain your cells with this compound as described in Protocol 1.

  • Incubation with Trolox: After the final wash step, replace the imaging buffer with the Trolox-containing medium.

  • Imaging: Proceed with your live-cell imaging experiment.

Protocol 3: Using a Commercial Live-Cell Antifade Reagent (e.g., ProLong™ Live Antifade Reagent)
  • Prepare the Antifade Working Solution: Dilute the commercial antifade reagent in your imaging medium according to the manufacturer's instructions. For ProLong™ Live, a 1:100 dilution is typically recommended.[8]

  • Cell Staining: Stain your cells with this compound as described in Protocol 1.

  • Incubation with Antifade Reagent: After the final wash, add the antifade working solution to your cells.[5]

  • Incubation: Incubate the cells in the dark for 15 minutes to 2 hours, as recommended by the manufacturer.[5][8] A longer incubation period may provide better protection.[8]

  • Imaging: Image the cells for up to 24 hours.[9]

Visualizing Workflows and Pathways

Experimental Workflow for Reducing Photobleaching

G cluster_prep Sample Preparation cluster_antifade Antifade Treatment (Optional) cluster_imaging Imaging Optimization cluster_analysis Data Analysis start Seed cells on imaging dish stain Stain with this compound start->stain wash Wash to remove unbound dye stain->wash add_antifade Add antifade reagent (e.g., Trolox) wash->add_antifade set_params Set minimal light exposure (low intensity, short duration) wash->set_params incubate_antifade Incubate add_antifade->incubate_antifade incubate_antifade->set_params acquire Acquire images set_params->acquire analyze Analyze fluorescence intensity over time acquire->analyze

Caption: Workflow for live-cell imaging with this compound, including optional antifade treatment.

Troubleshooting Logic for Signal Loss

G cluster_solutions start Is the fluorescent signal fading rapidly? reduce_intensity Reduce excitation light intensity start->reduce_intensity Yes no_fade Continue with experiment start->no_fade No reduce_exposure Shorten exposure time reduce_intensity->reduce_exposure increase_interval Increase time between acquisitions reduce_exposure->increase_interval use_antifade Use an antifade reagent (e.g., Trolox, ProLong Live) increase_interval->use_antifade change_dye Consider a more photostable dye use_antifade->change_dye

Caption: Decision tree for troubleshooting rapid signal loss of this compound.

More Photostable Alternatives to this compound

If photobleaching of this compound remains a significant issue despite optimization, consider using an alternative lipophilic dye with enhanced photostability.

Alternative Dye Excitation/Emission (nm) Key Features
Alexa Fluor™ 594 DHPE ~590 / 617Generally more photostable than Texas Red.
CellMask™ Orange Plasma Membrane Stain ~554 / 567Bright and photostable staining of the plasma membrane.
DiD (DiIC18(5)) ~644 / 665Red-shifted fluorescence helps to avoid autofluorescence and can be less phototoxic.

When selecting an alternative, always verify its spectral compatibility with your imaging system and other fluorophores in your experiment.

References

Technical Support Center: Minimizing Background Fluorescence with Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using Texas Red DHPE in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

Texas Red® DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescent lipid probe where the bright, red-fluorescent Texas Red dye is attached to a phosphoethanolamine headgroup.[1][2] It is primarily used for:

  • Membrane and Vesicular Staining: Its lipophilic nature allows it to integrate into cellular membranes, making it an excellent tool for visualizing cell surfaces and vesicles.[1][2]

  • Fluorescence Resonance Energy Transfer (FRET): It can act as an acceptor in FRET-based assays to study membrane fusion and trafficking.[2]

  • Following Endocytosis: Researchers use it to track membrane dynamics during endocytosis.[2]

Q2: What are the spectral properties of this compound?

Understanding the excitation and emission spectra of this compound is crucial for selecting the appropriate filter sets and minimizing spectral bleed-through.

PropertyWavelength (nm)Reference
Excitation Maximum~582-596[2][3]
Emission Maximum~601-615[2][3]

Q3: What are the primary causes of high background fluorescence in my experiments?

High background fluorescence can obscure your signal of interest and complicate data interpretation. The most common culprits include:

  • Autofluorescence: Tissues and cells contain endogenous molecules like collagen, elastin, NADH, and flavins that fluoresce naturally, especially at shorter wavelengths.[4][5] Aldehyde-based fixatives like formalin can also induce autofluorescence.[4]

  • Non-specific Binding: The primary or secondary antibodies may bind to unintended targets in the sample.[6][7] Additionally, charged fluorescent dyes can interact non-specifically with cellular components.

  • Suboptimal Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to excessive background staining.[6][8]

  • Insufficient Washing: Inadequate washing steps fail to remove all unbound antibodies, leading to a high background signal.[6][7]

  • Inappropriate Blocking: Insufficient or improper blocking can leave non-specific binding sites exposed.[6][7]

  • Fixation Issues: Over-fixation or the use of certain fixatives can increase background fluorescence.[4][9]

Q4: Are there brighter and more photostable alternatives to Texas Red?

Yes, several alternatives to Texas Red are available that may offer improved performance in terms of brightness and photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Key Advantages over Texas RedReference
Texas Red ~596~615-[3]
Alexa Fluor 594 ~590~617Brighter and more photostable.[10][11]
DyLight 594 ~593~618Brighter and more photostable.[3]
iFluor 594 ~592~614Superior labeling performance and stability.[12]

Troubleshooting Guides

High background fluorescence is a common issue that can be systematically addressed. The following guides provide a step-by-step approach to identify and resolve the root cause of the problem.

Guide 1: General Troubleshooting for High Background Fluorescence

This guide provides a logical workflow to diagnose and mitigate high background fluorescence.

TroubleshootingWorkflow start High Background Observed check_autofluorescence Check for Autofluorescence (Image unstained sample) start->check_autofluorescence autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present reduce_autofluorescence Implement Autofluorescence Reduction Protocol (e.g., Sudan Black B, TrueBlack®) autofluorescence_present->reduce_autofluorescence Yes check_nonspecific_staining Check for Non-Specific Staining (Secondary antibody only control) autofluorescence_present->check_nonspecific_staining No reduce_autofluorescence->check_nonspecific_staining nonspecific_staining_present Non-Specific Staining? check_nonspecific_staining->nonspecific_staining_present optimize_blocking Optimize Blocking (Increase time, change agent) nonspecific_staining_present->optimize_blocking Yes optimize_ab_concentration Optimize Antibody Concentration (Titrate primary & secondary Abs) nonspecific_staining_present->optimize_ab_concentration No optimize_blocking->optimize_ab_concentration increase_washing Increase Washing Steps (Longer duration, more changes) optimize_ab_concentration->increase_washing end_problem_solved Problem Solved increase_washing->end_problem_solved end_problem_persists Problem Persists? Consult further resources end_problem_solved->end_problem_persists

Troubleshooting workflow for high background fluorescence.
Guide 2: Optimizing Staining Conditions

This guide focuses on refining your experimental parameters to enhance signal-to-noise ratio.

ParameterRecommendationRationale
Primary Antibody Dilution Perform a titration series (e.g., 1:50, 1:100, 1:200, 1:500).To find the optimal concentration that maximizes specific signal while minimizing background.[8]
Secondary Antibody Dilution Typically used at lower concentrations than the primary antibody (e.g., 1:200 to 1:1000).To reduce non-specific binding and background.[7]
Incubation Time Optimize for both primary and secondary antibodies.Longer incubation times may increase signal but can also increase background.[6]
Washing Steps Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).To thoroughly remove unbound antibodies.[6]
Blocking Agent Use serum from the same species as the secondary antibody host (5-10% solution). Alternatively, use protein solutions like BSA or commercial blocking buffers.To block non-specific binding sites.[7][13]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Workflow

This protocol outlines the key steps for a typical immunofluorescence experiment.

ImmunofluorescenceWorkflow start Start: Sample Preparation fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab washing1 5. Washing primary_ab->washing1 secondary_ab 6. Secondary Antibody Incubation (with Texas Red conjugate) washing1->secondary_ab washing2 7. Washing secondary_ab->washing2 counterstain 8. Counterstain (Optional) (e.g., DAPI) washing2->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Imaging mounting->imaging

References

Technical Support Center: Optimizing Texas Red DHPE for Superior Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Texas Red DHPE concentration for cell staining. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-quality membrane staining in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain cell membranes?

This compound (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a lipophilic fluorescent dye used for staining cell membranes.[1][2][3] It consists of a Texas Red fluorophore attached to a DHPE lipid backbone. This lipid structure allows the dye to readily insert into the lipid bilayer of cell membranes, providing a bright red fluorescent signal. Its primary applications include visualizing cell morphology, tracking membrane trafficking, and as an acceptor in Förster Resonance Energy Transfer (FRET) studies.[1][3]

Q2: What is the recommended starting concentration for this compound?

A definitive optimal concentration for this compound can vary depending on the cell type, cell density, and experimental conditions (live vs. fixed cells). However, based on protocols for similar lipophilic dyes, a starting concentration range of 1 to 10 µM is recommended.[4][5] It is crucial to perform a concentration titration to determine the ideal concentration for your specific application that provides bright staining with minimal background.

Q3: What is a typical incubation time for staining with this compound?

For live cell staining, incubation times are generally short, ranging from 5 to 30 minutes at 37°C.[4][5][6] For fixed cells, a similar incubation time at room temperature is often sufficient. Longer incubation times do not necessarily result in better staining and can contribute to increased background and potential cytotoxicity in live cells.

Q4: Can this compound be used for both live and fixed cells?

Yes, this compound can be used to stain both live and fixed cells. However, the protocols will differ slightly. For fixed-cell staining, it is important to fix the cells before staining with the dye, as post-staining fixation and permeabilization with detergents can disrupt the membrane and cause the dye to be extracted or redistributed.[6]

Q5: Is this compound cytotoxic?

While specific cytotoxicity data for this compound is limited, high concentrations of fluorescent dyes and prolonged incubation times can be toxic to live cells. It is recommended to use the lowest effective concentration and the shortest possible incubation time to minimize potential cytotoxic effects.[6] If cytotoxicity is a concern, consider performing a viability assay in parallel with your staining experiments.

Troubleshooting Guide

Issue 1: High Background Staining

High background fluorescence can obscure the specific membrane staining and reduce image quality.

Potential Cause Recommended Solution
Dye concentration is too high. Perform a titration to determine the lowest effective concentration. Start with a range of 1-10 µM and incrementally decrease the concentration.
Incubation time is too long. Reduce the incubation time. For live cells, start with 5-10 minutes.
Inadequate washing. Increase the number and duration of wash steps after staining to remove unbound dye. Use a pre-warmed, serum-free medium or PBS for washing live cells.[7]
Dye aggregation. Ensure the dye is fully dissolved in the solvent (e.g., DMSO) before diluting in the final staining buffer. Vortex the stock solution before use.
Autofluorescence. Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using a different emission filter or a dye with a longer wavelength.
Issue 2: Weak or No Staining Signal

A faint or absent signal can be due to several factors related to the dye, the cells, or the imaging setup.

Potential Cause Recommended Solution
Dye concentration is too low. Increase the concentration of this compound in your titration series.
Suboptimal imaging settings. Ensure you are using the correct excitation and emission filters for Texas Red (Excitation max: ~595 nm, Emission max: ~615 nm).[2][8] Increase the exposure time or gain on the microscope.
Cell health. Ensure cells are healthy and have intact membranes before staining.
Incorrect buffer conditions. Use a balanced salt solution or serum-free medium for staining live cells to ensure optimal cell health and dye incorporation.
Photobleaching. Minimize the exposure of stained cells to excitation light before imaging. Use an anti-fade mounting medium for fixed cells if possible.[1]

Experimental Protocols

Protocol 1: Live Cell Membrane Staining

This protocol provides a general guideline for staining the plasma membrane of living cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Pre-warmed, serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed, serum-free medium to the desired final concentration (start with a titration of 1-10 µM).

  • Cell Preparation: Wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Staining: Add the staining solution to the cells and incubate for 5-20 minutes at 37°C, protected from light.[5]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed, serum-free medium or PBS to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red.

Protocol 2: Fixed Cell Membrane Staining

This protocol is for staining the membranes of cells that have been previously fixed.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

Procedure:

  • Cell Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Prepare Staining Solution: Dilute the this compound stock solution in PBS to the desired final concentration (start with a titration of 1-10 µM).

  • Staining: Add the staining solution to the fixed cells and incubate for 10-20 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using a suitable mounting medium. Image the cells using a fluorescence microscope.

Visualizations

Staining_Optimization_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis cluster_troubleshoot Troubleshooting start Start: Prepare Cells (Live or Fixed) prepare_dye Prepare this compound Working Solution (1-10 µM) start->prepare_dye stain_cells Incubate Cells with Dye (5-30 min) prepare_dye->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells analyze Analyze Results image_cells->analyze high_bg High Background? analyze->high_bg weak_signal Weak Signal? high_bg->weak_signal No optimize_conc Decrease Dye Concentration / Time high_bg->optimize_conc Yes optimize_inc Increase Dye Concentration / Exposure weak_signal->optimize_inc Yes good_result Optimal Staining Proceed with Experiment weak_signal->good_result No optimize_conc->stain_cells optimize_inc->stain_cells Troubleshooting_Logic cluster_bg High Background Solutions cluster_ws Weak Signal Solutions cluster_us Uneven Staining Solutions start Staining Issue Observed issue_type What is the primary issue? start->issue_type high_bg High Background issue_type->high_bg Excess Fluorescence weak_signal Weak/No Signal issue_type->weak_signal Low Fluorescence uneven_staining Uneven Staining issue_type->uneven_staining Patchy Fluorescence bg_sol1 Reduce Dye Concentration high_bg->bg_sol1 bg_sol2 Shorten Incubation Time high_bg->bg_sol2 bg_sol3 Improve Washing Steps high_bg->bg_sol3 ws_sol1 Increase Dye Concentration weak_signal->ws_sol1 ws_sol2 Optimize Imaging Settings weak_signal->ws_sol2 ws_sol3 Check Cell Health weak_signal->ws_sol3 us_sol1 Ensure Even Cell Seeding uneven_staining->us_sol1 us_sol2 Gentle Agitation During Staining uneven_staining->us_sol2 us_sol3 Check for Dye Aggregates uneven_staining->us_sol3

References

Technical Support Center: Troubleshooting Low FRET Efficiency with Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low Förster Resonance Energy Transfer (FRET) efficiency with Texas Red™ DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).

Frequently Asked Questions (FAQs)

Q1: What is Texas Red DHPE and what is it commonly used for in FRET experiments?

This compound is a fluorescently labeled phospholipid where the Texas Red fluorophore is attached to the headgroup of a DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid. It is principally employed as a FRET acceptor in studies of membrane biophysics.[1] A common application is in membrane fusion and lipid-mixing assays, often paired with a donor fluorophore like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[1][2]

Q2: What is a typical FRET donor for this compound?

A commonly used FRET donor for this compound is NBD-PE.[1][2] The emission spectrum of NBD-PE has a good overlap with the excitation spectrum of Texas Red, which is a prerequisite for efficient FRET.

Q3: What is the expected FRET efficiency when using NBD-PE and this compound?

The FRET efficiency is highly dependent on the experimental conditions, particularly the concentration of the donor and acceptor probes within the lipid bilayer. In studies of phase-separated lipid bilayers, FRET efficiencies of approximately 0.30 have been measured at an acceptor concentration of 0.3 mol% of this compound.

Troubleshooting Guide for Low FRET Efficiency

Low FRET efficiency can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Observed FRET efficiency is lower than expected or absent.

Below are potential causes and recommended solutions to troubleshoot low FRET efficiency in experiments using this compound.

Potential Cause Explanation Recommended Solution(s)
1. Incorrect Donor-Acceptor Distance or Orientation FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor. If the probes are too far apart (>10 nm), FRET will not occur efficiently. The relative orientation of the donor and acceptor transition dipoles also affects the energy transfer.- Verify Probe Concentration: In membrane assays, FRET efficiency is dependent on the surface concentration of the probes. Ensure that the concentrations of both the donor (e.g., NBD-PE) and acceptor (this compound) are sufficient for them to be in close proximity. - Consider Probe Localization: The bulky headgroup of this compound may influence its precise location and orientation within the membrane, potentially affecting the distance and orientation to the donor.
2. Poor Spectral Overlap Efficient FRET requires significant overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor.- Confirm Filter Sets: Ensure that the excitation and emission filters used in your instrument are appropriate for the NBD-PE/Texas Red DHPE pair. Excite the donor (NBD-PE) at its excitation maximum (~460 nm) and measure the emission of both the donor (~535 nm) and the acceptor (~615 nm). - Measure Spectra: If possible, measure the emission spectrum of your donor-labeled sample and the excitation spectrum of your acceptor-labeled sample to confirm spectral overlap under your experimental conditions.
3. Low Donor Quantum Yield or Acceptor Extinction Coefficient The Förster radius (R₀), a critical parameter for FRET, is directly proportional to the quantum yield of the donor and the extinction coefficient of the acceptor. A low quantum yield for NBD-PE or a lower-than-expected extinction coefficient for this compound will result in a smaller R₀ and lower FRET efficiency. The quantum yield of NBD dyes can be low and is sensitive to the local environment.- Check Probe Integrity: Ensure that the fluorescent probes have not degraded due to prolonged exposure to light or improper storage. - Optimize Buffer Conditions: The photophysical properties of fluorophores can be sensitive to pH, ionic strength, and polarity. Ensure your buffer conditions are optimal and consistent across experiments.
4. Inefficient Labeling or Incorporation into Membranes If the fluorescently labeled lipids are not efficiently incorporated into the vesicles or membranes being studied, their effective concentration will be too low for FRET to occur.- Verify Liposome (B1194612) Preparation: Ensure that the protocol for liposome preparation, including lipid drying, hydration, and extrusion, is followed correctly to achieve proper incorporation of the labeled lipids. - Characterize Vesicles: Use techniques like dynamic light scattering (DLS) to confirm the size and quality of your liposomes.
5. Issues with Experimental Assay Design (e.g., Membrane Fusion Assay) In a membrane fusion assay, low FRET efficiency could indicate a lack of fusion between the labeled and unlabeled vesicle populations.- Optimize Fusion Conditions: Ensure that the conditions required to induce fusion (e.g., presence of fusogenic agents like Ca²⁺ or SNARE proteins) are met. - Include Control Experiments: Run positive and negative controls to validate the fusion assay. For example, a positive control could be a condition known to induce robust fusion, while a negative control could be the absence of the fusogenic agent.
6. Photobleaching of the Donor or Acceptor Excessive exposure to excitation light can lead to the photobleaching (irreversible photodestruction) of the fluorophores, reducing the number of active donors or acceptors available for FRET.- Minimize Light Exposure: Reduce the intensity and duration of the excitation light. - Use Antifade Reagents: If compatible with your experimental system, consider using antifade reagents in your buffer.

Quantitative Data Summary

The following table summarizes key photophysical properties of the commonly used NBD-PE/Texas Red DHPE FRET pair.

Parameter NBD-PE (Donor) This compound (Acceptor) Reference(s)
Excitation Maximum (λex) ~463 nm~582-595 nm[1]
Emission Maximum (λem) ~536 nm~601-615 nm[1]
Molar Extinction Coefficient (ε) ~22,000 cm⁻¹M⁻¹~85,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Low, environment-dependent~0.93
Förster Radius (R₀) for NBD/Texas Red pair ~5.0 nm (estimated)~5.0 nm (estimated)[3]

Experimental Protocols

Detailed Methodology for a Liposome Fusion FRET Assay

This protocol describes a common lipid-mixing assay to monitor membrane fusion using NBD-PE (donor) and this compound (acceptor). The principle is that fusion of labeled liposomes (containing both donor and acceptor) with unlabeled liposomes leads to a dilution of the probes in the membrane, increasing the average distance between them and thus decreasing FRET efficiency. This is observed as an increase in the donor (NBD-PE) fluorescence and a decrease in the acceptor (this compound) fluorescence.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired lipids

  • NBD-PE

  • This compound

  • Chloroform (B151607)

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Spectrofluorometer

Procedure:

  • Liposome Preparation:

    • Labeled Liposomes:

      • In a glass vial, mix the desired lipids (e.g., POPC) with NBD-PE and this compound in chloroform. A typical molar ratio is 98:1:1 (Lipid:NBD-PE:this compound).

      • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

      • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

      • Hydrate the lipid film with HEPES buffer by vortexing vigorously.

      • The lipid suspension is then subjected to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

      • Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder (e.g., 21 passes) to form unilamellar vesicles of a defined size.

    • Unlabeled Liposomes:

      • Prepare unlabeled liposomes using the same procedure but without the fluorescently labeled lipids.

  • FRET Measurement of Membrane Fusion:

    • In a cuvette, add the labeled liposomes to the HEPES buffer.

    • Set the spectrofluorometer to excite the NBD-PE donor at ~460 nm and monitor the emission of both NBD-PE at ~535 nm and this compound at ~615 nm over time.

    • Record a stable baseline fluorescence signal.

    • Initiate fusion by adding the unlabeled liposomes to the cuvette containing the labeled liposomes. The ratio of labeled to unlabeled liposomes can be varied, for example, 1:4.

    • If a fusogenic agent (e.g., Ca²⁺, polyethylene (B3416737) glycol, or specific proteins like SNAREs) is required, add it to the mixture to trigger fusion.

    • Continuously record the fluorescence intensity of both the donor and acceptor.

    • A decrease in FRET is observed as an increase in the donor fluorescence and a decrease in the acceptor fluorescence.

    • The FRET efficiency can be calculated and plotted over time to monitor the kinetics of membrane fusion.

Visualizations

Experimental Workflow for Liposome Fusion FRET Assay

FRET_Workflow cluster_prep Liposome Preparation cluster_assay FRET Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (with NBD-PE & this compound) mix_liposomes Mix Labeled and Unlabeled Liposomes prep_labeled->mix_liposomes prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix_liposomes add_fusogen Add Fusogenic Agent (e.g., Ca2+, SNAREs) mix_liposomes->add_fusogen monitor_fluorescence Monitor Fluorescence (Ex: 460nm, Em: 535nm & 615nm) add_fusogen->monitor_fluorescence calc_fret Calculate FRET Efficiency monitor_fluorescence->calc_fret plot_kinetics Plot Fusion Kinetics calc_fret->plot_kinetics end End plot_kinetics->end start Start start->prep_labeled start->prep_unlabeled Troubleshooting_FRET cluster_causes Potential Causes cluster_solutions Solutions low_fret Low FRET Efficiency Observed cause1 Incorrect Probe Distance/ Orientation low_fret->cause1 cause2 Poor Spectral Overlap low_fret->cause2 cause3 Low Quantum Yield/ Extinction Coefficient low_fret->cause3 cause4 Inefficient Labeling/ Incorporation low_fret->cause4 cause5 Assay-Specific Issues (e.g., No Fusion) low_fret->cause5 sol1 Verify Probe Concentration cause1->sol1 Address sol2 Check Filter Sets/ Measure Spectra cause2->sol2 Address sol3 Check Probe Integrity/ Optimize Buffer cause3->sol3 Address sol4 Verify Liposome Prep./ Characterize Vesicles cause4->sol4 Address sol5 Optimize Assay Conditions/ Use Controls cause5->sol5 Address

References

improving signal-to-noise ratio in Texas Red DHPE experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Texas Red™ DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the signal-to-noise ratio in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Texas Red DHPE experiments in a question-and-answer format.

Q1: My fluorescence signal is weak. How can I increase it?

A weak signal can be due to several factors, including low probe concentration, photobleaching, or suboptimal imaging settings.

  • Optimize Probe Concentration: Ensure you are using an appropriate concentration of this compound. For many applications, a concentration range of 0.2 to 2 mol% in your lipid mixture is a good starting point.[1][2] However, be aware that concentrations above this can lead to self-quenching.[3]

  • Minimize Photobleaching: Texas Red, like many fluorophores, is susceptible to photobleaching.[4] To mitigate this:

    • Use an anti-fade mounting medium, especially for fixed samples.[5]

    • Minimize the exposure time and excitation light intensity during image acquisition.[6]

    • Start with low laser power and gradually increase it to find the optimal balance between signal and photobleaching.[7]

  • Check Excitation/Emission Wavelengths: Ensure your microscope's light source and filters are appropriate for Texas Red, which has an excitation/emission maximum of approximately 582/601 nm in methanol.[5]

  • Optimize Imaging Medium: For live-cell imaging, use an optically clear medium that supports cell health and minimizes background fluorescence.[6][8]

Q2: I'm observing high background fluorescence. What can I do to reduce it?

High background can obscure your signal and is often caused by non-specific binding of the probe, autofluorescence from cells or media, or excess unbound probe.

  • Optimize Washing Steps: Thoroughly wash your samples after labeling to remove any unbound this compound. Multiple gentle washes with an appropriate buffer (e.g., PBS) are recommended.[6]

  • Reduce Probe Concentration: High concentrations of the probe can lead to non-specific binding and increased background.[2] Try titrating the concentration to find the lowest effective amount.

  • Use a Blocking Step: For experiments with fixed and permeabilized cells, a blocking step using agents like BSA (Bovine Serum Albumin) can help reduce non-specific binding.[8]

  • Check for Autofluorescence: Some cell types or media components can be inherently autofluorescent. Image an unlabeled control sample to assess the level of autofluorescence and, if significant, consider using a different imaging medium or a fluorophore with a different spectral profile.[8]

  • Mounting Media: Be aware that some mounting media can contribute to background fluorescence.[9] Choose a medium specifically designed for fluorescence microscopy.

Q3: My signal appears patchy or uneven. What could be the cause?

Uneven staining can result from issues with probe delivery, cell health, or sample preparation.

  • Ensure Proper Probe Solubilization: this compound is soluble in chloroform (B151607).[5] Ensure it is fully dissolved before adding it to your lipid mixture or cell culture medium to avoid aggregation.

  • Gentle Handling of Cells: During washing and media changes, handle the cells gently to avoid detaching them from the culture surface, which can lead to a patchy appearance.

  • Cell Confluency: Very high cell confluency can sometimes result in uneven labeling. Aim for a consistent and appropriate cell density for your experiments.[10]

  • Liposome Preparation: If you are working with liposomes, ensure they are properly formed and have a uniform size distribution. Extrusion is a common method to achieve this.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

The optimal concentration can vary depending on the application. For general membrane labeling, a starting point of 0.5 to 1 mol% is often recommended.[3] Concentrations above 2 mol% can lead to self-quenching, where the fluorescence intensity decreases despite the higher probe concentration.[1][2] It is always best to perform a concentration titration for your specific experimental setup.

Q2: How can I minimize photobleaching of this compound?

To minimize photobleaching, you should reduce the intensity and duration of light exposure.[6] Using an anti-fade mounting medium is crucial for fixed samples.[5] For live-cell imaging, optimize your acquisition settings by using the lowest possible laser power and shortest exposure time that still provides a good signal.[7]

Q3: What are some common artifacts to be aware of in FRET experiments using the NBD-PE/Texas Red DHPE pair?

A common issue is "bleed-through," where the emission of the donor (NBD-PE) is detected in the acceptor channel, or the excitation light for the donor also excites the acceptor (this compound).[12][13] To correct for this, you need to image control samples containing only the donor and only the acceptor to determine the amount of bleed-through and apply a correction during image analysis.

Q4: Can the mounting medium affect the fluorescence of this compound?

Yes, the mounting medium can significantly impact fluorescence. Some components, like glycerol, can interact with lipophilic dyes.[5] It is also important that the refractive index of the mounting medium matches that of the objective lens to ensure the best image quality.[14] Always use a mounting medium designed for fluorescence microscopy, and if possible, one with an anti-fade reagent.

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Excitation Maximum ~582 nm (in Methanol)[5]
Emission Maximum ~601 nm (in Methanol)[5]
Optimal Concentration 0.2 - 2.0 mol%[1][2]
Solubility Chloroform[5]
Storage -20°C, protected from light[5]

Experimental Protocols

Protocol 1: Live-Cell Membrane Labeling with this compound

This protocol provides a general guideline for labeling the plasma membrane of live adherent cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in chloroform)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)[8]

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Labeling Solution:

    • Evaporate a small amount of the this compound chloroform stock solution under a gentle stream of nitrogen to form a thin film.

    • Resuspend the lipid film in serum-free culture medium to the desired final concentration (e.g., 5 µM).[15] Vortex briefly to ensure the lipid is well-dispersated.

  • Cell Preparation:

    • Grow cells to the desired confluency (typically 70-80%).

    • Wash the cells once with pre-warmed PBS.

  • Labeling:

    • Remove the PBS and add the pre-warmed labeling solution to the cells.

    • Incubate for 15-30 minutes at 37°C.[15]

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.[6]

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red.

    • Maintain the cells at 37°C and 5% CO2 during imaging.

Protocol 2: Preparation of this compound-labeled Liposomes

This protocol describes a basic method for creating this compound-labeled small unilamellar vesicles (SUVs) by extrusion.

Materials:

  • Primary lipid (e.g., DOPC) in chloroform

  • This compound in chloroform

  • Buffer (e.g., PBS)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Mixture Preparation:

    • In a glass vial, combine the primary lipid and this compound in chloroform at the desired molar ratio (e.g., 99.5 mol% DOPC, 0.5 mol% this compound).

  • Film Formation:

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the lipid film to achieve the final desired lipid concentration (e.g., 10 mg/mL).

    • Vortex the vial to hydrate (B1144303) the lipid film, which will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a uniform size.[3][16]

  • Storage:

    • Store the prepared liposomes at 4°C, protected from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging & Analysis prep_cells Prepare Cells/Liposomes incubate Incubate Sample with Dye prep_cells->incubate prep_dye Prepare this compound Labeling Solution prep_dye->incubate wash Wash to Remove Unbound Dye incubate->wash mount Mount Sample wash->mount acquire Image Acquisition mount->acquire analyze Image Analysis acquire->analyze troubleshooting_workflow cluster_signal Low Signal cluster_background High Background cluster_uneven Uneven Staining cluster_key Troubleshooting Paths start Problem Identified low_signal Increase Probe Concentration Optimize Imaging Settings Use Anti-fade Reagent high_background Optimize Washing Steps Reduce Probe Concentration Check for Autofluorescence uneven_staining Ensure Complete Solubilization Handle Cells Gently Check Cell Confluency FRET_pathway donor NBD-PE (Donor) donor_emission Donor Emission (~530 nm) donor->donor_emission Fluorescence fret FRET donor->fret Energy Transfer acceptor This compound (Acceptor) acceptor_emission Acceptor Emission (~615 nm) acceptor->acceptor_emission Fluorescence excitation Excitation Light (~460 nm) excitation->donor fret->acceptor

References

preventing Texas Red DHPE aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Texas Red™ DHPE (N-(Texas Red® Sulfonyl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to the aggregation of this fluorescent lipid probe in solution.

Frequently Asked Questions (FAQs)

Q1: What is Texas Red™ DHPE and what are its common applications?

Texas Red™ DHPE is a fluorescently labeled phospholipid where the headgroup of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is conjugated to the bright, red-fluorescent Texas Red™ dye. Its amphipathic nature allows it to be incorporated into lipid bilayers. It is commonly used as a tracer for membrane trafficking in endocytosis, for monitoring lipid processing, and as a fluorescence resonance energy transfer (FRET) acceptor with donors like NBD, BODIPY, and fluorescein-labeled lipid probes.[1][2][3][4]

Q2: What are the primary solvents for dissolving Texas Red™ DHPE?

Texas Red™ DHPE is a dark solid that is soluble in organic solvents such as chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is important to use high-purity, anhydrous solvents to prepare stock solutions.

Q3: How should I store Texas Red™ DHPE?

For long-term storage, Texas Red™ DHPE should be kept at -20°C and protected from light.[1][4] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the probe.

Q4: What is aggregation in the context of Texas Red™ DHPE?

Aggregation refers to the self-assembly of Texas Red™ DHPE molecules into non-covalent structures, such as micelles or larger aggregates. This is primarily driven by the hydrophobic interactions of the DHPE lipid tails in aqueous environments. The bulky Texas Red™ headgroup can also influence this process.

Q5: Why is it important to prevent the aggregation of Texas Red™ DHPE?

Aggregation can lead to several experimental issues:

  • Fluorescence Quenching: When fluorescent molecules are in close proximity within an aggregate, their fluorescence intensity can significantly decrease, a phenomenon known as aggregation-caused quenching (ACQ).[5][6]

  • Inaccurate Quantification: Aggregates can lead to an overestimation of the concentration of monomeric, active probe.

  • Altered Biophysical Properties: The behavior of aggregated Texas Red™ DHPE will not be representative of individual lipid molecules within a membrane.

  • Artifacts in Imaging: Aggregates can appear as bright, punctate spots in microscopy, which can be misinterpreted as biological structures.

Troubleshooting Guides

Issue 1: My Texas Red™ DHPE solution appears cloudy or has visible precipitates.

This is a clear indication of significant aggregation or precipitation of the probe.

Expand Troubleshooting Steps
  • Cause 1: Inappropriate Solvent: Texas Red™ DHPE has poor solubility in aqueous buffers. Direct dissolution in buffer will likely cause immediate aggregation.

    • Solution: Always prepare a concentrated stock solution in a suitable organic solvent like high-purity DMSO or chloroform first.[1][2]

    • Solution: Prepare your working solution by diluting the organic stock into your aqueous buffer with vigorous vortexing. Aim for the lowest effective concentration for your experiment, ideally in the low micromolar or nanomolar range.

  • Cause 3: "Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of the lipid probe, promoting aggregation.

    • Solution: If your experimental conditions permit, try reducing the ionic strength of your buffer.[8][9][10]

Issue 2: The fluorescence signal from my Texas Red™ DHPE is weak or has decreased over time.

This could be due to aggregation-caused quenching or chemical degradation of the fluorophore.

Expand Troubleshooting Steps
  • Cause 1: Aggregation-Caused Quenching (ACQ): As Texas Red™ DHPE molecules aggregate, their fluorescent quantum yield can decrease significantly.

    • Solution:

      • Verify the concentration: Ensure your working concentration is sufficiently low to favor the monomeric state.

      • Solvent Composition: The polarity of the solvent can affect dye aggregation. The addition of a small amount of an organic co-solvent (if compatible with your experiment) may help to disrupt aggregates.

      • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Triton™ X-100 or Tween® 20) can help to solubilize the probe and prevent aggregation.[11][12][13] However, this must be compatible with your experimental system (e.g., cell viability, membrane integrity).

  • Cause 2: Photobleaching: The Texas Red™ fluorophore can be susceptible to photobleaching upon prolonged exposure to excitation light.

    • Solution:

      • Minimize the exposure time and intensity of the excitation light during imaging.

      • Use an anti-fade mounting medium if you are imaging fixed samples.

      • Store all solutions containing Texas Red™ DHPE protected from light.

  • Cause 3: pH Sensitivity: The fluorescence of rhodamine dyes can be sensitive to pH.

    • Solution: Ensure your buffer pH is stable and within the optimal range for the Texas Red™ fluorophore (typically around neutral pH). Extreme pH values should be avoided.

Issue 3: I observe bright, punctate spots in my fluorescence microscopy images.

These are likely aggregates of Texas Red™ DHPE that have not been properly dispersed.

Expand Troubleshooting Steps
  • Cause 1: Inadequate Dispersion during Dilution: Simply adding the organic stock solution to the aqueous buffer without sufficient mixing can lead to the formation of large aggregates.

    • Solution: When preparing the working solution, add the stock solution dropwise to the vigorously vortexing or sonicating aqueous buffer. This promotes the rapid dispersion of the lipid probe into a monomeric state or into very small, well-dispersed micelles.

  • Cause 2: Incubation Conditions: The temperature and incubation time can influence aggregation.

    • Solution: Prepare the working solution fresh before each experiment. If you need to incubate your sample with the probe, do so for the minimum time required.

Data Presentation

The following table summarizes key quantitative data for Texas Red™ DHPE.

PropertyValueSource(s)
Molecular Weight ~1380.77 g/mol [1]
Excitation Maximum ~582-595 nm (in Methanol/DMSO)[1][2]
Emission Maximum ~601-615 nm (in Methanol/DMSO)[1][2]
Recommended Solvents Chloroform, DMSO[1][2]
Storage Temperature -20°C, protected from light[1][4]
Concentration forDomain Induction >0.2 mol% in lipid bilayers[7]

Experimental Protocols

Protocol for Preparation of Texas Red™ DHPE Stock Solution
  • Bring the vial of Texas Red™ DHPE to room temperature before opening to prevent condensation.

  • Add a precise volume of high-purity, anhydrous DMSO or chloroform to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). A 1 mg/mL solution in chloroform has been previously described.[7]

  • Vortex the solution thoroughly until all the solid is dissolved. The solution should be clear.

  • Dispense the stock solution into small-volume aliquots in amber vials or tubes wrapped in foil.

  • Store the aliquots at -20°C.

Protocol for Preparation of Aqueous Working Solution
  • Determine the final desired concentration of Texas Red™ DHPE in your aqueous buffer.

  • Warm a single aliquot of the stock solution to room temperature.

  • In a separate tube, add the required volume of your experimental aqueous buffer.

  • While vigorously vortexing or sonicating the aqueous buffer, add the appropriate volume of the Texas Red™ DHPE stock solution dropwise.

  • Continue to vortex for at least one minute to ensure complete dispersion.

  • Use the working solution immediately for your experiment. Do not store aqueous working solutions.

Mandatory Visualizations

Troubleshooting Workflow for Texas Red™ DHPE Aggregation

Texas Red DHPE Aggregation Troubleshooting start Observation: Precipitate, Low Signal, or Punctate Staining check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution in anhydrous DMSO or Chloroform. check_stock->remake_stock No check_working How was the working solution prepared? check_stock->check_working Yes remake_stock->start direct_dissolution Directly in buffer? check_working->direct_dissolution improper_dilution Improper dilution? direct_dissolution->improper_dilution No follow_protocol Follow stock solution protocol. Use organic solvent first. direct_dissolution->follow_protocol Yes proper_dilution Diluted from stock with vigorous mixing? improper_dilution->proper_dilution No improve_mixing Improve dispersion: Add stock dropwise to vortexing buffer. improper_dilution->improve_mixing Yes check_concentration Is the final concentration too high? proper_dilution->check_concentration Yes lower_concentration Lower the final concentration. Aim for <0.2 mol% in membranes. check_concentration->lower_concentration Yes check_buffer Is the buffer high in ionic strength? check_concentration->check_buffer No success Problem Resolved: Monomeric this compound lower_concentration->success adjust_buffer If possible, reduce buffer's ionic strength. check_buffer->adjust_buffer Yes check_buffer->success No adjust_buffer->success

Caption: A decision tree to guide users in troubleshooting common issues related to Texas Red™ DHPE aggregation.

Signaling Pathway of Aggregation-Caused Quenching

Aggregation-Caused Quenching Pathway monomer Monomeric this compound (High Fluorescence) high_conc High Concentration in Aqueous Buffer monomer->high_conc pi_stacking π-π Stacking of Texas Red Moieties high_conc->pi_stacking hydrophobic_interaction Hydrophobic Interaction of Lipid Tails high_conc->hydrophobic_interaction aggregate Aggregate Formation (e.g., Micelles) pi_stacking->aggregate hydrophobic_interaction->aggregate quenching Aggregation-Caused Quenching (Low Fluorescence) aggregate->quenching

References

issues with non-specific binding of Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Texas Red™ DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the non-specific binding of this fluorescent lipid probe.

Frequently Asked Questions (FAQs)

Q1: What is Texas Red DHPE and what are its primary applications?

A1: this compound is a fluorescent lipid probe where the bright, red-fluorescent Texas Red dye is attached to the headgroup of a phosphoethanolamine lipid.[1][2] It is primarily used to study membrane dynamics. Key applications include its use as a tracer for membrane trafficking during endocytosis and as a fluorescence resonance energy transfer (FRET) acceptor in combination with a donor probe like NBD-PE to study membrane fusion.[1][2][3]

Q2: What are the common causes of non-specific binding or high background fluorescence with this compound?

A2: High background or non-specific binding with lipophilic dyes like this compound can stem from several factors:

  • Probe Concentration: Using a concentration that is too high can lead to the formation of micelles or aggregates that bind non-specifically to cell surfaces or coverslips.

  • Hydrophobic Interactions: The hydrophobic nature of the probe can cause it to bind to proteins and other surfaces non-specifically.[4]

  • Cell Health and Viability: Unhealthy or dead cells can exhibit increased, non-specific staining due to compromised membrane integrity.

  • Inadequate Washing: Insufficient washing after staining can leave unbound probe molecules in the imaging medium, contributing to background fluorescence.[5]

  • Autofluorescence: Some cell types or tissues naturally fluoresce, which can be mistaken for non-specific probe binding.[6]

Q3: Can this compound be used in fixed cells?

A3: While this compound is primarily designed for use in live cells to study dynamic membrane processes, it can be used to stain membranes in cells that are already fixed. However, the staining of fixed cells with mitochondrial dyes, and likely other lipid probes, is generally not as specific as in live cells.[2] For fixed-cell applications, it is often recommended to use mitochondrial marker antibodies instead of dyes where possible.[2]

Q4: How does the choice of imaging buffer affect staining?

A4: The composition of the imaging buffer is critical. The pH and salt concentration can influence charge-based non-specific interactions.[7] Using a buffered saline solution (e.g., HBSS or PBS) at physiological pH is standard. For live-cell imaging, it is crucial to use a buffer that maintains cell viability.

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Field of View

High background fluorescence can obscure the specific signal from your labeled membranes, making data interpretation difficult.

Possible Causes and Solutions
CauseRecommended Solution
Excess Unbound Probe 1. Optimize Washing Steps: Increase the number and duration of washes with pre-warmed imaging buffer after the staining incubation.[5] 2. Reduce Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides adequate signal without high background.
Probe Aggregation 1. Ensure Proper Solubilization: Make sure the this compound is fully dissolved in the carrier solvent (e.g., ethanol (B145695) or DMSO) before diluting it into the aqueous staining buffer. 2. Use a Dispersing Agent: Consider adding a low concentration of a non-ionic surfactant like Pluronic F-127 to the staining solution to help prevent aggregation.
Autofluorescence 1. Image Unstained Controls: Always image an unstained sample of your cells using the same acquisition settings to determine the level of endogenous autofluorescence.[6] 2. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the Texas Red signal from the autofluorescence spectrum.
Issue 2: Non-Specific Staining of Intracellular Structures or Debris
Possible Causes and Solutions
CauseRecommended Solution
Probe Internalization 1. Optimize Incubation Time and Temperature: Reduce the incubation time and/or perform the staining at a lower temperature (e.g., 4°C) to minimize active transport processes like endocytosis. 2. Use Endocytosis Inhibitors: If studying the plasma membrane, pre-treat cells with endocytosis inhibitors, but be aware of their potential off-target effects.
Binding to Dead Cells 1. Assess Cell Viability: Use a viability dye (e.g., Trypan Blue or a fluorescent live/dead stain) to ensure a healthy cell population before staining. 2. Gate out Dead Cells: If using flow cytometry, use a viability dye to exclude dead cells from the analysis.
Hydrophobic Interactions 1. Use a Blocking Agent: Pre-incubate cells with a blocking buffer containing a protein like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[7] A 1% BSA solution is a common starting point.

Experimental Protocols

Protocol 1: General Live-Cell Plasma Membrane Staining with this compound

This protocol provides a general guideline for staining the plasma membrane of live, adherent cells.

Materials:

  • This compound (stock solution in ethanol or DMSO)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%).

  • Prepare Staining Solution:

    • Dilute the this compound stock solution in pre-warmed, serum-free medium to the desired final concentration. A typical starting concentration is 5-10 µM. It is crucial to titrate this for your specific cell type and experimental conditions.

    • Vortex the solution well to ensure the lipid is dispersed.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Staining:

    • Remove the PBS and add the staining solution to the cells.

    • Incubate for 10-20 minutes at 37°C. To reduce internalization, incubation can be performed at 4°C.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 3-5 times with pre-warmed imaging buffer (e.g., HBSS with 1% BSA) to remove unbound probe.

  • Imaging: Immediately image the cells in a suitable imaging buffer.

Protocol 2: Troubleshooting Non-Specific Binding with a BSA Back-Exchange

This method can help to remove non-specifically bound lipophilic probes from the cell surface.

Procedure:

  • Follow the staining protocol as described above.

  • After the final wash, add a solution of 1% fatty-acid-free BSA in your imaging buffer to the cells.

  • Incubate for 5-10 minutes at room temperature.

  • Wash the cells twice more with the imaging buffer.

  • Proceed with imaging.

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Culture cells to 70-80% confluency C Wash cells with pre-warmed PBS A->C B Prepare staining solution (5-10 µM this compound) D Incubate with staining solution (10-20 min) B->D C->D E Wash cells 3-5x with imaging buffer + 1% BSA D->E F Image live cells E->F

Caption: A generalized workflow for staining live cells with this compound.

Logical Flow for Troubleshooting High Background

G Start High Background Observed Q1 Is background uniform or punctate? Start->Q1 A1_Uniform Likely unbound probe or autofluorescence Q1->A1_Uniform Uniform A1_Punctate Likely probe aggregates or binding to debris/dead cells Q1->A1_Punctate Punctate Sol1 Increase wash steps Reduce probe concentration Check for autofluorescence A1_Uniform->Sol1 Sol2 Improve probe solubilization Check cell viability Use BSA back-exchange A1_Punctate->Sol2 End Problem Resolved Sol1->End Sol2->End

Caption: A decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Controlling for Texas Red DHPE-Induced Membrane Perturbations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address membrane perturbations induced by the fluorescent lipid probe, Texas Red Dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red DHPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescently labeled phospholipid commonly used in biological research to visualize and track lipids within cellular membranes. Its bright red fluorescence makes it a valuable tool for studying membrane dynamics, lipid trafficking, and membrane fusion events through techniques such as fluorescence microscopy and Förster Resonance Energy Transfer (FRET).[1]

Q2: Can this compound affect the properties of the membranes I'm studying?

A2: Yes, like many fluorescent probes, this compound can perturb the physical properties of lipid bilayers, especially at higher concentrations. These perturbations can lead to experimental artifacts if not properly controlled for.

Q3: What are the known effects of this compound on membrane properties?

A3: Studies have shown that this compound can:

  • Induce lipid domain formation: At concentrations greater than 0.2 mol%, this compound has been observed to promote the formation of distinct lipid domains within model membranes.

  • Alter membrane fluidity and phase transition: It can increase the liquid to liquid-ordered phase transition temperature. One study estimated this increase to be approximately 5°C.[2][3]

  • Reduce lipid mobility: The diffusion coefficient of this compound has been shown to be reduced by about 34% compared to unlabeled lipids, indicating a decrease in membrane fluidity.[2][3]

  • Affect lipid packing: Molecular dynamics simulations suggest that the Texas Red fluorophore resides in the upper acyl chain region of the lipid bilayer, where it can decrease the order of neighboring lipid acyl chains.[1]

Q4: What are the potential consequences of these membrane perturbations on my experiments?

A4: Membrane perturbations can lead to a variety of experimental artifacts, including:

  • Altered protein function: Changes in membrane fluidity and lipid packing can affect the conformation and activity of membrane-bound proteins, such as receptors and ion channels.

  • Inaccurate measurements of membrane dynamics: The reduced mobility of the probe itself can lead to an underestimation of the true diffusion rates of membrane components.

  • Misinterpretation of lipid organization: The probe's tendency to induce domains can create an artificial representation of the membrane's natural lipid organization.

  • Impact on signaling pathways: Since many signaling pathways are initiated at the plasma membrane and are sensitive to its physical properties, probe-induced changes can lead to altered signaling outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Problem Potential Cause Recommended Solution
No or weak fluorescent signal Low probe concentration: The concentration of this compound may be too low for detection.Gradually increase the probe concentration, but remain mindful of the potential for membrane perturbations at higher concentrations.
Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light.- Reduce the intensity and duration of light exposure.- Use an anti-fade mounting medium.- Acquire images efficiently to minimize exposure time.
Incorrect filter sets: The excitation and emission filters on the microscope are not appropriate for Texas Red.Use a filter set optimized for Texas Red (Excitation max: ~595 nm, Emission max: ~615 nm).
High background fluorescence or non-specific staining Probe aggregation: At high concentrations or in inappropriate solvents, this compound can form aggregates that bind non-specifically.- Ensure the probe is fully solubilized in an appropriate solvent (e.g., chloroform (B151607) or DMSO) before incorporating it into the membrane.- Use the lowest effective probe concentration.- Wash the sample thoroughly to remove any unbound probe.
Autofluorescence: The cells or sample itself may be fluorescent at the same wavelengths as Texas Red.- Image an unstained control sample to assess the level of autofluorescence.- If possible, use a different fluorescent probe with excitation and emission wavelengths that do not overlap with the sample's autofluorescence.
Observed lipid domains or clusters that may be artifacts High probe concentration: As noted, this compound can induce domain formation at concentrations >0.2 mol%.- Use the lowest possible concentration of this compound that still provides an adequate signal.- Perform control experiments with a different fluorescent lipid probe that has a different headgroup or fluorophore to see if the domain formation is consistent.- Validate findings with a label-free technique if possible.
Inconsistent or unexpected changes in membrane-dependent processes (e.g., signaling) Probe-induced membrane perturbation: The observed effects may be a result of the probe altering the membrane's physical properties.- Perform a concentration-dependent titration of this compound to determine the lowest concentration that does not produce the unexpected effect.- Use a control probe with a different structure to see if the effect is specific to this compound.- Whenever possible, compare results to a label-free method to confirm that the observed biological effect is not an artifact of the fluorescent probe.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the known quantitative effects of this compound on lipid bilayer properties. It is important to note that these values can vary depending on the specific lipid composition of the membrane and the experimental conditions.

Membrane Property Effect of this compound Concentration Reference
Liquid to Liquid-Ordered Transition Temperature ~5°C increaseNot specified, but implied to be at a concentration that causes perturbation[2][3]
Lateral Diffusion Coefficient ~34% reduction compared to unlabeled lipidNot specified, but implied to be at a concentration that causes perturbation[2][3]
Lipid Domain Formation Induces formation of domains>0.2 mol%
Lipid Acyl Chain Order Decreases order of neighboring lipid acyl chainsNot specified[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into Giant Unilamellar Vesicles (GUVs) with Minimized Perturbation

This protocol describes the preparation of GUVs labeled with a low concentration of this compound using the electroformation method.

Materials:

  • Desired lipid mixture in chloroform (e.g., DOPC)

  • This compound in chloroform (1 mg/mL stock solution)

  • Indium tin oxide (ITO)-coated glass slides

  • Electroformation chamber

  • Function generator

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Prepare Lipid-Probe Mixture:

    • In a clean glass vial, mix the desired lipids in chloroform.

    • Add this compound to the lipid mixture at a final concentration of 0.1-0.5 mol%. A lower concentration is recommended to minimize perturbations.

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Lipid Film Formation:

    • Clean the conductive sides of two ITO slides with ethanol (B145695) and dry them with a stream of nitrogen.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid-probe mixture onto the conductive side of one ITO slide.

    • Spread the mixture evenly to form a thin film.

    • Place the slide in a vacuum desiccator for at least 1 hour to completely remove the chloroform.

  • GUV Electroformation:

    • Assemble the electroformation chamber with the lipid-coated ITO slide facing inwards.

    • Create a chamber using a silicone spacer and fill it with the sucrose solution.

    • Place the second ITO slide on top, with its conductive side facing the lipid film.

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field (e.g., 1 V, 10 Hz) for 1-2 hours at a temperature above the phase transition temperature of the lipid mixture.

    • Gradually decrease the frequency to 1 Hz over 30 minutes before turning off the electric field.

  • GUV Harvesting and Observation:

    • Carefully collect the GUVs from the chamber.

    • Transfer the GUV suspension to a microscope slide with a well containing the iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for easier imaging.

    • Observe the GUVs using phase contrast and fluorescence microscopy.

Protocol 2: Control Experiments to Validate Findings

To ensure that the observed phenomena are not artifacts of this compound, perform the following control experiments:

  • Concentration Titration:

    • Prepare samples with a range of this compound concentrations (e.g., 0.05 mol%, 0.1 mol%, 0.5 mol%, 1 mol%, and 2 mol%).

    • Observe the effect of increasing probe concentration on the parameter of interest (e.g., domain formation, protein clustering, membrane fluidity).

    • Determine the lowest concentration at which perturbations are observed and work below this threshold if possible.

  • Use of an Alternative Fluorescent Probe:

    • Repeat the experiment using a different lipid probe with a different fluorophore and/or lipid anchor (e.g., a probe with a BODIPY or NBD fluorophore, or a different acyl chain length).

    • Compare the results obtained with the different probes. If the observed phenomenon is consistent across different probes, it is less likely to be a probe-specific artifact.

  • Label-Free Validation:

    • If available, use a label-free technique to confirm the observations. For example, atomic force microscopy (AFM) can be used to visualize membrane domains without the need for fluorescent probes.

Signaling Pathways and Experimental Workflows

Impact of Membrane Perturbations on G-Protein Coupled Receptor (GPCR) Signaling

Membrane fluidity and the integrity of lipid rafts are critical for the proper functioning of many GPCRs.[4] this compound-induced changes in these properties can affect GPCR signaling.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft GPCR GPCR G_Protein G-Protein GPCR->G_Protein Coupling Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response TR_DHPE This compound Perturbation cluster_raft cluster_raft TR_DHPE->cluster_raft Alters Raft Integrity & Fluidity

Caption: GPCR signaling pathway and potential this compound interference.

Explanation of the Diagram:

  • Normal Pathway: A ligand binds to a GPCR, which is often localized in a lipid raft. This activates the G-protein, which in turn activates an effector enzyme to produce a second messenger, leading to a cellular response.

  • Potential Perturbation: this compound can alter the fluidity and integrity of lipid rafts. This can disrupt the colocalization and interaction of the GPCR and G-protein, potentially leading to an altered or inhibited signaling cascade.

Impact of Membrane Perturbations on Epidermal Growth Factor Receptor (EGFR) Signaling

The clustering and dimerization of EGFR, which are essential for its activation, are influenced by the organization of the plasma membrane.[5][6]

EGFR_Signaling cluster_membrane Plasma Membrane EGFR_monomer EGFR (monomer) EGFR_dimer EGFR (dimer) EGFR_monomer->EGFR_dimer Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) EGFR_dimer->Downstream Proliferation Cell Proliferation Downstream->Proliferation EGF EGF EGF->EGFR_monomer Binding TR_DHPE This compound Perturbation cluster_membrane cluster_membrane TR_DHPE->cluster_membrane Alters Membrane Fluidity & Microdomain Organization

Caption: EGFR signaling pathway and potential this compound interference.

Explanation of the Diagram:

  • Normal Pathway: The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) induces receptor dimerization and autophosphorylation, which initiates downstream signaling cascades like the MAPK pathway, ultimately leading to cell proliferation.

  • Potential Perturbation: this compound can alter membrane fluidity and the organization of membrane microdomains. This can affect the ability of EGFR monomers to diffuse and form functional dimers, potentially leading to either enhanced or inhibited signaling depending on the specific nature of the perturbation.

Experimental Workflow for Investigating Probe-Induced Artifacts

Experimental_Workflow cluster_controls Control Experiments Start Start: Hypothesis about membrane dynamics Prep_Sample Prepare sample with This compound Start->Prep_Sample Image_Sample Fluorescence Microscopy Imaging Prep_Sample->Image_Sample Analyze_Data Analyze Data Image_Sample->Analyze_Data Initial_Conclusion Initial Conclusion Analyze_Data->Initial_Conclusion Control_Conc Concentration Titration Initial_Conclusion->Control_Conc Is the effect concentration-dependent? Control_Probe Alternative Probe Initial_Conclusion->Control_Probe Is the effect probe-specific? Control_LabelFree Label-Free Method Initial_Conclusion->Control_LabelFree Can it be confirmed without a label? Final_Conclusion Final Conclusion Control_Conc->Final_Conclusion Control_Probe->Final_Conclusion Control_LabelFree->Final_Conclusion

Caption: Workflow for identifying and controlling for potential artifacts.

This workflow outlines a systematic approach to using this compound while minimizing the risk of misinterpreting data due to probe-induced artifacts. By incorporating these control experiments, researchers can have greater confidence in the biological relevance of their findings.

References

correcting for spectral bleed-through in Texas Red DHPE FRET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Förster Resonance Energy Transfer (FRET) microscopy. This guide focuses on correcting for spectral bleed-through when using the Texas Red DHPE FRET pair.

FAQs: Understanding Spectral Bleed-Through in FRET

Q1: What is spectral bleed-through in FRET microscopy?

A1: Spectral bleed-through, also known as crosstalk, is a common artifact in FRET imaging that can lead to false-positive results.[1] It occurs due to the spectral overlap between the donor and acceptor fluorophores. There are two main types of spectral bleed-through:

  • Donor Bleed-Through (DSBT): This happens when the emission signal from the donor fluorophore is detected in the acceptor's detection channel.[2]

  • Acceptor Bleed-Through (ASBT): This occurs when the excitation light intended for the donor directly excites the acceptor fluorophore, causing it to emit fluorescence.[2]

Q2: Why is correcting for spectral bleed-through crucial for accurate FRET measurements?

Q3: What are the common FRET pairs used with this compound?

A3: this compound is frequently used as a FRET acceptor. A common donor paired with it is NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).[4][5] The spectral properties of this pair are summarized in the table below.

Quantitative Data: Fluorophore Spectral Properties

FluorophoreTypeExcitation Max (nm)Emission Max (nm)
NBD-PEDonor~463~536
This compoundAcceptor~595~615

Troubleshooting Guide: Correcting for Spectral Bleed-Through

This guide provides detailed protocols for two common methods to correct for spectral bleed-through in FRET experiments involving a donor (e.g., NBD-PE) and this compound as the acceptor.

Method 1: Acceptor Photobleaching

This method is based on the principle that if FRET is occurring, the donor's fluorescence is quenched. By selectively photobleaching the acceptor, this quenching is eliminated, leading to an increase in the donor's fluorescence intensity.[6][7]

Q: I am unsure if the signal I am detecting is true FRET or just bleed-through. How can I confirm?

A: Perform an acceptor photobleaching experiment.

Experimental Protocol: Acceptor Photobleaching

Materials:

  • Confocal microscope with a high-power laser for photobleaching.

  • Samples labeled with both donor (e.g., NBD-PE) and acceptor (this compound).

  • Control samples labeled with only the donor.

  • Control samples labeled with only the acceptor.

  • Image analysis software (e.g., ImageJ with the AccPbFRET plugin).[8]

Procedure:

  • Pre-Bleach Imaging:

    • Acquire an image of your dual-labeled sample in the donor channel using the donor excitation wavelength. This is your "Donor Pre-Bleach" image.

    • Acquire an image in the acceptor channel using the acceptor excitation wavelength to confirm the presence and location of the acceptor.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) where you want to measure FRET.

    • Expose this ROI to high-intensity light at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced (typically >80% photobleached).[8]

  • Post-Bleach Imaging:

    • Acquire another image of the same field of view in the donor channel using the donor excitation wavelength. This is your "Donor Post-Bleach" image.

  • Image Analysis:

    • Measure the mean intensity of the donor fluorescence in the bleached ROI before and after photobleaching.

    • Calculate the FRET efficiency (E) using the following formula:

      • E = (Ipost - Ipre) / Ipost

      • Where Ipost is the donor intensity after photobleaching and Ipre is the donor intensity before photobleaching.

Troubleshooting Common Issues:

  • Issue: Donor fluorescence also photobleaches during acceptor bleaching.

    • Solution: Use an excitation wavelength that selectively excites the acceptor with minimal excitation of the donor. Absorption spectra are steep on their red edge, allowing for selective acceptor bleaching.[9]

  • Issue: The photochemical product of the bleached acceptor fluoresces in the donor channel.

    • Solution: Characterize the spectral properties of the bleached acceptor to ensure it does not contribute to the post-bleach donor signal.[9]

  • Issue: The cell or molecules of interest move during the bleaching process.

    • Solution: This method is best suited for fixed cells to avoid movement artifacts. For live-cell imaging, consider sensitized emission FRET.[9]

Visualization of Acceptor Photobleaching Workflow

cluster_pre Pre-Bleaching cluster_bleach Photobleaching cluster_post Post-Bleaching cluster_analysis Analysis pre_donor Image Donor Channel (Donor Excitation) bleach Photobleach Acceptor in ROI pre_donor->bleach Proceed to Bleaching pre_acceptor Image Acceptor Channel (Acceptor Excitation) pre_acceptor->bleach post_donor Image Donor Channel (Donor Excitation) bleach->post_donor After Bleaching analysis Calculate FRET Efficiency: E = (Post - Pre) / Post post_donor->analysis

Acceptor Photobleaching Workflow

Method 2: Sensitized Emission (Three-Cube FRET)

This method involves acquiring three images and using the information from control samples to mathematically subtract the bleed-through components from the FRET signal.[10][11]

Q: I need to perform FRET measurements in living cells and acceptor photobleaching is not suitable due to dynamics. How can I correct for bleed-through?

A: Use the sensitized emission method, also known as three-cube FRET.

Experimental Protocol: Sensitized Emission Correction

Materials:

  • Confocal or widefield microscope with appropriate filter sets for the donor and acceptor.

  • Samples labeled with both donor and acceptor (FRET sample).

  • Control samples with only the donor fluorophore (Donor-only sample).

  • Control samples with only the acceptor fluorophore (Acceptor-only sample).

  • Image analysis software capable of quantitative image analysis.

Procedure:

  • Image Acquisition:

    • FRET Sample:

      • Excite with the donor wavelength and detect in the acceptor emission channel (IFRET).

      • Excite with the donor wavelength and detect in the donor emission channel (IDonor).

      • Excite with the acceptor wavelength and detect in the acceptor emission channel (IAcceptor).

    • Donor-only Sample:

      • Excite with the donor wavelength and measure the emission in the acceptor channel (this gives you the donor bleed-through, DSBT).

      • Measure the emission in the donor channel.

    • Acceptor-only Sample:

      • Excite with the donor wavelength and measure the emission in the acceptor channel (this gives you the acceptor bleed-through, ASBT).

      • Measure the emission in the acceptor channel with acceptor excitation.

  • Calculation of Bleed-Through Coefficients:

    • Donor Bleed-Through Coefficient (dBT): This is the ratio of the signal in the acceptor channel to the signal in the donor channel when exciting the donor-only sample.

    • Acceptor Bleed-Through Coefficient (aBT): This is the ratio of the signal in the acceptor channel (with donor excitation) to the signal in the acceptor channel (with acceptor excitation) for the acceptor-only sample.

  • Corrected FRET (FRETc) Calculation:

    • The corrected FRET signal is calculated on a pixel-by-pixel basis using the following equation:

      • FRETc = IFRET - (dBT * IDonor) - (aBT * IAcceptor)

Troubleshooting Common Issues:

  • Issue: Inaccurate bleed-through coefficients.

    • Solution: Ensure that the control samples (donor-only and acceptor-only) are imaged under the exact same conditions (laser power, detector gain, etc.) as the FRET sample. The quality of the control data is critical.[12]

  • Issue: High background noise.

    • Solution: Subtract the background from all images before performing calculations. This can be done by measuring the intensity of a region with no cells.

  • Issue: Cell movement in live-cell imaging.

    • Solution: Acquire the three images as rapidly as possible to minimize motion artifacts. Some systems allow for near-simultaneous acquisition.

Visualization of Sensitized Emission Correction

cluster_inputs Image Acquisition cluster_controls Control Samples cluster_calc Calculations fret_img FRET Image (Donor Ex, Acceptor Em) fret_c Corrected FRET (FRETc) = I_FRET - (dBT * I_Donor) - (aBT * I_Acceptor) fret_img->fret_c donor_img Donor Image (Donor Ex, Donor Em) donor_img->fret_c acceptor_img Acceptor Image (Acceptor Ex, Acceptor Em) acceptor_img->fret_c donor_only Donor-Only Sample d_bt Calculate Donor Bleed-Through (dBT) donor_only->d_bt acceptor_only Acceptor-Only Sample a_bt Calculate Acceptor Bleed-Through (aBT) acceptor_only->a_bt d_bt->fret_c a_bt->fret_c

Sensitized Emission Correction Workflow

Understanding FRET and Spectral Bleed-Through

The following diagram illustrates the concepts of FRET and the associated spectral bleed-through phenomena.

cluster_fret FRET Process cluster_bleed Spectral Bleed-Through donor_ex Donor Excitation energy_transfer Non-Radiative Energy Transfer donor_ex->energy_transfer FRET Occurs donor_bleed Donor Bleed-Through (Donor Emission in Acceptor Channel) donor_ex->donor_bleed No FRET acceptor_bleed Acceptor Bleed-Through (Direct Acceptor Excitation) donor_ex->acceptor_bleed No FRET acceptor_em Acceptor Emission (Sensitized Emission) energy_transfer->acceptor_em donor_quench Donor Quenching energy_transfer->donor_quench

FRET vs. Spectral Bleed-Through

References

best practices for storing and handling Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Texas Red™ DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt). This guide provides best practices, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this fluorescent lipid probe.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for Texas Red™ DHPE?

A1: Texas Red™ DHPE is a light-sensitive and potentially harmful chemical that requires specific storage and handling procedures to ensure its stability and user safety.

Storage:

  • Store at -20°C in a dry, cool, and well-ventilated area.[1][2]

  • Keep the container tightly closed.[3]

  • Protect the product from long-term exposure to light.[1][3]

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eyewear.[3]

  • Avoid breathing vapors, mist, or gas, and prevent dust formation.[3]

  • Prevent the product from entering drains or waterways.[3]

  • In case of a spill, absorb the material with an appropriate substance and dispose of the waste according to local, state, or national regulations.[3]

Q2: What is the solubility of Texas Red™ DHPE?

A2: Texas Red™ DHPE is a dark solid that is soluble in chloroform (B151607).[1][2][4]

Q3: What are the excitation and emission maxima for Texas Red™ DHPE?

A3: The approximate excitation and emission maxima for Texas Red™ DHPE in methanol (B129727) are 582 nm and 601 nm, respectively.[1][2] In a buffer, the excitation and emission maxima are approximately 595 nm and 613 nm.[5][6]

Q4: Can Texas Red™ DHPE affect the properties of the lipid bilayer I'm studying?

A4: Yes, it is important to be aware that the Texas Red™ fluorophore can interact with and potentially alter the properties of the host membrane.[7] Studies have shown that Texas Red™-DHPE can bind to other lipids, such as DPPC, through electrostatic interactions, which can reduce its diffusion coefficient.[8] At higher concentrations (>0.2 mol%), it may even induce domain formation.[7] Researchers should consider these potential perturbations when interpreting experimental results.[8]

Troubleshooting Guide

Problem 1: I am observing lower than expected fluorescence intensity or signal quenching.

Possible Causes and Solutions:

  • Photobleaching: Texas Red™ dyes are known for their stability, but prolonged exposure to high-intensity light can still lead to photobleaching.[9]

    • Solution: Minimize the exposure time of your sample to the excitation source. Use neutral density filters to reduce illumination intensity. The use of an antifade reagent in your mounting medium may also help preserve the signal.[1]

  • High Temperature: The fluorescence quantum yield of many fluorophores, including Texas Red™, can decrease with increasing temperature due to dynamic quenching.[10] Obvious fluorescence quenching has been observed when Texas Red™ was exposed to 60°C for more than half an hour.[10]

    • Solution: Maintain a stable and appropriate temperature during your experiment. Avoid unnecessary heating of the sample.

  • High Probe Concentration: At high concentrations, fluorophores can self-quench.

    • Solution: Optimize the concentration of Texas Red™ DHPE in your system. Perform a concentration titration to find the optimal balance between signal strength and quenching effects.

  • Interaction with Other Molecules: Quenching can occur due to interactions with other molecules in your system. For example, in dual-color experiments, high concentrations of R-phycoerythrin (RPE) can quench the fluorescein (B123965) signal.[11]

    • Solution: Carefully consider the potential for fluorescence resonance energy transfer (FRET) or other quenching mechanisms with other fluorescent molecules in your sample.[12] Ensure proper spectral separation between different fluorophores.

Problem 2: I am having trouble preparing liposomes with Texas Red™ DHPE.

Possible Causes and Solutions:

  • Improper Lipid Film Formation: The initial lipid film must be thin and evenly distributed for proper hydration.

    • Solution: When evaporating the solvent (e.g., chloroform), rotate the flask to ensure a uniform lipid film. Use a stream of dry nitrogen or a vacuum to completely remove the solvent.[13]

  • Incomplete Hydration: The lipid film may not be fully hydrated, leading to a heterogeneous liposome (B1194612) population.

    • Solution: Hydrate the lipid film with your desired buffer at a temperature above the phase transition temperature of the lipids.[13] Vortexing or gentle agitation can aid in the hydration process.[13][14]

  • Incorrect Extrusion or Sonication: The size of the liposomes is not uniform.

    • Solution: For a more uniform size distribution, use an extruder with a specific pore size membrane or a sonicator.[13][14] When sonicating, do so in a water bath above the lipid transition temperature and monitor the sample temperature to avoid overheating.[15]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight ~1380.77 g/mol [1][2]
Excitation Maximum (MeOH) ~582 nm[1][2]
Emission Maximum (MeOH) ~601 nm[1][2]
Excitation Maximum (Buffer) ~595 nm[5][6]
Emission Maximum (Buffer) ~613 nm[5][6]
Recommended Storage Temp. -20°C[1][2]
Solubility Chloroform[1][2]

Experimental Protocols

Protocol 1: General Liposome Preparation with Texas Red™ DHPE

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing Texas Red™ DHPE using the extrusion method.[14]

Materials:

  • Primary lipid (e.g., DOPC)

  • Texas Red™ DHPE

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials

  • Nitrogen gas stream or rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 0.1 µm pore size)

  • Heating block or water bath

Methodology:

  • Lipid Mixture Preparation: In a glass vial, dissolve the primary lipid and Texas Red™ DHPE in chloroform at the desired molar ratio (e.g., 99.5 mol% primary lipid, 0.5 mol% Texas Red™ DHPE).

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom. Alternatively, use a rotary evaporator. Place the vial under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the vial. The buffer should be pre-warmed to a temperature above the phase transition temperature of the primary lipid.

  • Vortexing: Vortex the mixture for several minutes until the lipid film is fully suspended, creating a solution of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 0.1 µm).

    • Heat the extruder to the same temperature as the hydration buffer.

    • Draw the MLV suspension into a glass syringe and place it in the extruder.

    • Pass the lipid suspension through the membrane 11-21 times. This will form unilamellar vesicles of a relatively uniform size.

  • Storage: Store the prepared liposomes at 4°C and protect them from light. For short-term storage, a few days is generally acceptable. Avoid freezing the liposomes as this can disrupt their structure.[13]

Visualizations

experimental_workflow cluster_prep Lipid Preparation cluster_lipo Liposome Formation cluster_analysis Analysis dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent to Form Lipid Film dissolve->evaporate Mix Texas Red DHPE with primary lipid hydrate Hydrate Lipid Film with Buffer evaporate->hydrate vortex Vortex to Form MLVs hydrate->vortex extrude Extrude to Form SUVs vortex->extrude characterize Characterize Liposomes (e.g., DLS) extrude->characterize experiment Perform Experiment characterize->experiment

Caption: Workflow for the preparation and use of Texas Red™ DHPE-labeled liposomes.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Fluorescence Signal photobleaching Photobleaching? start->photobleaching temperature High Temperature? start->temperature concentration High Concentration? start->concentration quencher Other Quenchers? start->quencher reduce_exposure Minimize Light Exposure photobleaching->reduce_exposure control_temp Control Temperature temperature->control_temp optimize_conc Optimize Concentration concentration->optimize_conc check_interactions Evaluate Molecular Interactions quencher->check_interactions

Caption: Troubleshooting guide for low fluorescence signals with Texas Red™ DHPE.

References

Validation & Comparative

A Comparative Guide: Texas Red DHPE vs. NBD-PE for Monitoring Membrane Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of membrane fusion is a cornerstone of cell biology and virology, with critical implications for drug delivery and development. The selection of appropriate fluorescent probes is paramount for accurately monitoring the intricate process of lipid bilayer merging. This guide provides a comprehensive comparison of two widely used lipid probes, Texas Red™ DHPE and NBD-PE, for monitoring membrane fusion events. This analysis is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Principle of the Membrane Fusion Assay

The most common method for monitoring membrane fusion using Texas Red DHPE and NBD-PE is a Fluorescence Resonance Energy Transfer (FRET)-based lipid mixing assay. In this assay, one population of lipid vesicles is labeled with both the donor fluorophore, NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), and the acceptor fluorophore, this compound (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).

Initially, the close proximity of NBD-PE and this compound within the same membrane allows for efficient FRET. When these labeled vesicles fuse with an unlabeled vesicle population, the probes are diluted in the newly formed, larger membrane. This increased distance between the donor and acceptor molecules leads to a decrease in FRET efficiency. The resulting increase in the donor's (NBD-PE) fluorescence intensity and a simultaneous decrease in the acceptor's (this compound) sensitized emission are monitored over time to follow the kinetics of membrane fusion.

Quantitative Comparison of Fluorophore Properties

A clear understanding of the photophysical properties of each fluorophore is essential for designing and interpreting membrane fusion assays. The following table summarizes the key quantitative data for this compound and NBD-PE.

PropertyNBD-PEThis compoundSource(s)
Role in FRET Assay DonorAcceptor[1]
Excitation Maximum (λex) ~463 nm~582 nm[1]
Emission Maximum (λem) ~536 nm~601 nm[1]
Quantum Yield (Φ) ~0.01 (for NBD-amines in water)~0.93 (in PBS)[2]
Molar Extinction Coefficient (ε) ~22,000 cm⁻¹M⁻¹Not explicitly found[3]
Förster Distance (R₀) for FRET pair ~5.0 nm (with Rhodamine-PE)~5.0 nm (with NBD-PE)[4]

Performance in Membrane Fusion Assays: A Comparative Analysis

FeatureThis compoundNBD-PEKey Considerations
Signal-to-Noise Ratio Generally high due to the significant spectral separation from NBD-PE, minimizing bleed-through.Can be lower due to broader emission spectrum and potential for direct excitation of the acceptor.The large Stokes shift of this compound contributes to a cleaner signal.
Photostability Generally considered more photostable than NBD-PE, allowing for longer observation times.Prone to photobleaching, which can complicate kinetic analysis over extended periods.For time-lapse imaging, the superior photostability of this compound is a significant advantage.
pH Sensitivity Fluorescence is generally insensitive to pH changes in the physiological range.Fluorescence can be sensitive to the local environment and pH.For assays involving pH changes (e.g., endosomal fusion), the stability of this compound is advantageous.
Potential for Artifacts The bulky Texas Red headgroup may sterically hinder the fusion process. Studies have shown that TR-DHPE can alter the phase behavior and reduce the diffusion coefficient of lipids in the host membrane.[5][6][7]The bulky NBD headgroup can also impede the fusion process, potentially leading to an underestimation of fusion rates.[8]Both probes have the potential to influence the process they are intended to measure. The use of acyl chain-labeled probes is an alternative to mitigate this issue.

Experimental Protocol: Liposome Fusion Assay

This protocol outlines a general procedure for a lipid mixing assay using NBD-PE and this compound to monitor the fusion of small unilamellar vesicles (SUVs).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids

  • NBD-PE in chloroform

  • This compound in chloroform

  • Chloroform

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Labeled Vesicles: In a glass vial, mix the desired lipids (e.g., DOPC) with NBD-PE and this compound in chloroform. A common molar ratio is 1% NBD-PE and 1% this compound relative to the total lipid concentration.

    • Unlabeled Vesicles: In a separate glass vial, prepare a lipid mixture of the same composition but without the fluorescent probes.

    • Dry the lipid mixtures under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the films under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid films with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

    • Subject the MLV suspensions to several freeze-thaw cycles to improve lamellarity.

    • Extrude the MLV suspensions through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 10 times to form SUVs.

  • Fusion Assay:

    • Set the fluorometer to the excitation wavelength of NBD-PE (~460 nm) and monitor the emission at the emission maximum of NBD-PE (~538 nm).

    • In a cuvette, add the unlabeled liposomes to the buffer.

    • Initiate the fusion reaction by adding the labeled liposomes to the cuvette containing the unlabeled liposomes. A typical ratio of labeled to unlabeled liposomes is 1:9 or 1:4.

    • Record the increase in NBD-PE fluorescence over time.

  • Data Analysis:

    • To determine the maximum fluorescence (100% fusion), lyse the liposomes by adding a detergent (e.g., Triton X-100).

    • The initial fluorescence of the labeled liposomes in the absence of unlabeled liposomes represents the baseline (0% fusion).

    • Normalize the fluorescence data using the following equation: % Fusion = [(F(t) - F₀) / (F_max - F₀)] * 100 where F(t) is the fluorescence at time t, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.

Visualizing the Experimental Workflow

MembraneFusionAssay Membrane Fusion Assay Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Vesicles (NBD-PE + this compound) prep_unlabeled Prepare Unlabeled Vesicles dry_film Dry Lipid Films prep_labeled->dry_film prep_unlabeled->dry_film hydrate Hydrate Films to form MLVs dry_film->hydrate extrude Extrude to form SUVs hydrate->extrude mix Mix Labeled and Unlabeled Vesicles extrude->mix measure Monitor NBD-PE Fluorescence mix->measure normalize Normalize Fluorescence Data measure->normalize lyse Lyse with Detergent (Determine F_max) lyse->normalize kinetics Determine Fusion Kinetics normalize->kinetics

Caption: Workflow for a lipid mixing assay to monitor membrane fusion.

Signaling Pathway and Logical Relationships

The underlying principle of the FRET-based membrane fusion assay is a change in the energy transfer efficiency due to a change in the proximity of the donor and acceptor fluorophores.

FRET_Principle Principle of FRET-Based Fusion Assay cluster_before Before Fusion cluster_after After Fusion donor_acceptor_close NBD-PE and this compound in close proximity fret_high High FRET Efficiency donor_acceptor_close->fret_high fusion Membrane Fusion donor_acceptor_close->fusion donor_quenched NBD-PE Fluorescence Quenched fret_high->donor_quenched donor_acceptor_far NBD-PE and this compound diluted in fused membrane fret_low Low FRET Efficiency donor_acceptor_far->fret_low donor_dequenched NBD-PE Fluorescence Increases fret_low->donor_dequenched fusion->donor_acceptor_far

Caption: Logical flow of the FRET-based membrane fusion assay.

Conclusion and Recommendations

Both this compound and NBD-PE are valuable tools for monitoring membrane fusion. The choice between them, or their use in combination, depends on the specific experimental requirements.

  • For robust, long-term imaging and experiments involving pH changes, the superior photostability and pH insensitivity of this compound make it an excellent choice as a FRET acceptor.

  • NBD-PE serves as a reliable FRET donor, but researchers should be mindful of its potential for photobleaching and environmental sensitivity.

It is crucial to be aware of the potential artifacts introduced by the bulky headgroups of both probes, which may alter the kinetics of the fusion process.[8] For studies where the precise kinetics of the initial fusion events are critical, alternative probes, such as those with acyl chain modifications, should be considered. Ultimately, a careful consideration of the experimental goals and the inherent properties of each fluorophore will lead to the most accurate and reliable data in membrane fusion research.

References

A Head-to-Head Comparison: Photostability of Alexa Fluor 594 DHPE and Texas Red DHPE in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in cellular imaging and drug development, the choice of fluorescent probes for labeling lipid membranes is critical for obtaining reliable and reproducible data. Among the red fluorescent lipid probes, Alexa Fluor 594 DHPE and Texas Red DHPE are two commonly used options. This guide provides a detailed comparison of their photostability, supported by available data and a comprehensive experimental protocol for independent evaluation.

Executive Summary

Quantitative Data and Photophysical Properties

The following table summarizes the available photophysical properties of Alexa Fluor 594 and Texas Red. It is important to note that the quantum yield for Texas Red is for the free dye and may differ for the DHPE conjugate.

PropertyAlexa Fluor 594 DHPEThis compound
Excitation Maximum ~590 nm~582-596 nm[5][6]
Emission Maximum ~617 nm~601-615 nm[5][6]
Fluorescence Quantum Yield 0.66[7]0.93 (for free dye)[6]
Photostability High[1][8]Moderate

Experimental Protocol: Measuring Photostability of Fluorescent Membrane Probes

To enable researchers to perform their own quantitative comparisons, a detailed protocol for assessing the photostability of fluorescent lipid probes using time-lapse confocal microscopy is provided below.

Objective: To quantify and compare the photobleaching rates of Alexa Fluor 594 DHPE and this compound in a model membrane system or in live cells.

Materials:

  • Alexa Fluor 594 DHPE

  • This compound

  • Liposomes (e.g., DOPC) or cultured cells grown on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope with a suitable laser line (e.g., 561 nm or 594 nm) and a sensitive detector

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Liposomes: Prepare liposomes incorporating either Alexa Fluor 594 DHPE or this compound at a low concentration (e.g., 0.1 mol%) to avoid self-quenching. Adhere the liposomes to a glass coverslip.

    • Live Cells: Incubate cultured cells with a working solution of either Alexa Fluor 594 DHPE or this compound in serum-free medium for a designated time (e.g., 15-30 minutes) to allow for membrane labeling. Wash the cells with PBS to remove excess probe.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the laser to stabilize.

    • Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the laser power, detector gain, and pinhole size to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these settings must be kept identical for both dyes to ensure a fair comparison.

  • Image Acquisition (Time-Lapse):

    • Locate a region of interest (ROI) with uniform fluorescence.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).

    • Continue imaging until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • Define an ROI and measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no labeled structures.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of the two fluorescent probes.

G cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis cluster_comparison Comparison prep_liposomes Prepare Liposomes with Dye A or B setup Identical Microscope Settings for Both Dyes prep_liposomes->setup prep_cells Label Live Cells with Dye A or B prep_cells->setup timelapse Time-Lapse Image Acquisition setup->timelapse measure Measure Fluorescence Intensity over Time timelapse->measure normalize Normalize Intensity Data measure->normalize plot Plot Decay Curve normalize->plot fit Calculate Photobleaching Half-life (t½) plot->fit compare Compare t½ values of Dye A and Dye B fit->compare

Caption: Workflow for comparing fluorescent probe photostability.

Conclusion

The available evidence strongly suggests that Alexa Fluor 594 DHPE is a more photostable alternative to this compound for membrane labeling applications.[1][2] This enhanced photostability allows for longer and more robust imaging experiments, which is particularly advantageous for researchers studying dynamic cellular processes. While this guide provides a framework for comparison, it is recommended that researchers perform their own photostability measurements under their specific experimental conditions to make the most informed decision for their research needs.

References

A Head-to-Head Comparison: DiI versus Texas Red DHPE for Illuminating Lipid Raft Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of membrane microdomains, the choice of fluorescent probe is paramount. This guide provides an objective comparison of two widely used lipophilic dyes, DiI and Texas Red DHPE, for tracking the dynamic landscape of lipid rafts. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to empower informed decisions in your research.

Lipid rafts, transient nanoscale assemblies of sphingolipids, cholesterol, and specific proteins, play a crucial role in a myriad of cellular processes, including signal transduction, protein trafficking, and viral entry. Visualizing the behavior of these dynamic structures requires fluorescent probes that faithfully report on their environment without significantly perturbing the delicate membrane organization. DiI and this compound are two popular choices for this purpose, each with its own set of characteristics that make it more or less suitable for specific applications.

At a Glance: Key Differences

FeatureDiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate)This compound (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
Structure & Membrane Integration Lipophilic carbocyanine dye with two C18 alkyl chains that insert into the lipid bilayer.[1]Phospholipid-based probe with the Texas Red fluorophore attached to the headgroup.[2][3]
Environment Sensed Reports on the hydrophobic acyl chain region of the membrane.Reports on the hydrophilic headgroup region of the membrane.
Potential for Perturbation Generally considered to have low toxicity and minimal impact on membrane properties.[1]May interact with neighboring lipids, potentially reducing diffusion coefficients and altering lipid phase transition temperatures.[4][5]
Typical Application Long-term cell tracing, neuronal tracing, and studies of lateral diffusion within the membrane.[1][6]Fluorescence Resonance Energy Transfer (FRET) acceptor, membrane fusion assays, and tracking endocytosis.[2][3][7]

Quantitative Data Summary

ParameterDiIThis compoundSource
Excitation Maximum (nm) ~549~582-595[1],[2][3]
Emission Maximum (nm) ~565~601-615[1],[2][3]
Partitioning Preference Prefers liquid-disordered phases, but can be influenced by acyl chain length.Generally partitions into the liquid-disordered phase.
Reported Diffusion Coefficient (in Ld phase) ~1-10 x 10⁻⁸ cm²/sSlower than unlabeled lipids; reduction of ~34% reported in one study.[4]
Reported Diffusion Coefficient (in Lo phase) Slower than in Ld phase.Expected to be slower than in Ld phase.

Experimental Protocols

To facilitate a direct comparison of DiI and this compound for tracking lipid raft dynamics, we provide detailed protocols for two key experimental techniques: Fluorescence Recovery After Photobleaching (FRAP) and Single-Particle Tracking (SPT).

Experimental Workflow: Comparative Analysis of DiI and this compound

G cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging and Analysis prep_cells Culture cells to optimal confluency split_cells Split cells into two groups prep_cells->split_cells label_dii Label Group 1 with DiI split_cells->label_dii label_tr Label Group 2 with this compound split_cells->label_tr frap Perform FRAP experiments label_dii->frap spt Perform SPT experiments label_dii->spt label_tr->frap label_tr->spt analyze Analyze data to compare diffusion coefficients, mobile fractions, and confinement frap->analyze spt->analyze

Caption: Workflow for comparing DiI and this compound.

Protocol 1: Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the lateral diffusion dynamics of DiI and this compound within the plasma membrane, providing insights into their mobility in raft and non-raft domains.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • DiI staining solution (e.g., 1 mg/mL in ethanol)

  • This compound (e.g., 1 mg/mL in chloroform (B151607) or DMSO)

  • Imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal laser scanning microscope with FRAP capabilities

Procedure:

  • Cell Labeling (DiI):

    • Prepare a working solution of DiI in imaging medium (e.g., 1-5 µg/mL).

    • Wash cells twice with warm PBS.

    • Incubate cells with the DiI working solution for 5-20 minutes at 37°C.

    • Wash cells three times with warm imaging medium.

  • Cell Labeling (this compound):

    • Prepare a working solution of this compound in imaging medium (e.g., 1-5 µg/mL).

    • Wash cells twice with warm PBS.

    • Incubate cells with the this compound working solution for 5-15 minutes at 37°C.

    • Wash cells three times with warm imaging medium.

  • FRAP Data Acquisition:

    • Identify a region of interest (ROI) on the plasma membrane of a labeled cell.

    • Acquire a few pre-bleach images at low laser power.

    • Photobleach a small, defined area within the ROI using a high-intensity laser pulse.

    • Immediately begin acquiring a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the recovery curve to the pre-bleach intensity.

    • Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient.

Protocol 2: Single-Particle Tracking (SPT)

Objective: To track the movement of individual DiI or this compound molecules to understand their confinement and diffusion behavior within nanoscale membrane domains.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Highly diluted DiI or this compound staining solutions to achieve single-molecule labeling

  • Total Internal Reflection Fluorescence (TIRF) microscope with a sensitive camera (e.g., EMCCD or sCMOS)

  • SPT analysis software

Procedure:

  • Single-Molecule Labeling:

    • Label cells with a very low concentration of DiI or this compound to ensure that individual fluorescent spots are well-separated. This often requires significant optimization of the dye concentration and incubation time.

  • SPT Data Acquisition:

    • Mount the labeled cells on the TIRF microscope.

    • Acquire a time-lapse series of images at a high frame rate (e.g., 30-100 frames per second).

  • Data Analysis:

    • Use SPT software to detect and track the positions of individual fluorescent molecules in each frame.

    • Generate trajectories for each molecule.

    • Analyze the trajectories to calculate mean squared displacement (MSD) plots.

    • From the MSD plots, determine the diffusion coefficients and identify instances of confined or anomalous diffusion, which may indicate trapping within lipid rafts.

Signaling Pathways and Lipid Rafts

Lipid rafts serve as organizing platforms for various signaling molecules, facilitating their interaction and initiating downstream signaling cascades. The choice of fluorescent probe can be critical for accurately visualizing the colocalization and dynamics of these signaling components within rafts.

T-Cell Receptor (TCR) Signaling

G cluster_raft Lipid Raft TCR TCR Lck Lck TCR->Lck recruits LAT LAT Lck->LAT phosphorylates ZAP70 ZAP-70 LAT->ZAP70 recruits Antigen Antigen Antigen->TCR SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 activates Downstream Downstream Signaling PLCg1->Downstream G cluster_raft Lipid Raft BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Lyn->BCR phosphorylates ITAMs BLNK BLNK Syk->BLNK phosphorylates Antigen Antigen Antigen->BCR BTK BTK BLNK->BTK recruits PLCg2 PLCγ2 BLNK->PLCg2 recruits BTK->PLCg2 activates Downstream Downstream Signaling PLCg2->Downstream G cluster_raft Lipid Raft FceRI FcεRI Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates IgE IgE IgE->FceRI Antigen Antigen Antigen->IgE cross-links PLCg PLCγ LAT->PLCg recruits & activates Downstream Degranulation PLCg->Downstream

References

A Head-to-Head Comparison: Unveiling the Advantages of Texas Red DHPE in Red Fluorescent Lipid Probing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging, the selection of an appropriate fluorescent lipid probe is a critical determinant of experimental success. This guide provides an in-depth comparison of Texas Red DHPE against other prevalent red fluorescent lipid probes, supported by quantitative performance data and detailed experimental methodologies.

This compound (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) has long been a staple in the molecular toolbox for visualizing cellular membranes. Its enduring popularity stems from a combination of robust fluorescence and versatile application in studying membrane dynamics, including fusion and trafficking events. This guide will objectively assess the performance of this compound against key alternatives such as Rhodamine B-DHPE, Lissamine Rhodamine B DHPE, and the newer generation Alexa Fluor 594 DHPE, providing a clear rationale for its continued utility.

Quantitative Performance at a Glance

To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound and its alternatives.

Fluorescent Lipid ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
This compound ~582-595[1][2]~601-615[1][2]~0.60-0.97[2][3][4]Good[5]
Rhodamine B DHPE ~560[6]~581[6]~0.50-0.70[7][8]Moderate[9]
Lissamine Rhodamine B DHPE ~546[10]~575High[5][10]Good[5]
Alexa Fluor 594 DHPE ~590[11]~617[11]~0.66[12][13]Excellent[11][14][15]

Note: Quantum yield and photostability can be influenced by the local environment, including solvent polarity and the presence of quenching agents. The values presented here are for comparative purposes based on available data.

Core Advantages of this compound

The primary advantages of this compound lie in its spectral properties and its extensive validation in a multitude of biological assays.

  • Longer Emission Wavelength: this compound exhibits a longer emission wavelength compared to Rhodamine B-based probes.[16] This red-shifted emission is particularly advantageous in Förster Resonance Energy Transfer (FRET) studies, where it serves as an excellent acceptor for donors like NBD-PE (nitrobenzoxadiazole-phosphatidylethanolamine), minimizing spectral overlap and improving the accuracy of FRET measurements.[1][17]

  • High Quantum Yield: While values can vary depending on the environment, Texas Red derivatives have been reported to possess high fluorescence quantum yields, contributing to bright signals and enhanced sensitivity in imaging experiments.[2][3]

  • Established Track Record: this compound has been a workhorse in membrane biology for decades. Its behavior and characteristics in various lipid environments are well-documented, providing a reliable baseline for new experimental designs. It is frequently used as a tracer for membrane traffic during endocytosis and for monitoring lipid processing.[1][17]

Comparative Analysis with Alternatives

While this compound offers significant benefits, other red fluorescent lipid probes present their own set of advantages that may be more suitable for specific applications.

  • Rhodamine B DHPE and Lissamine Rhodamine B DHPE: These probes offer high quantum yields and good photostability.[5][10] Their primary distinction from this compound is their shorter excitation and emission wavelengths.[6][10] For experiments not requiring the longer wavelength emission of Texas Red for FRET or to avoid autofluorescence, these probes can be cost-effective and reliable alternatives.

  • Alexa Fluor 594 DHPE: As a more modern fluorophore, Alexa Fluor 594 boasts exceptional photostability, often outperforming Texas Red in this regard.[11][16] This makes it the probe of choice for long-term imaging experiments or techniques that require intense laser illumination, such as super-resolution microscopy. It also has a high quantum yield and is less sensitive to pH changes than many other dyes.[14][15]

Experimental Protocols

To provide practical context, this section details standardized protocols for two common applications of red fluorescent lipid probes.

Membrane Fusion Assay using FRET

This protocol describes a lipid-mixing assay to monitor membrane fusion between two populations of liposomes, one labeled with a FRET donor (NBD-PE) and the other with a FRET acceptor (this compound). Fusion results in the dilution of the probes in the merged membrane, leading to a decrease in FRET efficiency and a corresponding increase in donor fluorescence.

FRET_Membrane_Fusion_Assay cluster_0 Initial State (High FRET) cluster_1 Post-Fusion (Low FRET) DonorVesicle Liposome (B1194612) with NBD-PE (Donor) AcceptorVesicle Liposome with This compound (Acceptor) FRET Energy Transfer Initiation Induce Fusion (e.g., Ca2+, fusogenic peptide) FusedVesicle Fused Liposome (Donor & Acceptor Diluted) DonorSignal Increased Donor Fluorescence FusedVesicle->DonorSignal Initiation->FusedVesicle Fusion Event

Workflow for a FRET-based membrane fusion assay.

Methodology:

  • Prepare Labeled Liposomes:

    • Prepare two separate populations of liposomes (e.g., by extrusion).

    • Incorporate NBD-PE (donor) into one population at a concentration of 1-2 mol%.

    • Incorporate this compound (acceptor) into the second population at a concentration of 1-2 mol%.

  • Initiate Fusion:

    • Mix the donor- and acceptor-labeled liposome populations in a fluorometer cuvette.

    • Record the baseline fluorescence of the NBD donor (excitation ~460 nm, emission ~535 nm).

    • Induce fusion by adding a fusogenic agent (e.g., calcium chloride, polyethylene (B3416737) glycol, or a specific fusogenic peptide).

  • Monitor FRET:

    • Continuously record the NBD fluorescence intensity over time.

    • An increase in donor fluorescence indicates lipid mixing and, therefore, membrane fusion.

  • Data Analysis:

    • Normalize the fluorescence data, with 0% fusion corresponding to the initial fluorescence and 100% fusion determined by disrupting all liposomes with a detergent (e.g., Triton X-100).

Tracking Receptor-Mediated Endocytosis

This protocol outlines the use of this compound to label the plasma membrane and track the internalization of vesicles during receptor-mediated endocytosis, for instance, of the Epidermal Growth Factor Receptor (EGFR).

Receptor_Mediated_Endocytosis cluster_0 Plasma Membrane cluster_1 Internalization cluster_2 Intracellular Trafficking Ligand EGF Ligand Receptor EGFR Ligand->Receptor Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Recruitment Membrane Plasma Membrane (Labeled with this compound) EndocyticVesicle Endocytic Vesicle CoatedPit->EndocyticVesicle Invagination & Scission EarlyEndosome Early Endosome EndocyticVesicle->EarlyEndosome Fusion EarlyEndosome->Receptor Recycling LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome Maturation

Signaling pathway for EGFR receptor-mediated endocytosis.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells (e.g., HeLa or A549) on glass-bottom dishes suitable for live-cell imaging.

    • Wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with a low concentration of this compound (e.g., 5 µM) in a serum-free medium for a short period (e.g., 5-10 minutes) at 4°C to label the plasma membrane.

    • Wash the cells thoroughly with a cold buffer to remove excess probe.

  • Induction of Endocytosis:

    • Warm the cells to 37°C and add Epidermal Growth Factor (EGF) to the medium to stimulate receptor-mediated endocytosis.[18][19][20]

  • Live-Cell Imaging:

    • Immediately begin acquiring images using a fluorescence microscope equipped with the appropriate filter set for Texas Red.

    • Capture time-lapse images to visualize the internalization of fluorescently labeled puncta (endocytic vesicles) from the plasma membrane into the cytoplasm.

  • Co-localization Studies (Optional):

    • To identify the endocytic compartments, cells can be co-stained with markers for early endosomes (e.g., GFP-Rab5) or late endosomes/lysosomes (e.g., LysoTracker).[21]

Conclusion

This compound remains a highly relevant and advantageous fluorescent lipid probe for a wide array of applications in cell biology and drug development. Its favorable spectral properties, particularly its long-wavelength emission, make it an excellent choice for FRET-based assays. While newer generation dyes like Alexa Fluor 594 DHPE offer superior photostability for demanding imaging applications, the extensive body of literature and reliable performance of this compound solidify its position as a go-to reagent. The choice between these probes will ultimately depend on the specific experimental requirements, including the need for photostability, the use of FRET, and budgetary considerations. By understanding the comparative performance metrics and experimental protocols outlined in this guide, researchers can make an informed decision to select the optimal red fluorescent lipid probe for their scientific inquiries.

References

A Head-to-Head Comparison: Texas Red DHPE as a Reliable FRET Acceptor for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of membrane biology, Förster Resonance Energy Transfer (FRET) stands as a powerful technique to elucidate molecular interactions, membrane fusion, and lipid trafficking. The choice of a suitable FRET pair is paramount for the success of these experiments. This guide provides a comprehensive validation of Texas Red™ DHPE as a FRET acceptor, comparing its performance with a common alternative, Rhodamine DHPE, particularly when paired with the donor NBD-PE.

Performance Snapshot: Texas Red DHPE vs. Rhodamine DHPE

To facilitate a direct comparison, the key photophysical properties of this compound and Rhodamine DHPE are summarized below. These parameters are critical in determining the efficiency of FRET and the overall performance in a given experimental setup.

PropertyThis compoundRhodamine DHPENBD-PE (Donor)
Excitation Maximum (λex) ~582-595 nm[1]~560 nm[2]~463 nm[3]
Emission Maximum (λem) ~601-615 nm[1]~581 nm[2]~536 nm[4][3]
Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹[5]~106,000 cm⁻¹M⁻¹[6]~22,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) ~0.93-0.97[1]~0.43-0.7[6]Not specified in results
Förster Radius (R₀) with NBD-PE ~5.0 nm[7]Not explicitly found, but expected to be efficient[1][8]N/A

Key Takeaways:

  • Spectral Overlap: Both this compound and Rhodamine DHPE have excitation spectra that overlap well with the emission spectrum of NBD-PE, a prerequisite for efficient FRET.

  • Quantum Yield: this compound exhibits a significantly higher quantum yield compared to Rhodamine DHPE, suggesting it is a more efficient and brighter acceptor.[1][6]

  • Förster Radius (R₀): The Förster radius for the NBD-PE/Texas Red DHPE pair is reported to be approximately 5.0 nm, an ideal distance for studying many biological interactions.[7] While a precise R₀ for the NBD-PE/Rhodamine DHPE pair was not found in the search results, the frequent use of this pair in membrane fusion assays suggests it is also effective.[1][9][8]

Experimental Validation: A Detailed Protocol for Membrane Fusion Assay

A common application for validating FRET acceptors like this compound is the membrane fusion assay. This experiment monitors the mixing of lipids between two distinct populations of vesicles, one labeled with both a FRET donor (NBD-PE) and acceptor (this compound), and an unlabeled population. Fusion leads to the dilution of the FRET pair, resulting in a decrease in FRET efficiency and an increase in donor fluorescence.

I. Preparation of Labeled and Unlabeled Liposomes
  • Lipid Film Preparation:

    • For labeled liposomes, mix appropriate amounts of your primary lipid (e.g., POPC), NBD-PE (donor), and this compound (acceptor) in chloroform (B151607). A common molar ratio is 98:1:1.

    • For unlabeled liposomes, use only the primary lipid.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

II. Membrane Fusion FRET Assay
  • Setup:

    • In a fluorometer cuvette, add the unlabeled liposomes.

    • Place the cuvette in the fluorometer and record the baseline fluorescence of the NBD donor (Excitation: ~460 nm, Emission: ~535 nm).

  • Initiation of Fusion:

    • Add the labeled liposomes to the cuvette containing the unlabeled liposomes.

    • Induce fusion using an appropriate method (e.g., addition of Ca²⁺ for PS-containing vesicles, or the use of fusogenic peptides or proteins).

  • Data Acquisition:

    • Monitor the fluorescence intensity of the NBD donor over time. An increase in donor fluorescence indicates lipid mixing and, therefore, membrane fusion.

  • Control and Normalization:

    • To determine the maximum fluorescence (100% lipid mixing), add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the probes.

    • The FRET efficiency can be calculated from the fluorescence intensities before and after fusion.

Visualizing the Workflow: Membrane Fusion FRET Assay

The following diagram illustrates the workflow of the membrane fusion assay described above.

FRET_Membrane_Fusion_Workflow cluster_prep Liposome Preparation cluster_assay FRET Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (NBD-PE + this compound) mix Mix Labeled and Unlabeled Liposomes prep_labeled->mix Add to cuvette prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix induce Induce Fusion (e.g., add Ca²⁺) mix->induce measure Measure Donor Fluorescence (NBD-PE) induce->measure analyze Analyze Fluorescence Increase (Indicates Lipid Mixing) measure->analyze normalize Normalize with Detergent (Triton X-100) analyze->normalize calculate Calculate FRET Efficiency normalize->calculate

Caption: Workflow of a FRET-based membrane fusion assay.

Conclusion

This compound stands out as a highly reliable and efficient FRET acceptor for studying membrane dynamics. Its high quantum yield and favorable spectral overlap with common donors like NBD-PE make it an excellent choice for researchers. While Rhodamine DHPE is a viable alternative, the superior photophysical properties of this compound, particularly its brightness, may provide a better signal-to-noise ratio in demanding applications. The provided experimental protocol for a membrane fusion assay offers a robust framework for validating and utilizing this compound in your own research endeavors.

References

Cross-Validation of Texas Red DHPE Data with Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Texas Red DHPE, a fluorescent lipid probe, with established biochemical assays for analyzing membrane dynamics. It is designed to assist researchers in selecting the appropriate methods for their studies and in critically evaluating data obtained from fluorescence-based assays. This document outlines the principles of each technique, presents available quantitative data for comparison, and provides detailed experimental protocols.

Introduction to this compound and Membrane Analysis

This compound (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid widely used in cell biology and biophysics to study membrane structure and dynamics. Its primary application lies in Förster Resonance Energy Transfer (FRET)-based assays, where it typically serves as an acceptor fluorophore. When paired with a suitable donor, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), the efficiency of energy transfer provides a sensitive measure of the proximity of these probes, allowing for the real-time monitoring of processes like membrane fusion and lipid mixing.

While fluorescence-based assays offer high sensitivity and spatio-temporal resolution, it is crucial to validate their findings with orthogonal, quantitative biochemical methods. Biochemical assays, such as mass spectrometry and chromatography, provide direct quantification of lipid species and can serve as a gold standard to confirm the observations made with fluorescent probes. This guide explores the cross-validation of data obtained using this compound with these robust biochemical techniques.

Comparative Analysis of Methodologies

The following table summarizes the key characteristics of this compound-based FRET assays and complementary biochemical methods.

FeatureThis compound (FRET-based Assay)Mass Spectrometry (Lipidomics)High-Performance Liquid Chromatography (HPLC) / Thin-Layer Chromatography (TLC)
Principle Measures proximity of donor and acceptor fluorophores to infer lipid mixing.Directly identifies and quantifies individual lipid species based on mass-to-charge ratio.Separates lipid components based on their physicochemical properties for subsequent quantification.
Data Output Relative fluorescence intensity changes, FRET efficiency.Absolute or relative quantification of a wide range of lipid molecules.Quantification of specific lipid classes or individual species.
Temporal Resolution High (milliseconds to seconds), suitable for kinetics.Low, typically provides a snapshot of the lipid composition at a specific time point.Low, provides an endpoint measurement.
Spatial Resolution High (microscopy-based), allows for subcellular localization.Low, typically requires cell lysates, although imaging MS is an emerging field.None, requires sample extraction.
Sensitivity High, can detect small changes in probe distribution.High, capable of detecting low-abundance lipid species.Moderate to high, depending on the detector and derivatization.[1]
Quantitative Nature Semi-quantitative to quantitative, requires careful calibration.Highly quantitative, provides absolute or precise relative quantification.Quantitative, requires appropriate standards.[2]
Limitations Potential for artifacts from the fluorescent probe itself, which can be bulky and may not perfectly mimic native lipid behavior.[3] FRET efficiency is sensitive to environmental factors.[4]Can be destructive to the sample, complex data analysis.Can be time-consuming, may require derivatization for detection of certain lipids.[1]

Quantitative Data Comparison: A Case Study on Viral Fusion

Direct cross-validation studies quantitatively comparing this compound FRET data with biochemical assays for the same dynamic event are not abundantly available in the literature. However, we can infer a comparison by examining quantitative data from studies on well-characterized processes like viral membrane fusion, which have been investigated using both fluorescence and biochemical methods.

For instance, studies on Sendai virus and Influenza virus fusion with liposomes have been conducted using both fluorescence dequenching assays (conceptually similar to FRET) and, in a broader context, lipidomic analyses of infected cells.

ParameterFluorescence-Based Assay (e.g., FRET)Biochemical Assay (e.g., Mass Spectrometry)
Fusion Efficiency (Sendai Virus) A single-virus fusion assay reported that approximately 4% of bound Sendai virus particles underwent lipid mixing with model membranes over 90 minutes.[5]While not a direct measure of fusion efficiency in the same manner, lipidomic studies on virus-infected cells show significant alterations in the host cell lipidome, indicating extensive lipid rearrangement and trafficking integral to the viral life cycle.[6]
Kinetics of Fusion (Influenza Virus) Fluorescence dequenching assays have been used to monitor the kinetics of lipid mixing during influenza virus fusion, revealing the timescale of this process.[7]Mass spectrometry-based approaches have been employed to analyze the lipid composition of viral and host membranes, providing insights into the lipid players involved in fusion but not the direct kinetics of lipid mixing.[6]
Lipid Transfer FRET assays can monitor the rate of lipid transfer between membranes, though it has been noted that bulky headgroup labels on probes like NBD-PE and Rhodamine-PE (structurally similar to Texas Red) may hinder the movement of probes and thus affect the apparent rate of lipid mixing.[3]Mass spectrometry can precisely quantify the lipid composition of viral envelopes and host cell membranes before and after interaction, providing a definitive measure of which lipids are transferred and incorporated.[7]

Note: The data presented here are from different studies and are intended for illustrative comparison of the types of quantitative information each method can provide. A direct, head-to-head comparison within a single study is the ideal for true cross-validation.

Experimental Protocols

NBD-PE/Texas Red DHPE FRET-Based Lipid Mixing Assay

This protocol describes a common ensemble lipid mixing assay to monitor membrane fusion between two populations of liposomes.

Materials:

  • Donor-labeled liposomes: Containing 1 mol% NBD-PE (donor) and 1 mol% this compound (acceptor).

  • Unlabeled acceptor liposomes.

  • Fluorescence spectrophotometer.

  • Buffer (e.g., HEPES-buffered saline).

Procedure:

  • Prepare donor-labeled and unlabeled liposomes by extrusion to a defined size (e.g., 100 nm).

  • In a cuvette, add the donor-labeled liposomes to the buffer.

  • Measure the baseline fluorescence of the NBD donor (Excitation: ~460 nm, Emission: ~535 nm) and the Texas Red acceptor (Excitation: ~585 nm, Emission: ~615 nm).

  • Initiate the fusion reaction by adding the unlabeled acceptor liposomes to the cuvette.

  • Monitor the change in NBD fluorescence over time. An increase in NBD fluorescence indicates lipid mixing, as the distance between the NBD-PE and this compound probes increases, leading to a decrease in FRET.

  • To determine the maximum fluorescence (representing 100% lipid mixing), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and dilute the probes.

  • Calculate the percentage of lipid mixing at a given time point relative to the maximum fluorescence.

Mass Spectrometry-Based Lipidomic Analysis of Membrane Fusion

This protocol provides a general workflow for analyzing changes in lipid composition following a membrane fusion event, such as viral entry.

Materials:

  • Cells and virus (or other fusogenic agent).

  • Lipid extraction solvents (e.g., chloroform, methanol).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Internal lipid standards.

Procedure:

  • Incubate target cells with the virus for a defined period to allow for membrane fusion.

  • Wash the cells to remove unbound virus.

  • Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Spike the lipid extract with a known amount of internal standards for quantification.

  • Analyze the lipid extract using an LC-MS system. The liquid chromatography step separates the different lipid classes, and the mass spectrometer identifies and quantifies the individual lipid species based on their mass-to-charge ratio and fragmentation patterns.

  • Process the data using specialized software to identify and quantify the lipids. Compare the lipid profiles of infected versus control cells to identify changes resulting from membrane fusion.

Visualizing the Workflow and Signaling Context

To better understand the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_fret Fluorescence-Based Assay (FRET) cluster_ms Biochemical Assay (Mass Spectrometry) cluster_validation Cross-Validation fret_prep Prepare Labeled Liposomes (NBD-PE/Texas Red DHPE) fret_mix Mix with Unlabeled Liposomes fret_prep->fret_mix fret_measure Measure Fluorescence Change (Increase in Donor Emission) fret_mix->fret_measure fret_result Calculate % Lipid Mixing fret_measure->fret_result compare Compare Quantitative Results fret_result->compare ms_prep Induce Membrane Fusion (e.g., Viral Infection) ms_extract Lipid Extraction ms_prep->ms_extract ms_analyze LC-MS Analysis ms_extract->ms_analyze ms_result Quantify Lipid Profile Changes ms_analyze->ms_result ms_result->compare

Experimental workflow for cross-validation.

signaling_pathway cluster_membrane Virus Enveloped Virus (Membrane with this compound) Receptor Cell Surface Receptor Virus->Receptor 1. Binding HostCell Host Cell Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion (Lipid Mixing) Endosome->Fusion 3. pH-triggered Conformational Change Release Viral Genome Release Fusion->Release 4. Pore Formation

Viral entry signaling pathway.

Conclusion

This compound, when used in FRET-based assays, is a powerful tool for studying the dynamics of membrane events in real-time and with high spatial resolution. However, the indirect nature of fluorescence measurements necessitates cross-validation with quantitative biochemical methods. Mass spectrometry-based lipidomics and chromatographic techniques offer a direct and absolute quantification of lipid species, providing a robust benchmark for the data obtained from fluorescent probes. While direct comparative studies are limited, the available data suggests that both approaches provide complementary and valuable insights into complex membrane processes. For a comprehensive understanding, researchers are encouraged to employ a multi-faceted approach, combining the strengths of both fluorescence-based and biochemical assays. This integrated strategy will lead to more reliable and detailed models of membrane dynamics in both health and disease.

References

A Comparative Analysis of Headgroup-Labeled vs. Acyl-Chain-Labeled Probes for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent lipid probe is critical for accurately reporting on the complex dynamics of cellular membranes. The position of the fluorescent label—either on the polar headgroup or within the hydrophobic acyl chains—can significantly influence the probe's behavior and its interaction with the surrounding lipid environment. This guide provides an objective comparison of headgroup-labeled and acyl-chain-labeled probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The fundamental difference between these two classes of probes lies in the location of the fluorophore. This seemingly simple distinction leads to significant differences in how the probes report on membrane properties and interact with membrane components. Acyl-chain-labeled probes have the fluorophore attached to one of the fatty acid chains, while headgroup-labeled probes have the fluorophore conjugated to the polar headgroup of the lipid.

Data Presentation: A Quantitative Comparison

The choice of labeling position can impact various biophysical parameters. The following tables summarize quantitative data from studies comparing the performance of headgroup- and acyl-chain-labeled probes.

Parameter Headgroup-Labeled Probes (e.g., NBD-PE, Rhod-PE) Acyl-Chain-Labeled Probes (e.g., NBD-PC, BODIPY-PC) Key Implications & References
Membrane Perturbation Can cause significant disruption at the membrane interface due to the bulky fluorophore.[1]Generally cause less perturbation to the headgroup region, but the fluorophore can "loop up" to the interface in fluid membranes.[2]The position of the label dictates the region of the membrane that is most perturbed.
Partitioning in Lo/Ld Phases Partitioning is influenced by both the headgroup and the attached fluorophore. For example, N-Bodipy-GM1 partitions into the Lo phase.[3]Partitioning is primarily driven by the properties of the acyl chains and the fluorophore. Acyl chain-labeled Bodipy-C5-GM1 also shows a preference for the Lo-like phase.[3]Both probe types can be designed to target specific membrane domains, but the interplay between the label and the lipid structure is crucial.
Lipid-Protein Interactions The bulky headgroup label can sterically hinder binding to proteins that interact with the lipid headgroup.[4][5]The unmodified headgroup allows for more naturalistic interactions with headgroup-binding proteins.[5]Acyl-chain-labeled probes are often preferred for studying interactions involving the lipid headgroup.
Membrane Fusion Assays (FRET) Can exhibit slower apparent rates of lipid mixing due to the bulky headgroups hindering movement through fusion stalks.[4]Show lipid transfer rates that are more consistent with other lipid mixing assays, suggesting less steric hindrance.[4]Acyl-chain-labeled probes may provide a more accurate representation of the kinetics of lipid mixing during fusion.
Cellular Trafficking Trafficking pathways can be influenced by the modified headgroup.Trafficking is generally more representative of the native lipid due to the unmodified headgroup.[6]For studies on the natural trafficking of lipids, acyl-chain-labeled probes are often the better choice.
Fluorescence Parameter Headgroup-Labeled Probes (e.g., NBD-PE) Acyl-Chain-Labeled Probes (e.g., C6-NBD-PC) Key Implications & References
Fluorescence Lifetime (τ) The lifetime of NBD-PE in DPPC vesicles shows a significant decrease (~40%) upon transitioning from the gel to the fluid phase, indicating increased water exposure.[2]The change in the mean fluorescence lifetime of acyl-chain-labeled NBD lipids is significantly less (<15%) with the same phase transition.[2]Headgroup-labeled probes can be more sensitive reporters of changes in the hydration of the membrane interface.
Fluorescence Anisotropy (r) Anisotropy increases upon self-assembly into micelles or vesicles due to restricted rotational motion of the fluorophore at the headgroup.[7]The anisotropy of acyl-chain labels is sensitive to the order and dynamics of the hydrophobic core of the membrane.The location of the label determines which aspect of membrane dynamics (interfacial or core) is being reported by anisotropy measurements.
Lipid Flip-Flop The rate of translocation can be significantly altered by the bulky headgroup label.The rate of flip-flop is influenced by the fluorophore on the acyl chain, but the unmodified headgroup is thought to allow for more naturalistic transport.[8][9]The choice of probe can significantly impact the measured rates of lipid translocation.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of headgroup- and acyl-chain-labeled probes.

Figure 1: Basic structures of headgroup- vs. acyl-chain-labeled probes.

G cluster_headgroup Headgroup Labeling cluster_acylchain Acyl-Chain Labeling start Start with Phospholipid Precursor (e.g., Lysophospholipid or Phosphatidylethanolamine) hg_step1 Activate Fluorophore (e.g., NHS ester) start->hg_step1 ac_step1 Synthesize Fluorophore-labeled Fatty Acid start->ac_step1 hg_step2 React with Amine-containing Headgroup hg_step1->hg_step2 hg_step3 Purification (e.g., Chromatography) hg_step2->hg_step3 ac_step2 Acylation of Lysophospholipid ac_step1->ac_step2 ac_step3 Purification (e.g., Chromatography) ac_step2->ac_step3 G cluster_gel Gel Phase Membrane cluster_fluid Fluid Phase Membrane gel_probe Fluorophore in Hydrophobic Core fluid_probe Fluorophore 'Loops Up' to Interface gel_probe->fluid_probe Phase Transition

References

A Comparative Guide to Alternative Fluorescent Probes for Studying Membrane Organization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of membrane organization is critical to understanding a vast array of cellular processes, from signal transduction to drug interactions. Fluorescent probes are indispensable tools in this field, offering a non-invasive window into the dynamic and heterogeneous nature of lipid bilayers. This guide provides an objective comparison of key fluorescent probes used to investigate membrane organization, with a focus on their performance, supporting experimental data, and detailed protocols.

Introduction to Fluorescent Membrane Probes

Fluorescent probes for studying membrane organization can be broadly categorized based on their mechanism of action. Some probes preferentially partition into specific lipid phases, such as liquid-ordered (Lo) or liquid-disordered (Ld) domains, while others exhibit environment-sensitive fluorescence, where their spectral properties change in response to the local lipid environment. This guide will focus on a selection of widely used and alternative environment-sensitive probes.

Comparison of Key Fluorescent Probes

The selection of an appropriate fluorescent probe is contingent on the specific research question and the experimental system. The following tables provide a comparative overview of the photophysical properties of three prominent probes: Laurdan, Di-4-ANEPPDHQ, and Nile Red.

Photophysical Properties
PropertyLaurdanDi-4-ANEPPDHQNile Red
Excitation Max (λex) ~340-360 nm[1]~488 nm[2]~552 nm (in methanol)[3]
Emission Max (λem) ~440 nm (Lo phase), ~490 nm (Ld phase)[4]~560 nm (Lo phase), ~650 nm (Ld phase)[2]~636 nm (in methanol)[3]
Quantum Yield (ΦF) Varies with lipid phaseHigh in membranes[5]Low in polar solvents, high in hydrophobic environments[6]
Fluorescence Lifetime (τ) Phase-dependent[7][8]~1.85 ns (Ld phase), ~3.55 ns (Lo phase)[9]Varies with cholesterol content[10]
Primary Application Membrane fluidity and lipid packingMembrane order and lipid microdomainsStaining of intracellular lipid droplets and hydrophobic regions
Performance Characteristics
CharacteristicLaurdanDi-4-ANEPPDHQNile Red
Sensitivity to Polarity High, sensitive to water penetration in the bilayer.[1]High, sensitive to the polarity of the lipid environment.[2]High, strongly fluorescent in hydrophobic environments.[6]
Sensitivity to Fluidity High, emission spectrum shifts with membrane phase.[1]Less sensitive to temperature-induced fluidity changes compared to Laurdan.Can be used to infer membrane fluidity.
Sensitivity to Cholesterol Sensitive to cholesterol-induced changes in lipid packing.[11]More sensitive to cholesterol content than Laurdan.Fluorescence properties are affected by cholesterol.[10]
Advantages Well-established for ratiometric imaging of lipid order (GP value).[1]Red-shifted spectra reduce cellular autofluorescence; high contrast in fluorescence lifetime imaging.[12]Excellent for visualizing lipid-rich structures; fluorogenic nature minimizes background in aqueous media.[6]
Limitations UV excitation can cause photodamage and autofluorescence.Less sensitive to temperature-induced fluidity changes.Can preferentially stain neutral lipids over membrane structures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experiments using the discussed fluorescent probes.

Protocol 1: Measurement of Generalized Polarization (GP) using Laurdan

Objective: To quantify membrane lipid order in live cells.

Materials:

  • Laurdan (stock solution in DMSO or ethanol)

  • Live cells cultured on coverslips

  • Imaging medium (e.g., HBSS)

  • Fluorescence microscope with excitation at ~350 nm and two emission channels (~440 nm and ~490 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips.

  • Staining:

    • Prepare a Laurdan working solution (e.g., 5-10 µM) in imaging medium.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Incubate the cells with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with pre-warmed imaging medium to remove excess probe.

  • Imaging:

    • Mount the coverslip on a microscope slide with fresh imaging medium.

    • Excite the sample at ~350 nm.

    • Simultaneously acquire images in two emission channels: I440 (gel phase) and I490 (liquid-crystalline phase).

  • GP Calculation:

    • For each pixel in the image, calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)[1]

    • Generate a pseudo-colored GP map to visualize membrane order, where higher GP values (typically ranging from +0.3 to +0.6) indicate higher lipid order (Lo phase) and lower GP values (typically -0.3 to +0.1) indicate lower lipid order (Ld phase).[1]

Protocol 2: Staining of Live Cells with Di-4-ANEPPDHQ

Objective: To visualize membrane microdomains in living cells.

Materials:

  • Di-4-ANEPPDHQ (stock solution in DMSO or aqueous solution)

  • Live cells cultured on coverslips

  • Imaging medium (e.g., 1/2 MS medium for plant cells)

  • Confocal microscope with 488 nm laser excitation and two emission channels (e.g., 500-580 nm and 620-750 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips.

  • Staining:

    • Prepare a Di-4-ANEPPDHQ working solution (e.g., 1-5 µM) in the appropriate imaging medium.

    • Incubate cells with the working solution for 1-30 minutes at room temperature, protected from light. For short-term labeling, a few minutes is sufficient.[2]

  • Washing: Gently wash the cells with fresh imaging medium.

  • Imaging:

    • Mount the coverslip for imaging.

    • Excite the sample with a 488 nm laser.

    • Acquire images in two emission channels to distinguish between liquid-ordered (e.g., 500-580 nm) and liquid-disordered (e.g., 620-750 nm) phases.[2]

Protocol 3: Staining of Intracellular Lipid Droplets with Nile Red

Objective: To visualize neutral lipid droplets in live cells.

Materials:

  • Nile Red (stock solution in DMSO)

  • Live cells cultured on coverslips

  • Cell culture medium or buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets for yellow-gold and red fluorescence.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips.

  • Staining:

    • Prepare a Nile Red working solution (e.g., 200-1000 nM) in cell culture medium or buffer.[6]

    • Incubate the cells with the working solution for 5-10 minutes at 37°C, protected from light.[6]

  • Washing: Wash the cells with fresh medium or buffer to remove excess stain.

  • Imaging:

    • Mount the coverslip for imaging.

    • To specifically visualize cytoplasmic lipid droplets, use excitation between 450-500 nm and collect emission above 528 nm (yellow-gold fluorescence).[6] For general membrane staining, excitation between 515-560 nm and emission above 590 nm can be used.[6]

Visualizations

Diagrams illustrating key concepts and workflows can aid in understanding the application of these fluorescent probes.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cell_culture Cell Culture on Coverslip staining Staining with Fluorescent Probe cell_culture->staining washing Washing to Remove Excess Probe staining->washing excitation Excitation at Specific Wavelength washing->excitation emission Image Acquisition at Two Emission Wavelengths excitation->emission gp_calc Pixel-by-pixel GP Calculation emission->gp_calc gp_map Generation of GP Map gp_calc->gp_map interpretation Interpretation of Membrane Order gp_map->interpretation

Caption: Workflow for membrane order analysis using Generalized Polarization (GP) microscopy.

lipid_raft_signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region receptor Receptor (e.g., FcεRI) lyn Lyn Kinase receptor->lyn Recruitment & Activation downstream Downstream Signaling Cascade receptor->downstream Signal Initiation lyn->receptor Phosphorylation phosphatase Phosphatase phosphatase->receptor Dephosphorylation (Inhibited in raft) antigen Antigen antigen->receptor Binding & Cross-linking

Caption: Simplified model of IgE signaling initiated within a lipid raft.[13][14]

Conclusion

The choice of a fluorescent probe for studying membrane organization is a critical decision that influences the outcome and interpretation of experimental results. Laurdan remains a gold standard for assessing membrane fluidity and lipid packing through ratiometric imaging. Di-4-ANEPPDHQ offers advantages in its spectral properties and sensitivity to cholesterol, making it a powerful tool for investigating membrane microdomains. Nile Red is an excellent choice for visualizing lipid-rich structures, particularly intracellular lipid droplets. By understanding the distinct characteristics and applications of these and other alternative probes, researchers can select the most appropriate tool to elucidate the complex and dynamic organization of cellular membranes.

References

A Comparative Guide to Fluorescent Lipid Probes: Navigating the Limitations of Texas Red DHPE in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and tracking of cellular membranes are critical for unraveling complex biological processes. While Texas Red DHPE has been a widely used tool for this purpose, its limitations in certain cellular models necessitate a careful consideration of alternative probes. This guide provides an objective comparison of this compound with modern alternatives, supported by available data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.

This compound (Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent lipid analog that integrates into cellular membranes, allowing for the visualization of membrane dynamics. However, its performance can be hampered by several factors, including susceptibility to photobleaching, potential for nonspecific binding, and environmental sensitivity of its fluorescence. This guide will delve into these limitations and compare this compound with three prominent alternatives: Alexa Fluor 594 DHPE, CF®594 DHPE, and BODIPY FL DHPE.

Quantitative Comparison of Fluorescent Lipid Probes

The selection of a fluorescent probe is often dictated by its photophysical properties. The following table summarizes the key characteristics of this compound and its alternatives.

PropertyThis compoundAlexa Fluor 594 DHPECF®594 DHPEBODIPY FL DHPE
Excitation Max (nm) ~582-596[1][2]~590~593[3][4]~505[5]
Emission Max (nm) ~601-615[1][2]~617~614[3][4]~511[5]
Quantum Yield ~0.93 (in PBS)[2]~0.66 (in aqueous solution)High (less decline with increased labeling)[6]~0.9-1.0[4]
Photostability ModerateHigh[7][8]Excellent[3]Generally High[4]
Environmental Sensitivity Sensitive to pH and polaritypH-insensitive over a broad range[8]Not specifiedRelatively insensitive to solvent polarity and pH[9]
Nonspecific Binding Potential for aggregation and nonspecific interactionsLower nonspecific binding reportedNot specifiedHydrophobic nature may lead to nonspecific lipid droplet staining
Brightness GoodVery Bright[7]Exceptionally Bright[3]High

Experimental Protocols

To facilitate a direct comparison of these probes in your specific cellular model, we provide a detailed experimental protocol for evaluating their performance.

Protocol: Comparative Analysis of Fluorescent Lipid Probes in Live HeLa Cells

1. Cell Preparation:

  • Seed HeLa cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Probe Preparation:

  • Prepare 1 mM stock solutions of this compound, Alexa Fluor 594 DHPE, CF®594 DHPE, and BODIPY FL DHPE in high-quality, anhydrous DMSO.

  • On the day of the experiment, dilute the stock solutions in serum-free DMEM to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each probe to achieve adequate signal without causing cytotoxicity.

3. Cell Staining:

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

  • Incubate the cells with the diluted probe solutions for 15-30 minutes at 37°C, protected from light.

  • Wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Replace the PBS with fresh, pre-warmed, phenol (B47542) red-free culture medium for imaging.

4. Imaging and Analysis:

  • Photostability Assessment:

    • Acquire a time-lapse series of images for each probe using a confocal or widefield fluorescence microscope equipped with appropriate filter sets.

    • Use identical illumination settings (laser power, exposure time, etc.) for all probes.

    • Image a selected field of view continuously for a set period (e.g., 50-100 frames).

    • Quantify the fluorescence intensity of a defined region of interest (e.g., a segment of the plasma membrane) over time.

    • Plot the normalized fluorescence intensity against time to determine the photobleaching rate for each probe.

  • Signal-to-Noise Ratio (SNR) Measurement:

    • For each probe, acquire several images from different fields of view.

    • Measure the mean fluorescence intensity of the stained membrane (signal) and a background region devoid of cells.

    • Calculate the SNR for each probe by dividing the mean signal intensity by the standard deviation of the background intensity.

  • Nonspecific Binding and Internalization Assessment:

    • Acquire z-stack images to visualize the localization of the probes within the cells.

    • Observe and quantify the extent of probe internalization into intracellular vesicles or nonspecific staining of other organelles (e.g., lipid droplets for BODIPY FL DHPE).

  • Cytotoxicity Assay (Optional):

    • Treat cells with a range of concentrations for each probe for a period equivalent to the staining and imaging time.

    • Perform a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxic effects of each probe.

Visualizing Experimental Design and Probe Comparison

To further clarify the experimental process and the comparative aspects of these fluorescent probes, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Staining Staining Cell Culture->Staining Probe Preparation Probe Preparation Probe Preparation->Staining Washing Washing Staining->Washing Imaging Imaging Washing->Imaging Photostability Photostability Imaging->Photostability Signal-to-Noise Signal-to-Noise Imaging->Signal-to-Noise Nonspecific Binding Nonspecific Binding Imaging->Nonspecific Binding

Experimental workflow for comparing fluorescent lipid probes.

G cluster_limitations Limitations cluster_alternatives Alternatives This compound This compound Photobleaching Photobleaching This compound->Photobleaching Higher Susceptibility Nonspecific Binding Nonspecific Binding This compound->Nonspecific Binding Potential Issue Environmental Sensitivity Environmental Sensitivity This compound->Environmental Sensitivity Higher Alexa Fluor 594 DHPE Alexa Fluor 594 DHPE Alexa Fluor 594 DHPE->Photobleaching Lower Alexa Fluor 594 DHPE->Nonspecific Binding Lower Alexa Fluor 594 DHPE->Environmental Sensitivity Lower CF®594 DHPE CF®594 DHPE CF®594 DHPE->Photobleaching Lower BODIPY FL DHPE BODIPY FL DHPE BODIPY FL DHPE->Photobleaching Lower BODIPY FL DHPE->Nonspecific Binding Different Profile (Lipid Droplets) BODIPY FL DHPE->Environmental Sensitivity Lower

Comparison of this compound limitations and alternative advantages.

Conclusion and Recommendations

While this compound can be a suitable probe for certain applications, its limitations, particularly in photostability and potential for nonspecific interactions, warrant the consideration of more advanced alternatives for demanding live-cell imaging experiments.

  • For superior brightness and photostability, Alexa Fluor 594 DHPE and CF®594 DHPE are excellent choices.[3][7][8]

  • For applications requiring high quantum yield and relative insensitivity to the environment, BODIPY FL DHPE is a strong contender, though its propensity to accumulate in lipid droplets should be considered.[4][9]

Ultimately, the optimal choice of a fluorescent lipid probe depends on the specific requirements of the experimental system and the imaging modality employed. By following the provided comparative data and experimental protocol, researchers can make an informed decision to select the most robust and reliable tool for their studies of cellular membrane dynamics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adhering to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Texas Red DHPE (Texas Red™ 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a widely used fluorescent lipid probe.

Health and Safety Information

While the full hazards of this compound have not been exhaustively studied, it is prudent to treat it as a potentially harmful substance.[1] Direct contact and inhalation should be avoided.[1][2] In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical advice.[1]
Skin Contact Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air. If symptoms arise, seek medical advice.[1]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical advice.[1][2]

Personal Protective Equipment (PPE): When handling this compound, always use appropriate personal protective equipment, including safety goggles, a face shield, and gloves.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and national regulations.[1] The following is a general procedural workflow for the safe disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Segregate Waste: - Solid Waste (tips, tubes) - Liquid Waste (solutions) B->C D Use Designated, Labeled, and Leak-Proof Waste Containers C->D E Solid Waste: Place in a sealed, labeled bag or container. D->E F Liquid Waste: Collect in a sealed, labeled, non-reactive container. D->F G Consult Institutional EHS for Pickup and Final Disposal Procedures E->G F->G H Do NOT Pour Down the Drain

References

Safeguarding Your Research: Essential Safety Protocols for Handling Texas Red DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a fluorescent lipid probe. Adherence to these procedures is critical for operational safety and to maintain the integrity of your research.

While this compound is not classified as a hazardous substance, it is prudent to handle all laboratory chemicals with a high degree of caution.[1] The potential health effects of this specific compound have not been thoroughly investigated.[1] Therefore, avoiding direct contact and inhalation is a key safety principle.[1]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and appropriate gloves.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields (minimum). A face shield should be worn over safety glasses or goggles when there is a splash hazard.Protects eyes from accidental splashes of solutions containing this compound.
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or when dissolving in solvents like DMSO, consider double-gloving or using gloves with a higher chemical resistance.Prevents skin contact. Nitrile gloves provide good short-term protection against many common laboratory solvents. Always change gloves immediately if they become contaminated.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, work should be conducted in a fume hood.Minimizes the risk of inhalation.

Operational and Disposal Plans

Proper handling and disposal are crucial for laboratory safety and environmental responsibility. The following step-by-step guidance outlines the lifecycle of this compound in the laboratory, from receipt to final disposal.

Experimental Workflow and Handling

The following diagram illustrates the standard operating procedure for working with this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_final Final Steps a Don Appropriate PPE b Prepare Well-Ventilated Workspace (e.g., Fume Hood) a->b c Retrieve this compound from Storage d Reconstitute in Appropriate Solvent (e.g., DMSO) c->d e Perform Experimental Procedure d->e f Decontaminate Work Surfaces e->f g Segregate and Label Waste f->g h Store Waste in Designated Area g->h i Dispose of Waste via EHS h->i j Doff PPE and Wash Hands i->j

Caption: Standard workflow for the safe handling of this compound.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Don PPE : Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Contain the Spill : For liquid spills, create a dike around the spill using an absorbent material like vermiculite (B1170534) or a chemical spill pillow.[2] For solid spills, avoid generating dust.

  • Absorb the Material :

    • Liquid Spills : Gently cover the spill with an inert absorbent material, working from the outside in.[2][3]

    • Solid Spills : Carefully moisten the spilled powder with a damp paper towel to prevent it from becoming airborne, then gently wipe up the material.

  • Collect Waste : Scoop the absorbed material and any contaminated debris into a designated, leak-proof container.[2][4]

  • Decontaminate the Area : Clean the spill area with soap and water or an appropriate laboratory disinfectant.

  • Dispose of Waste : Label the waste container clearly as "Hazardous Waste" with the full chemical name.[4] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

  • Doff PPE and Wash Hands : Remove and dispose of contaminated PPE properly and wash your hands thoroughly.

Disposal Plan

Fluorescent dyes and compounds should be treated as chemical waste. Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.[4][5]

Waste TypeDisposal ContainerProcedure
Solid Waste (e.g., contaminated pipette tips, microfuge tubes, gloves)Labeled hazardous waste container (solid).Collect all solid materials that have come into contact with this compound.
Liquid Waste (e.g., unused solutions, first rinse of contaminated glassware)Labeled hazardous waste container (liquid).Collect all aqueous and solvent-based solutions containing this compound. Do not mix with incompatible waste streams.
Empty Chemical Containers Regular trash (after decontamination).The original container must be triple-rinsed with an appropriate solvent. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but consult your institutional guidelines. Deface the label before discarding the container.

All waste must be collected by your institution's EHS or a licensed waste disposal contractor.[5] Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.